molecular formula C12H20O4 B579759 Diethyl trans-1,2-Cyclohexanedicarboxylate CAS No. 17351-22-3

Diethyl trans-1,2-Cyclohexanedicarboxylate

Cat. No.: B579759
CAS No.: 17351-22-3
M. Wt: 228.288
InChI Key: ZTUZDYWYNQDJKR-NXEZZACHSA-N
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Description

Diethyl trans-1,2-Cyclohexanedicarboxylate is a useful research compound. Its molecular formula is C12H20O4 and its molecular weight is 228.288. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl (1R,2R)-cyclohexane-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h9-10H,3-8H2,1-2H3/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUZDYWYNQDJKR-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCC1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCCC[C@H]1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659797
Record name Diethyl (1R,2R)-cyclohexane-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17351-22-3
Record name Diethyl (1R,2R)-cyclohexane-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Diethyl trans-1,2-cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential physical and chemical properties of diethyl trans-1,2-cyclohexanedicarboxylate, tailored for researchers, scientists, and professionals in drug development. This document delves into the compound's structural and physicochemical characteristics, analytical methodologies for its characterization, and pertinent safety information.

Introduction: A Molecule of Interest

This compound, a diester of trans-1,2-cyclohexanedicarboxylic acid, is a significant compound in various fields of chemical research and development. Its rigid trans-configuration on the cyclohexane ring imparts specific stereochemical properties that make it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and polymers. Understanding its physical properties is paramount for its effective application, purification, and handling in a laboratory setting.

Physicochemical Properties

The physical properties of this compound are fundamental to its application and manipulation in a research environment. These properties are summarized in the table below, compiled from various authoritative sources.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₀O₄[1]
Molecular Weight 228.28 g/mol [1]
Appearance Colorless to almost colorless clear liquid
Boiling Point 104 °C at 1.1 mmHg[2]
Density 1.045 g/mL[3]
Refractive Index 1.452[3]
CAS Number 17351-22-3[1]

Note on Isomers: It is crucial to distinguish the trans-isomer from the cis-isomer and mixtures. The CAS number 17351-22-3 specifically identifies the trans-isomer.[1] Another CAS number, 10138-59-7, is also associated with diethyl cyclohexanedicarboxylate and may refer to a mixture of isomers or a different stereoisomer.[4]

Synthesis and Purification

The primary industrial route for producing diethyl 1,2-cyclohexanedicarboxylate involves the catalytic hydrogenation of diethyl phthalate.[5] This process can yield a mixture of cis and trans isomers, necessitating subsequent purification steps to isolate the desired trans-isomer.

A general laboratory-scale synthesis can be conceptualized as a two-step process:

  • Esterification: Reaction of trans-1,2-cyclohexanedicarboxylic acid with ethanol in the presence of an acid catalyst.

  • Purification: The crude product is typically purified by vacuum distillation to obtain the high-purity liquid.

Caption: General synthesis workflow for this compound.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structure of this compound.

Spectroscopic Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands. A strong band is expected in the region of 1730-1750 cm⁻¹, corresponding to the C=O stretching vibration of the saturated ester.[5] C-O stretching vibrations of the ester group typically appear as two bands between 1000-1300 cm⁻¹.[5] The C-H stretching from the cyclohexane and ethyl groups will be observed in the 2850-3000 cm⁻¹ range.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides detailed information about the connectivity and stereochemistry. The trans-configuration of the ester groups on the cyclohexane ring can be confirmed by analyzing the coupling constants of the methine protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ester groups, the carbons of the cyclohexane ring, and the carbons of the ethyl groups.

Mass Spectrometry (MS): Mass spectrometry, often coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern, which aids in structural confirmation.[1][4]

Chromatographic Analysis

Gas Chromatography (GC): GC is a powerful technique for assessing the purity of this compound. A purity of greater than 98.0% is commonly reported by commercial suppliers.[2]

Experimental Protocols for Physical Property Determination

The following are generalized, step-by-step methodologies for determining the key physical properties of liquid samples like this compound.

Boiling Point Determination (Micro Method)

This method is suitable for small sample volumes.

  • Sample Preparation: Place a small amount of the liquid into a capillary tube sealed at one end.

  • Apparatus Setup: Attach the capillary tube to a thermometer and place it in a heating bath (e.g., a Thiele tube with silicone oil).

  • Heating: Heat the bath slowly and observe the sample.

  • Observation: The boiling point is the temperature at which a steady stream of bubbles emerges from the open end of the capillary tube.

Density Measurement
  • Pycnometer Selection: Use a clean, dry pycnometer of a known volume.

  • Mass Measurement: Weigh the empty pycnometer.

  • Sample Filling: Fill the pycnometer with the liquid, ensuring no air bubbles are present.

  • Temperature Equilibration: Bring the pycnometer and its contents to a constant temperature (e.g., 20 °C) in a water bath.

  • Final Mass Measurement: Weigh the filled pycnometer.

  • Calculation: Density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Refractive Index Measurement
  • Instrument Calibration: Calibrate the refractometer using a standard of known refractive index.

  • Sample Application: Place a few drops of the liquid on the prism of the refractometer.

  • Measurement: Close the prism and allow the temperature to stabilize.

  • Reading: Observe the refractive index reading through the eyepiece.

Caption: Standard experimental workflows for determining physical properties.

Safety and Handling

This compound is classified as an irritant.[4] It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.[6]

GHS Hazard Statements:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam.[6] Thermal decomposition can lead to the release of irritating gases and vapors, such as carbon monoxide and carbon dioxide.[6]

Conclusion

This technical guide has provided a detailed examination of the physical properties, synthesis, analytical characterization, and safety considerations for this compound. The data and protocols presented herein are intended to support researchers and scientists in their work with this versatile compound, ensuring its safe and effective use in various scientific applications.

References

  • Vertex AI Search. (n.d.). This compound.
  • Stenutz. (n.d.). This compound.
  • TCI EUROPE N.V. (n.d.). This compound 17351-22-3.
  • PubChem. (n.d.). 1,2-Diethyl 1,2-cyclohexanedicarboxylate.
  • PubChem. (n.d.). This compound.
  • Benchchem. (n.d.). This compound.
  • Fisher Scientific. (2011, February 10). SAFETY DATA SHEET.

Sources

An In-Depth Technical Guide to Diethyl trans-1,2-Cyclohexanedicarboxylate: Structure, Stereochemistry, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of diethyl trans-1,2-cyclohexanedicarboxylate, a versatile chiral building block with significant applications in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. We will delve into its chemical structure, stereochemical nuances, and conformational preferences. This guide will also present detailed, field-proven methodologies for its synthesis, chiral resolution, and spectroscopic characterization, offering insights into the rationale behind key experimental choices. Finally, we will explore its role as a valuable synthon in the construction of complex molecular architectures, with a focus on its application in drug discovery and development.

Introduction: The Significance of a Rigid Chiral Scaffold

This compound is a diester of trans-1,2-cyclohexanedicarboxylic acid. Its rigid cyclohexane backbone, combined with the presence of two stereogenic centers at the C1 and C2 positions, makes it an invaluable chiral scaffold in asymmetric synthesis. The trans-configuration of the ester groups imparts a well-defined three-dimensional structure that is crucial for its application in stereoselective transformations.

The enantiomers of this compound, (1R,2R)- and (1S,2S)-diethyl cyclohexane-1,2-dicarboxylate, serve as key starting materials for the synthesis of a variety of chiral ligands, catalysts, and pharmaceutical intermediates.[1] The predictable conformational behavior of the cyclohexane ring allows for precise control over the spatial arrangement of reactive groups, a critical factor in the design of enantioselective catalysts and the synthesis of biologically active molecules. This guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of this important molecule and its practical applications.

Chemical Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₂₀O₄[2]
Molecular Weight 228.28 g/mol [2]
CAS Number 17351-22-3 (trans, racemic)[2]
Appearance Colorless to pale yellow liquid-
Boiling Point 130-132 °C at 9 mmHg[3]
Solubility Soluble in organic solvents (e.g., ethanol, ether), limited solubility in water-

Stereochemistry and Conformational Analysis: A Tale of Two Chairs

The stereochemistry of this compound is defined by the relative orientation of the two ester groups attached to the cyclohexane ring. In the trans isomer, the ester groups are on opposite sides of the ring. This arrangement gives rise to a racemic mixture of two enantiomers: (1R,2R) and (1S,2S).

The cyclohexane ring predominantly exists in a chair conformation to minimize steric and torsional strain. For a trans-1,2-disubstituted cyclohexane, two chair conformations are possible through a ring-flip: one with both substituents in axial positions (diaxial) and one with both in equatorial positions (diequatorial).

The diequatorial conformation is significantly more stable than the diaxial conformation. This preference is due to the avoidance of unfavorable 1,3-diaxial interactions that occur when bulky substituents occupy axial positions. In the case of this compound, the energetic penalty of placing the two large ester groups in axial positions makes the diaxial conformer practically negligible at room temperature. This strong preference for the diequatorial conformation locks the molecule into a well-defined and predictable three-dimensional shape, which is a key aspect of its utility in asymmetric synthesis.

Caption: Conformational equilibrium of this compound.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound typically involves a multi-step process that begins with the synthesis of the racemic trans-1,2-cyclohexanedicarboxylic acid, followed by chiral resolution and subsequent esterification.

Synthesis of racemic trans-1,2-Cyclohexanedicarboxylic Acid

A common route to the precursor, trans-1,2-cyclohexanedicarboxylic acid, involves the dihydroxylation of cyclohexene followed by oxidative cleavage.

Experimental Protocol: Synthesis of trans-1,2-Cyclohexanediol from Cyclohexene [4][5][6]

  • Rationale: This step utilizes a performic acid oxidation to introduce two hydroxyl groups in a trans configuration across the double bond of cyclohexene.

  • Procedure:

    • In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

    • Charge the flask with formic acid and cool it in an ice bath.

    • Slowly add hydrogen peroxide to the formic acid with continuous stirring, maintaining the temperature below 10 °C.

    • Add cyclohexene dropwise to the performic acid solution, ensuring the reaction temperature does not exceed 40-45 °C.

    • After the addition is complete, stir the mixture at room temperature for several hours or overnight.

    • Remove the formic acid and water under reduced pressure.

    • To the residue, add a solution of sodium hydroxide to hydrolyze the formate esters.

    • Neutralize the solution with hydrochloric acid.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude trans-1,2-cyclohexanediol.

Experimental Protocol: Oxidative Cleavage to trans-1,2-Cyclohexanedicarboxylic Acid

  • Rationale: The diol is then oxidatively cleaved to the dicarboxylic acid using a strong oxidizing agent like potassium permanganate or nitric acid.

  • Procedure (Illustrative, using KMnO₄):

    • Dissolve the crude trans-1,2-cyclohexanediol in water or a suitable solvent mixture.

    • Cool the solution in an ice bath and slowly add a solution of potassium permanganate with vigorous stirring.

    • After the purple color of the permanganate has disappeared, filter off the manganese dioxide precipitate.

    • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the dicarboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry to obtain racemic trans-1,2-cyclohexanedicarboxylic acid.

Chiral Resolution of trans-1,2-Cyclohexanedicarboxylic Acid

The separation of the enantiomers of the dicarboxylic acid is a critical step and is typically achieved by fractional crystallization of diastereomeric salts formed with a chiral amine.

Experimental Protocol: Chiral Resolution using a Chiral Amine

  • Rationale: This method relies on the differential solubility of the diastereomeric salts formed between the racemic dicarboxylic acid and an enantiomerically pure amine.

  • Procedure:

    • Dissolve the racemic trans-1,2-cyclohexanedicarboxylic acid in a suitable hot solvent, such as ethanol or methanol.

    • In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine) in the same solvent.

    • Slowly add the amine solution to the hot acid solution with stirring.

    • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • The enantiomeric purity of the resolved acid can be enhanced by recrystallization.

    • To recover the enantiomerically pure dicarboxylic acid, treat the diastereomeric salt with an aqueous acid solution (e.g., HCl) and extract the free acid into an organic solvent.

    • The chiral amine can be recovered from the aqueous layer by basification and extraction.

G Start Racemic trans-1,2-Cyclohexanedicarboxylic Acid ChiralAmine Add Chiral Amine (e.g., (R)-α-phenylethylamine) Start->ChiralAmine DiastereomericSalts Formation of Diastereomeric Salts ((R,R)-acid-(R)-amine and (S,S)-acid-(R)-amine) ChiralAmine->DiastereomericSalts FractionalCrystallization Fractional Crystallization DiastereomericSalts->FractionalCrystallization LessSoluble Less Soluble Diastereomeric Salt (e.g., (R,R)-acid-(R)-amine) FractionalCrystallization->LessSoluble MoreSoluble More Soluble Diastereomeric Salt (in mother liquor) FractionalCrystallization->MoreSoluble Acidification1 Acidification (e.g., HCl) LessSoluble->Acidification1 Acidification2 Acidification (e.g., HCl) MoreSoluble->Acidification2 Enantiomer1 Enantiomerically Pure Acid (e.g., (1R,2R)-acid) Acidification1->Enantiomer1 Enantiomer2 Other Enantiomer (e.g., (1S,2S)-acid) Acidification2->Enantiomer2

Caption: Workflow for chiral resolution.

Fischer Esterification to this compound

The final step is the conversion of the enantiomerically pure dicarboxylic acid to its corresponding diethyl ester via Fischer esterification.

Experimental Protocol: Fischer Esterification

  • Rationale: This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. The use of excess alcohol and removal of water drives the equilibrium towards the ester product.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, suspend the enantiomerically pure trans-1,2-cyclohexanedicarboxylic acid in an excess of absolute ethanol.

    • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

    • Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash sequentially with water, a saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain the pure this compound.[3]

Spectroscopic Characterization

Thorough characterization of the final product is essential to confirm its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the different types of protons in the molecule.

  • Ethyl Group Protons: A triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene protons (-OCH₂-) of the ethyl ester groups.

  • Cyclohexane Ring Protons: The methine protons at the C1 and C2 positions will appear as multiplets. The remaining methylene protons on the cyclohexane ring will also give rise to complex multiplets in the aliphatic region. The coupling constants between the methine protons can provide further confirmation of the trans stereochemistry.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

  • Carbonyl Carbon: A signal in the downfield region (typically ~170-180 ppm) corresponding to the ester carbonyl carbons.

  • Ethyl Group Carbons: Signals for the methylene carbon (-OCH₂-) and the methyl carbon (-CH₃) of the ethyl groups.

  • Cyclohexane Ring Carbons: Signals for the methine carbons at C1 and C2, and the methylene carbons of the cyclohexane ring. The chemical shifts of these carbons can be influenced by the stereochemistry of the ester groups.[7][8][9]

Applications in Drug Development and Asymmetric Synthesis

The enantiomerically pure forms of this compound are valuable chiral building blocks in the synthesis of a wide range of complex organic molecules.

Synthesis of Chiral Ligands

The dicarboxylate functionality can be readily converted to other functional groups, such as diols, diamines, or diisocyanates, which are precursors to a variety of chiral ligands for asymmetric catalysis. For instance, the corresponding trans-1,2-diaminocyclohexane (DACH) derivatives are widely used in the synthesis of Jacobsen's catalyst for asymmetric epoxidation and other important transformations. The rigid cyclohexane backbone of these ligands creates a well-defined chiral environment around the metal center, leading to high enantioselectivities in catalytic reactions.

Chiral Auxiliaries and Resolving Agents

The parent dicarboxylic acid and its derivatives can be used as chiral auxiliaries to control the stereochemical outcome of a reaction. They can also be employed as chiral resolving agents for the separation of other racemic compounds.

Precursors for Pharmaceutical Intermediates

The rigid, sp³-rich scaffold of this compound is an attractive feature in drug design, as it can lead to improved physicochemical properties and metabolic stability of drug candidates.[10] The enantiopure forms of this compound can serve as starting materials for the synthesis of complex natural products and pharmaceutically active compounds where precise control of stereochemistry is crucial for biological activity.[1][11] For example, the cyclohexane ring can serve as a template to orient pharmacophoric groups in a specific spatial arrangement for optimal interaction with a biological target.

Conclusion

This compound is a fundamentally important molecule in the field of organic chemistry. Its well-defined stereochemistry and conformational rigidity make it an excellent chiral building block for a multitude of applications, ranging from the synthesis of sophisticated chiral ligands to its use as a precursor for pharmaceutical intermediates. The methodologies outlined in this guide for its synthesis, resolution, and characterization provide a solid foundation for its effective utilization in research and development. As the demand for enantiomerically pure compounds continues to grow, particularly in the pharmaceutical industry, the importance of versatile chiral synthons like this compound is set to increase even further.

References

  • Organic Syntheses Procedure for Diethyl cis-Δ4-tetrahydrophthalate and Diethyl cis-hexahydrophthalate. Available from: [Link]

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  • ¹H-Chemical Shifts and Selected ¹H,¹H-Coupling Constants.
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  • Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates. Chemical Science. 2021, 12(30), 10326-10332.
  • N,N′-Dialkylated Cyclohexane-1,2-diamines and Their Application as Asymmetric Ligands and Organocatalysts for the Synthesis of Alcohols. Synlett. 2017, 28(5), 615-619.

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Synthesis of Diethyl trans-1,2-Cyclohexanedicarboxylate from Diethyl Phthalate: A Guide to Catalytic Hydrogenation and Stereochemical Control

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals and Researchers

Executive Summary: This guide provides a comprehensive technical overview of the synthesis of diethyl trans-1,2-cyclohexanedicarboxylate, a compound of increasing interest as a non-phthalate plasticizer and versatile chemical intermediate.[1] The core of the synthesis involves the catalytic hydrogenation of the aromatic ring of diethyl phthalate. This document delves into the mechanistic principles, compares critical catalyst systems, presents a detailed experimental protocol, and outlines methods for product characterization and purification. The primary challenge in this synthesis—controlling the stereochemical outcome to favor the desired trans isomer—is addressed through a discussion of thermodynamic principles and reaction optimization. This guide is intended for researchers and process chemists seeking to implement or optimize this important transformation.

Introduction

The transition away from traditional phthalate-based plasticizers, driven by health and environmental concerns, has spurred significant research into safer, effective alternatives.[1] this compound has emerged as a promising candidate, derived from the hydrogenation of the widely available diethyl phthalate.[1][2] The conversion of the flat, aromatic phthalate ring into a saturated, three-dimensional cyclohexane ring introduces stereoisomerism, with the formation of both cis and trans products.

The central scientific challenge is not merely the reduction of the aromatic ring, which is a well-established transformation, but the selective synthesis of the trans isomer. The stereochemistry of the final product profoundly influences its physical properties and, consequently, its performance in applications. This guide provides the foundational knowledge and practical methodology required to navigate this synthetic challenge effectively.

Theoretical Foundations and Mechanistic Insights

The Catalytic Hydrogenation of Aromatic Esters

The conversion of diethyl phthalate to diethyl 1,2-cyclohexanedicarboxylate is achieved through heterogeneous catalytic hydrogenation. This process involves the reduction of the aromatic ring using molecular hydrogen (H₂) in the presence of a metal catalyst. The generally accepted mechanism proceeds through the following key stages:

  • Adsorption: Both hydrogen and the diethyl phthalate substrate adsorb onto the active sites of the metal catalyst surface.

  • Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved, forming reactive metal-hydride species on the catalyst surface.

  • Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the adsorbed aromatic ring.

  • Desorption: Once the ring is fully saturated, the product molecule, diethyl 1,2-cyclohexanedicarboxylate, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

The reduction of the ester functional groups is generally avoided under the conditions used for aromatic hydrogenation, as this requires more forcing conditions or different types of catalysts.[3][4]

Stereochemical Control: The cis/trans Isomer Challenge

The hydrogenation of the planar aromatic ring typically proceeds via syn-addition, where all hydrogen atoms add to the same face of the ring as it is adsorbed on the catalyst surface. This kinetically favors the formation of the cis isomer, where both ester groups are on the same side of the cyclohexane ring.

However, the trans isomer is the thermodynamically more stable product.[5] In the chair conformation of cyclohexane, the bulky ester groups seek to occupy the equatorial positions to minimize steric strain (1,3-diaxial interactions).

  • trans-isomer: Can adopt a stable diequatorial conformation.

  • cis-isomer: Is forced into a conformation with one axial and one equatorial ester group, which is sterically less favorable.[5][6]

Therefore, achieving a high yield of the trans isomer relies on establishing conditions that allow for the isomerization of the initially formed cis product to the more stable trans product. This thermodynamic equilibrium can be promoted by factors such as increased reaction temperature, longer reaction times, or the choice of catalyst and support, which can possess acidic or basic sites that facilitate epimerization at one of the chiral centers.[7]

G cluster_0 Catalyst Surface A Diethyl Phthalate (Planar) B Adsorbed Phthalate + Surface Hydrides A->B Adsorption D Diethyl cis-1,2-cyclohexanedicarboxylate B->D Hydrogenation C Syn-Addition (Kinetic Product) F This compound (Stable Product) D->F Equilibration E Isomerization (Thermodynamic Control)

Caption: Stereochemical pathway of phthalate hydrogenation.
Catalyst Selection: A Comparative Analysis

The choice of catalyst is paramount for achieving high conversion and selectivity. Noble metals are highly effective, though costlier alternatives based on nickel are also widely used.[1]

Catalyst SystemKey AdvantagesTypical ConditionsConsiderations
Rhodium on Alumina (Rh/Al₂O₃) High catalytic activity, allowing for milder temperatures and pressures.[8][9][10]50-100°C, 10-50 atm H₂Higher cost compared to nickel. Alumina support can provide Lewis acid sites aiding isomerization.[7]
Raney Nickel (Raney® Ni) Excellent cost-effectiveness, widely used in industrial-scale hydrogenations.[11][12] High surface area.[12]100-180°C, 50-150 atm H₂Requires higher temperatures and pressures. Can be pyrophoric and requires careful handling.[13]
Ruthenium on Carbon (Ru/C) Effective for aromatic hydrogenation, often showing good stability.[3]80-150°C, 30-100 atm H₂Activity can be lower than Rhodium for some substrates.

For laboratory-scale synthesis where high activity under moderate conditions is desired, 5% Rhodium on Alumina is an excellent choice. For large-scale industrial production, the economic advantages of Raney Nickel often make it the preferred catalyst.

Experimental Protocol: Hydrogenation using Rh/Al₂O₃

This section details a representative procedure for the synthesis of this compound using a rhodium on alumina catalyst.

Materials and Equipment
  • Reactant: Diethyl Phthalate (DEP), >99% purity

  • Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃), reduced, dry powder[8]

  • Solvent: Ethanol (anhydrous)

  • Hydrogen Source: High-purity hydrogen gas (H₂) cylinder with regulator

  • Equipment:

    • High-pressure autoclave (e.g., Parr hydrogenator) equipped with a magnetic stir drive, gas inlet/outlet valves, pressure gauge, and thermocouple.

    • Filtration apparatus (e.g., Büchner funnel with Celite® or a syringe filter for small scale).

    • Rotary evaporator.

    • Vacuum distillation apparatus.

Experimental Workflow Diagram

G A 1. Reactor Setup Charge Reactor with DEP, Ethanol, and 5% Rh/Al₂O₃ B 2. Reaction - Seal and Purge with N₂ - Purge with H₂ - Pressurize with H₂ (e.g., 30 atm) - Heat and Stir (e.g., 80°C) A->B C 3. Work-up - Cool to Room Temp - Vent H₂ Pressure Safely - Purge with N₂ B->C D 4. Catalyst Removal Filter reaction mixture through Celite® to remove catalyst C->D E 5. Product Isolation - Remove Ethanol via Rotary Evaporation - Purify crude oil via Vacuum Distillation D->E F 6. Characterization Analyze purified product by GC-MS, NMR, and IR E->F

Caption: Overall experimental workflow for synthesis.
Detailed Step-by-Step Procedure

Safety Note: High-pressure hydrogenation is hazardous. This procedure must be performed by trained personnel in a well-ventilated fume hood and behind a safety shield.

  • Reactor Preparation: To a clean, dry 500 mL high-pressure autoclave vessel, add diethyl phthalate (44.4 g, 0.20 mol) and anhydrous ethanol (200 mL).

  • Catalyst Addition: Under an inert atmosphere (e.g., in a glove bag), carefully add the 5% Rh/Al₂O₃ catalyst (0.90 g, ~2 wt% of substrate). Causality: The catalyst is handled under inert gas to prevent premature reaction with atmospheric oxygen and moisture, which can deactivate it.

  • Sealing and Purging: Seal the autoclave according to the manufacturer's instructions. Purge the system by pressurizing with nitrogen (N₂) to ~10 atm and then venting. Repeat this cycle three times to remove all oxygen.

  • Hydrogenation: After the final N₂ purge, evacuate the vessel and then purge with hydrogen (H₂) gas. Repeat twice. Finally, pressurize the reactor with H₂ to 30 atm (approx. 440 psi).

  • Reaction Execution: Begin vigorous stirring and heat the reactor to 80°C. The reaction is exothermic; monitor the temperature closely. Maintain the H₂ pressure at 30 atm by refilling from the source as it is consumed. Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 8-12 hours. Causality: Elevated temperature provides the activation energy for the reaction and promotes the isomerization to the more stable trans product.

  • Work-up: After the reaction is complete, stop heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure in the fume hood. Purge the system with nitrogen three times before opening.

  • Catalyst Removal: Carefully decant or filter the reaction mixture through a pad of Celite® to remove the solid catalyst. Wash the catalyst pad with a small amount of ethanol (2 x 20 mL) to recover any residual product. Causality: Celite filtration prevents fine catalyst particles from passing through, ensuring a clean solution for the next step.

  • Product Isolation: Combine the filtrate and washes. Remove the ethanol solvent using a rotary evaporator. The resulting crude product will be a colorless oil.

  • Purification: Purify the crude oil by vacuum distillation to separate the product from any non-volatile impurities. The mixture of diethyl 1,2-cyclohexanedicarboxylate isomers typically distills at 130–132°C at 9 mmHg.[14]

Product Characterization and Quality Control

Accurate characterization is essential to confirm the structure and determine the isomeric purity of the final product.

PropertyValueSource
Molecular Formula C₁₂H₂₀O₄[15][16]
Molecular Weight 228.28 g/mol [15][16]
Appearance Colorless Liquid[17]
Boiling Point ~130-132°C @ 9 mmHg[14]
IR (C=O stretch) ~1730-1750 cm⁻¹[1]
Spectroscopic Analysis
  • ¹H NMR Spectroscopy: This is the most powerful tool for determining the cis/trans ratio. The chemical shifts and coupling constants of the protons at the C1 and C2 positions are distinct for each isomer due to their different spatial orientations (axial vs. equatorial).

  • ¹³C NMR Spectroscopy: The number of signals can confirm the symmetry of the isomers. The trans isomer, having C₂ symmetry, will show 6 carbon signals, while the cis isomer, being a meso compound with a plane of symmetry, will also show 6 signals, but at different chemical shifts.

  • Infrared (IR) Spectroscopy: The primary diagnostic peak is the strong C=O stretch of the saturated ester at approximately 1735 cm⁻¹. The complete disappearance of peaks associated with the aromatic ring (e.g., C=C stretches at ~1580-1600 cm⁻¹ and aromatic C-H stretches >3000 cm⁻¹) confirms full hydrogenation.[1]

Chromatographic Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to separate the cis and trans isomers, allowing for quantification of the isomeric ratio. The mass spectrum for both isomers will show a molecular ion peak (M⁺) at m/z = 228, confirming the molecular weight.[15]

Conclusion

The synthesis of this compound via the catalytic hydrogenation of diethyl phthalate is a robust and scalable process. Success hinges on the careful selection of a catalyst and reaction conditions that not only ensure complete reduction of the aromatic ring but also favor the formation of the thermodynamically stable trans isomer. By leveraging the principles of stereochemical control and employing rigorous analytical techniques for characterization, researchers and chemists can reliably produce this valuable compound for a variety of applications, contributing to the development of safer and more sustainable chemical products.

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An In-depth Technical Guide to Diethyl trans-1,2-Cyclohexanedicarboxylate (CAS Number: 17351-22-3)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Diethyl trans-1,2-Cyclohexanedicarboxylate, a compound of increasing interest in the fields of materials science, organic synthesis, and pharmaceutical development. It is intended for researchers, scientists, and drug development professionals seeking detailed information on its properties, applications, and handling.

Chemical Identity and Physical Properties

This compound, with the CAS number 17351-22-3, is the diester of trans-1,2-cyclohexanedicarboxylic acid and ethanol. Its chemical structure is characterized by a cyclohexane ring with two ethyl carboxylate groups in a trans configuration, which imparts specific stereochemical properties that are crucial for its applications.

Below is a summary of its key chemical and physical properties:

PropertyValueSource(s)
CAS Number 17351-22-3[1][2]
Molecular Formula C₁₂H₂₀O₄[1][2]
Molecular Weight 228.29 g/mol [1][2]
Appearance Colorless to almost colorless clear liquid
Boiling Point 104 °C at 1.1 mmHg[2]
Density 1.045 g/cm³
Refractive Index 1.452
Solubility Information not readily available, but expected to be soluble in common organic solvents.
Purity (typical) >98.0% (GC)

Synonyms:

  • trans-1,2-Cyclohexanedicarboxylic Acid Diethyl Ester

  • Diethyl (1R,2R)-cyclohexane-1,2-dicarboxylate (for the specific enantiomer)

Synthesis and Reaction Pathways

The synthesis of this compound is a critical aspect for its application, particularly when stereochemical purity is required. A common laboratory-scale synthesis involves the esterification of trans-1,2-cyclohexanedicarboxylic acid.

Esterification of trans-1,2-Cyclohexanedicarboxylic Acid

A detailed experimental protocol for a similar esterification process is described in Organic Syntheses, which can be adapted for this specific compound. The general principle involves reacting the dicarboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically heated to reflux to drive the equilibrium towards the product.

Illustrative Reaction Scheme:

G reactant1 trans-1,2-Cyclohexanedicarboxylic Acid catalyst H₂SO₄ (catalyst) reactant1->catalyst reactant2 Ethanol (excess) reactant2->catalyst product This compound catalyst->product Reflux water Water product->water

Caption: General reaction scheme for the synthesis of this compound.

Step-by-Step Methodology (Adapted from similar esterification procedures):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add trans-1,2-cyclohexanedicarboxylic acid.

  • Reagent Addition: Add an excess of absolute ethanol, followed by the slow, cautious addition of a catalytic amount of concentrated sulfuric acid. The excess ethanol serves as both a reactant and a solvent, driving the reaction equilibrium towards the formation of the ester.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The excess ethanol is typically removed by rotary evaporation. The residue is then dissolved in an organic solvent like diethyl ether and washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with brine.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is evaporated. The crude product is then purified by vacuum distillation to yield the pure this compound.[3]

Applications in Research and Drug Development

The unique structural and chemical properties of this compound make it a valuable compound in several areas of research and development.

Chiral Ligand Synthesis in Asymmetric Catalysis

The rigid cyclohexane backbone of the trans-1,2-dicarboxylic acid moiety, obtainable from the hydrolysis of the diethyl ester, is an excellent scaffold for the synthesis of chiral ligands. These ligands are instrumental in asymmetric catalysis, a field crucial for the stereoselective synthesis of pharmaceuticals. The chirality of many drug molecules is a critical determinant of their efficacy and safety.

The synthesis of chiral bisoxazoline (BOX) and bisimidazoline ligands often utilizes chiral dicarboxylic acids as starting materials. The diethyl ester can be hydrolyzed to the corresponding dicarboxylic acid, which can then be coupled with chiral amino alcohols or diamines to form these important ligand classes.

G start Diethyl trans-1,2- Cyclohexanedicarboxylate step1 Hydrolysis (e.g., KOH, EtOH/H₂O) start->step1 intermediate trans-1,2-Cyclohexane- dicarboxylic Acid step1->intermediate step2 Coupling with Chiral Amino Alcohols/Diamines intermediate->step2 product Chiral Ligands (e.g., BOX, Bisimidazoline) step2->product

Caption: Workflow for the synthesis of chiral ligands from this compound.

Plasticizer in Medical Devices

A significant application of cyclohexanedicarboxylates, including the diethyl ester, is as a safer alternative to phthalate-based plasticizers in medical devices.[4][5] Phthalates, such as di(2-ethylhexyl) phthalate (DEHP), have raised health concerns due to their potential endocrine-disrupting properties.[6]

Cyclohexanedicarboxylates exhibit lower toxicity profiles and reduced migration from PVC-based medical devices like blood bags and infusion tubing.[5] This is a critical consideration in patient populations, especially neonates and those requiring long-term intravenous therapies. Research has shown that the migration of 1,2-cyclohexanedicarboxylic acid, diisononyl ester (a related compound) from medical devices is significantly lower than that of DEHP.[4]

Safety and Handling

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

Hazard ClassHazard Statement
Skin IrritationH315: Causes skin irritation
Eye IrritationH319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335: May cause respiratory irritation

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

  • Work in a well-ventilated area, preferably in a fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • In case of accidental contact, follow the first-aid measures outlined in the safety data sheet (SDS).

  • Store in a tightly closed container in a cool, dry place.

Spectral Data for Characterization

Spectroscopic data is essential for the verification of the identity and purity of this compound.

  • ¹H NMR and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is a powerful tool for structural elucidation. While a detailed spectrum analysis is beyond the scope of this guide, the ¹H NMR spectrum would be expected to show characteristic signals for the ethyl groups (a triplet and a quartet) and the protons on the cyclohexane ring. The ¹³C NMR would show distinct peaks for the carbonyl carbons of the ester groups, the carbons of the ethyl groups, and the carbons of the cyclohexane ring.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a strong absorption band corresponding to the C=O stretching vibration of the ester functional groups, typically in the region of 1730-1750 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 228, along with characteristic fragmentation patterns.[8]

Suppliers

This compound is available from several chemical suppliers that cater to the research and development community. When sourcing this chemical, it is important to consider the required purity and the supplier's reputation for quality.

Reputable Suppliers:

It is recommended to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the purchased material.

Conclusion

This compound is a versatile chemical with significant potential in both academic research and industrial applications. Its role as a precursor to chiral ligands for asymmetric synthesis is of particular interest to the pharmaceutical industry, where stereochemically pure compounds are paramount. Furthermore, its application as a safer plasticizer in medical devices addresses a critical need for materials with improved toxicological profiles. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in the laboratory and beyond.

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Diethyl trans-1,2-Cyclohexanedicarboxylate: A Technical Guide for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of Synthesis, Stereochemistry, and Applications in Medicinal Chemistry and Materials Science

Abstract

Diethyl trans-1,2-cyclohexanedicarboxylate is a diester of significant interest in organic synthesis and materials science. Its rigid trans-stereochemistry and bifunctional nature make it a valuable building block for a diverse range of applications, from the development of novel pharmaceuticals to the construction of sophisticated coordination polymers. This guide provides a comprehensive overview of its fundamental properties, synthesis, purification, and analytical characterization. Furthermore, it delves into the critical role of its stereochemistry and explores its current and potential applications, particularly in the fields of drug development and coordination chemistry, offering field-proven insights for researchers and scientists.

Core Molecular Attributes

The foundational step in utilizing any chemical compound is a thorough understanding of its basic molecular and physical properties. This compound is characterized by the following key attributes.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₀O₄[1][2][3][4]
Molecular Weight 228.29 g/mol [1][2][3][4]
CAS Number 17351-22-3[1]
Appearance Liquid (Typical)[5]
Boiling Point 104°C at 1.1 mmHg[6]
Density 1.045 g/mL[2]

Synthesis and Stereochemical Control

The synthesis of this compound primarily relies on the stereoselective hydrogenation of an unsaturated precursor. The industrial route often involves the catalytic hydrogenation of diethyl phthalate.[7] The trans configuration is crucial for many of its applications, making stereochemical control a paramount consideration during its synthesis.

Synthetic Pathway: Catalytic Hydrogenation

A common laboratory-scale synthesis involves a two-step process starting from a Diels-Alder reaction to form the cyclohexene ring, followed by catalytic hydrogenation. While the direct synthesis of the trans-isomer can be complex, a well-documented procedure for the cis-isomer provides a foundational understanding of the hydrogenation step. This process can be adapted to favor the trans product through catalyst selection and reaction condition optimization.

A representative workflow for the synthesis of a saturated cyclohexanedicarboxylate is outlined below.

G cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Esterification cluster_2 Step 3: Catalytic Hydrogenation A Butadiene C cis-Δ4-Tetrahydrophthalic Anhydride A->C + B Maleic Anhydride B->C D cis-Δ4-Tetrahydrophthalic Anhydride C->D F Diethyl cis-Δ4- Tetrahydrophthalate D->F + H₂SO₄ (cat.) E Ethanol (Absolute) E->F G Diethyl cis-Δ4- Tetrahydrophthalate F->G I Diethyl cis-1,2- Cyclohexanedicarboxylate G->I Low-pressure hydrogenation H H₂ / PtO₂ (Adams' Catalyst) H->I

Caption: General synthetic workflow for diethyl cyclohexanedicarboxylate.

The stereochemical outcome of the hydrogenation is highly dependent on the catalyst and reaction conditions. To obtain the thermodynamically more stable trans-isomer, conditions that allow for equilibration, such as using a palladium catalyst at elevated temperatures, can be employed.

Purification and Analysis

Achieving high purity is essential, especially for applications in drug development and catalysis. The primary methods for purification include recrystallization (for the parent diacid) and distillation for the diethyl ester.

Purification Protocol: Recrystallization of the Parent Diacid

For the precursor, trans-1,2-cyclohexanedicarboxylic acid, recrystallization is a highly effective purification method.[8]

Experimental Protocol: [8]

  • Dissolution: In a suitable flask, dissolve the crude trans-1,2-cyclohexanedicarboxylic acid in a minimal amount of hot deionized water (approximately 10-15 mL per gram of crude material) with vigorous stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature to promote the formation of well-defined crystals. Subsequently, cool the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals via vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-70 °C).

This protocol can be adapted for the diethyl ester using a suitable organic solvent system.

Analytical Characterization

A suite of analytical techniques is employed to confirm the structure, purity, and stereochemistry of this compound.

TechniqueExpected Observations
¹H NMR Distinct signals for the ethyl ester groups (triplet and quartet) and the cyclohexane ring protons. The coupling constants of the methine protons at C1 and C2 are critical for confirming the trans stereochemistry.[7]
¹³C NMR Resonances corresponding to the carbonyl carbons of the ester groups, the carbons of the ethyl groups, and the carbons of the cyclohexane ring.
IR Spectroscopy A strong absorption band in the range of 1730-1750 cm⁻¹, characteristic of the C=O stretch of a saturated ester. C-O stretching vibrations are expected between 1000-1300 cm⁻¹. C-H stretching vibrations from the cyclohexane and ethyl groups will appear in the 2850-3000 cm⁻¹ region.
Mass Spectrometry (EI) A molecular ion peak (M⁺) at m/z 228 is expected. Common fragmentation includes the loss of an ethoxy group (-OC₂H₅), leading to a peak at m/z 183.[4][7]
Gas Chromatography (GC) A single, sharp peak under appropriate conditions indicates high purity. GC can also be used to separate cis and trans isomers.

Applications in Research and Development

The rigid, well-defined structure of the trans-1,2-cyclohexanedicarboxylate moiety makes it a valuable component in several areas of research and development.

Drug Development and Medicinal Chemistry

While this compound itself is not typically an active pharmaceutical ingredient (API), its derivatives and the parent diacid are important building blocks. The cyclohexane scaffold is present in numerous biologically active compounds. Research has shown that cyclohexane derivatives can exhibit a range of biological activities, including:

  • Antimicrobial and Antifungal Activity: Various functionally substituted cyclohexane derivatives are being investigated as potential antimicrobial agents to combat rising resistance to existing antibiotics.[2][9]

  • Anti-inflammatory Properties: Certain cyclohexene derivatives have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.[3]

  • Anticancer Potential: Some derivatives have shown cytotoxic potential against various cancer cell lines in MTT assays.[1]

The trans-1,2-cyclohexanedicarboxylic acid core provides a rigid scaffold that can be used to orient functional groups in a specific spatial arrangement, which is critical for binding to biological targets like enzymes and receptors. It is used as a reagent in the synthesis of enantiopure compounds that can act as selective enzyme inhibitors.[7]

G A trans-1,2-Cyclohexane dicarboxylate Scaffold B Rigid Conformation A->B C Precise Spatial Orientation of Functional Groups B->C D Enhanced Binding Affinity to Biological Targets (Enzymes, Receptors) C->D E Development of Selective Inhibitors D->E F Potential Therapeutic Applications E->F

Caption: Role of the trans-scaffold in drug design.

Coordination Chemistry and Materials Science

The parent compound, trans-1,2-cyclohexanedicarboxylic acid, is an excellent ligand in coordination chemistry.[7] The trans geometry of the carboxylate groups influences the resulting dimensionality and framework of coordination polymers. This has led to the formation of one-dimensional, two-dimensional, and even complex three-dimensional metal-organic frameworks (MOFs). The choice of the cis or trans isomer can dramatically alter the final architecture of the coordination complex.[10] These materials have potential applications in catalysis, gas storage, and sensing.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats.

  • Handling: Avoid contact with skin and eyes. Do not ingest. Use in a well-ventilated area or under a chemical fume hood.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is more than just a simple diester; it is a versatile and valuable building block for advanced applications. Its well-defined stereochemistry provides a rigid scaffold that is highly sought after in both medicinal chemistry and materials science. A thorough understanding of its synthesis, purification, and analytical properties is crucial for leveraging its full potential in the development of novel drugs, catalysts, and advanced materials. As research continues to uncover new biological activities of cyclohexane derivatives and novel applications for coordination polymers, the importance of this fundamental chemical is set to grow.

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Spectroscopic data (NMR, IR, Mass Spec) of Diethyl trans-1,2-cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Characterization of Diethyl trans-1,2-cyclohexanedicarboxylate

Authored by: A Senior Application Scientist

Introduction

This compound is a diester of significant interest in synthetic organic chemistry, often utilized as a building block or a ligand in catalysis.[1] Its molecular structure, defined by the chemical formula C₁₂H₂₀O₄ and a molecular weight of approximately 228.29 g/mol , presents a key stereochemical feature: the trans configuration of the two ester groups on the cyclohexane ring.[1][2][3] This specific spatial arrangement governs the molecule's physical properties and reactivity.

This technical guide provides a comprehensive analysis of the core spectroscopic techniques used to elucidate and confirm the structure of this compound. For researchers and professionals in drug development and chemical synthesis, mastering the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is paramount for structural verification and quality control. We will explore not just the data itself, but the causality behind the experimental choices and the logic of spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Defining Stereochemistry

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound, offering deep insight into the molecular connectivity and, crucially, its three-dimensional arrangement.

Expertise & Experience: The Rationale Behind the NMR Experiment

The primary challenge in characterizing this molecule is to confirm the trans relationship between the two substituents at the C-1 and C-2 positions. ¹H NMR is uniquely suited for this task. The trans isomer typically exists in a diequatorial conformation to minimize steric strain. The coupling constant (³J) between the methine protons at C-1 and C-2 is highly dependent on the dihedral angle between them. A large coupling constant (typically > 8 Hz) is indicative of a trans-diaxial relationship between two protons, which in turn confirms the diequatorial orientation of the bulky ester groups.

The choice of solvent is critical for obtaining a high-resolution spectrum. Deuterated chloroform (CDCl₃) is a standard choice as it is an excellent solvent for this non-polar compound and its residual proton signal does not interfere with the key signals of the analyte. A high-field NMR instrument (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, simplifying the analysis of complex multiplets arising from the cyclohexane ring protons.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Place the NMR tube into the spectrometer's probe.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei and shim the magnetic field to optimize homogeneity and resolution.

  • Acquisition (¹H NMR): Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 8-16) should be averaged to ensure a good signal-to-noise ratio.

  • Acquisition (¹³C NMR): Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A longer acquisition time with more scans (e.g., 128-1024) is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase the resulting spectrum. Calibrate the chemical shift axis using the TMS signal.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Weigh ~5-10 mg of sample P2 Dissolve in ~0.6 mL CDCl3 P1->P2 P3 Add TMS standard P2->P3 P4 Transfer to NMR tube P3->P4 A1 Insert sample into spectrometer P4->A1 A2 Tune probe and shim magnet A1->A2 A3 Acquire 1H Spectrum (16 scans) A2->A3 A4 Acquire 13C Spectrum (1024 scans) A2->A4 D1 Fourier Transform (FID -> Spectrum) A3->D1 A4->D1 D2 Phase correction D1->D2 D3 Calibrate to TMS (0 ppm) D2->D3 D4 Integrate peaks & measure coupling D3->D4 IR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_proc Data Interpretation P1 Clean ATR Crystal P2 Acquire Background Spectrum P1->P2 A1 Apply 1 drop of neat sample P2->A1 A2 Engage ATR press A1->A2 A3 Acquire Sample Spectrum A2->A3 D1 Background Correction A3->D1 D2 Identify Diagnostic Peaks D1->D2 D3 Correlate Peaks to Functional Groups D2->D3

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Data Presentation & Interpretation

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group Confirmed
2850-3000C-H StretchStrongCyclohexane & Ethyl C-H bonds [1]
1730-1750C=O StretchStrong, SharpSaturated Ester Carbonyl [1]
1000-1300C-O StretchStrongEster C-O bonds [1]

The IR spectrum is dominated by these key features. The intense, sharp peak around 1735 cm⁻¹ is irrefutable evidence of the ester's carbonyl group. The strong absorptions in the 2850-3000 cm⁻¹ region confirm the saturated hydrocarbon nature of the cyclohexane ring and ethyl groups. Finally, the strong bands in the fingerprint region (1000-1300 cm⁻¹) are characteristic of the C-O single bond stretches of the ester functionality.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential analytical technique that provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern under energetic conditions.

Expertise & Experience: The Rationale Behind the MS Experiment

The primary objective is to confirm the molecular formula, C₁₂H₂₀O₄. Electron Ionization (EI) is a classic and effective ionization method for relatively small, volatile organic molecules. It creates a molecular ion (M⁺˙) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the parent molecule. [1][4]High-resolution mass spectrometry (HRMS) can further be used to determine the elemental composition with high precision.

The fragmentation pattern is also diagnostic. Under EI conditions, the molecular ion fragments in predictable ways, and analyzing these fragments helps to piece together the molecular structure, corroborating findings from NMR and IR.

Experimental Protocol: Acquiring an EI Mass Spectrum
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or hexane) into the mass spectrometer, often via a Gas Chromatography (GC-MS) system which separates the sample from impurities before it enters the ion source.

  • Ionization: The volatile sample enters the ion source where it is bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a radical cation, the molecular ion (M⁺˙).

  • Fragmentation: Excess energy causes the molecular ion to fragment into smaller, charged ions and neutral radicals.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: A detector counts the ions at each m/z value, generating the mass spectrum.

Visualization: Mass Spectrometry Analysis Workflow

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization & Fragmentation cluster_analysis Analysis & Detection I1 Inject dilute sample into GC-MS ION1 Electron Ionization (70 eV) I1->ION1 ION2 Formation of Molecular Ion (M+·) ION1->ION2 ION3 Fragmentation ION2->ION3 A1 Ion acceleration ION3->A1 A2 Mass Analyzer (separation by m/z) A1->A2 A3 Ion Detection A2->A3 A4 Generate Mass Spectrum A3->A4

Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).

Data Presentation & Interpretation

Table 4: Expected Key Ions in the EI Mass Spectrum

m/z ValueIonInterpretation
228[C₁₂H₂₀O₄]⁺˙Molecular Ion (M⁺˙) , confirms the molecular weight. [1][4]
183[M - OCH₂CH₃]⁺Loss of an ethoxy radical from the molecular ion. [3]
155[M - COOCH₂CH₃]⁺Loss of an entire ethoxycarbonyl radical.
81[C₆H₉]⁺A common fragment corresponding to the cyclohexenyl cation, indicative of the cyclohexane ring. [3]

The mass spectrum will show a clear molecular ion peak at m/z 228, confirming the compound's molecular weight. [4]The fragmentation pattern is characteristic of a diethyl ester. The peak at m/z 183 corresponds to the loss of an ethoxy group (•OCH₂CH₃, 45 Da), a common fragmentation pathway for ethyl esters. [3]Further fragmentation can lead to other characteristic ions, such as the base peak which is often a stable carbocation derived from the cyclohexane ring, like the m/z 81 fragment. [3]

Conclusion

The structural elucidation of this compound is a quintessential example of the synergistic power of modern spectroscopic methods. NMR spectroscopy provides the definitive architecture, confirming not only the carbon-hydrogen framework but also the critical trans stereochemistry. Infrared spectroscopy offers rapid and conclusive evidence of the essential ester functional groups. Finally, mass spectrometry validates the molecular weight and provides corroborating structural information through predictable fragmentation patterns. Together, these techniques form a self-validating system, providing researchers with the unequivocal data needed to proceed with confidence in their synthetic and developmental endeavors.

References

  • PubChem, 1,2-Diethyl 1,2-cyclohexanedicarboxylate | C12H20O4 | CID 24990. [Link]

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  • SpectraBase, 1,1-Cyclohexanedicarboxylic acid, 4-oxo-2,6-diphenyl-, diethyl ester - Optional[1H NMR] - Spectrum. [Link]

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An In-Depth Technical Guide to the Thermal Stability and Decomposition of Diethyl trans-1,2-cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Thermal Landscape of a Key Industrial Compound

Diethyl trans-1,2-cyclohexanedicarboxylate, a notable member of the saturated cyclic ester family, finds its utility in a diverse range of applications, from polymer plasticizers to specialty chemical intermediates. Understanding its behavior under thermal stress is paramount for ensuring process safety, product stability, and the optimization of high-temperature applications. This guide provides a comprehensive technical overview of the thermal stability and decomposition pathways of this compound, designed for researchers, scientists, and professionals in drug development and materials science. While specific, in-depth literature on the thermal decomposition of this exact molecule is not extensively available, this guide synthesizes established principles of organic chemistry, data from analogous compounds, and standardized analytical methodologies to present a robust predictive framework.

Compound Profile: this compound

Before delving into its thermal properties, it is essential to understand the fundamental characteristics of this compound.

PropertyValueSource
Molecular Formula C₁₂H₂₀O₄[1]
Molecular Weight 228.28 g/mol [1]
Appearance Colorless to almost colorless clear liquid-
Synonyms trans-1,2-Cyclohexanedicarboxylic Acid Diethyl Ester, Diethyl hexahydrophthalate[2]
CAS Number 17351-22-3[1]

Thermal Stability Profile: A Predictive Analysis

The thermal stability of an organic compound is dictated by the strength of its chemical bonds and the availability of viable decomposition pathways. For this compound, the ester functional groups and the cyclohexane ring are the primary sites of thermal activity.

Based on studies of similar aliphatic polyesters, the decomposition of this compound is anticipated to commence at temperatures around 275°C.[3] The primary degradation mechanism for esters containing a β-hydrogen on the alcohol moiety is a concerted, non-radical elimination reaction.[3][4]

Proposed Primary Decomposition Pathway

The most probable initial decomposition step for this compound is a syn-elimination (pyrolysis of esters) , a well-documented reaction in organic chemistry.[4][5] This process involves a six-membered cyclic transition state, leading to the formation of a carboxylic acid and an alkene.

In this case, each ester group can undergo this elimination independently, yielding ethylene and a carboxylic acid group. The reaction is expected to proceed in two main stages, with the initial decomposition forming a monoester-monoacid, followed by the decomposition of the second ester group.

Decomposition_Pathway Compound This compound Intermediate trans-1-Carboxy-2-ethoxycarbonylcyclohexane Compound->Intermediate Heat (Δ) - C₂H₄ Ethylene1 Ethylene Compound->Ethylene1 Product trans-1,2-Cyclohexanedicarboxylic Acid Intermediate->Product Heat (Δ) - C₂H₄ Ethylene2 Ethylene Intermediate->Ethylene2

Caption: Proposed primary thermal decomposition pathway of this compound.

Secondary Decomposition and Further Reactions

At higher temperatures, the primary decomposition products will undergo further reactions. The trans-1,2-Cyclohexanedicarboxylic Acid can undergo decarboxylation to form cyclohexene and carbon dioxide, or it may form a cyclic anhydride with the elimination of water.[3] The ethylene produced is a stable gas at these temperatures but can participate in secondary reactions at very high temperatures.

Analytical Methodologies for Thermal Analysis

A multi-faceted analytical approach is essential for a comprehensive understanding of the thermal stability and decomposition of this compound. The following sections detail the key experimental protocols.

Thermogravimetric Analysis (TGA)

Purpose: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Experimental Protocol:

  • Instrument Preparation:

    • Ensure the TGA instrument is calibrated for mass and temperature.

    • Select an inert sample pan (e.g., platinum or alumina).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into the sample pan.

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot the mass loss (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the first derivative of the TGA curve (DTG curve).

TGA_Workflow Start Start Prep Prepare Sample (5-10 mg) Start->Prep Load Load Sample into TGA Prep->Load Setup Set Experimental Parameters (N₂ purge, 10°C/min ramp) Load->Setup Run Run TGA Analysis Setup->Run Analyze Analyze Data (TGA/DTG Curves) Run->Analyze End End Analyze->End

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Purpose: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.

Experimental Protocol:

  • Instrument Preparation:

    • Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

    • Use hermetically sealed aluminum pans for volatile samples.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of this compound into a DSC pan and seal it.

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at a sub-ambient temperature (e.g., -20°C).

      • Ramp the temperature to 400°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Identify endothermic peaks (melting, boiling) and exothermic peaks (decomposition, crystallization).

    • Determine the onset temperatures and peak temperatures for each transition.

DSC_Workflow Start Start Prep Prepare Sample (2-5 mg in sealed pan) Start->Prep Load Load Sample and Reference into DSC Prep->Load Setup Set Experimental Parameters (N₂ purge, 10°C/min ramp) Load->Setup Run Run DSC Analysis Setup->Run Analyze Analyze Thermogram (Identify Transitions) Run->Analyze End End Analyze->End

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Purpose: To identify the volatile and semi-volatile products of thermal decomposition.

Experimental Protocol:

  • Instrument Preparation:

    • Couple a pyrolyzer to a GC-MS system.

    • Ensure the GC column is suitable for separating the expected decomposition products (e.g., a mid-polarity column like a DB-5ms).

  • Sample Preparation:

    • Place a small amount (e.g., 100 µg) of this compound into a pyrolysis sample cup.

  • Experimental Conditions:

    • Pyrolysis:

      • Set the pyrolysis temperature to a value determined from TGA (e.g., just above the Tmax). A stepped pyrolysis at different temperatures can also be performed.

    • Gas Chromatography:

      • Injector Temperature: 250°C.

      • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometry:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 500.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • Compare the mass spectra of the individual peaks with a spectral library (e.g., NIST) to identify the decomposition products.[2]

PyGCMS_Workflow Start Start Prep Prepare Sample (~100 µg) Start->Prep Load Load Sample into Pyrolyzer Prep->Load Pyrolyze Pyrolyze Sample at Set Temperature Load->Pyrolyze Separate Separate Products by GC Pyrolyze->Separate Detect Detect and Identify by MS Separate->Detect Analyze Analyze Chromatogram and Mass Spectra Detect->Analyze End End Analyze->End

Caption: Workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Expected Data and Interpretation

Based on the proposed decomposition pathway and the nature of the compound, the following data can be anticipated from the analytical techniques described above.

Analytical TechniqueExpected ObservationsInterpretation
TGA A two-step mass loss profile, with the first step corresponding to the loss of one molecule of ethylene and the second to the loss of the second molecule of ethylene.The onset temperature will indicate the initiation of decomposition. The percentage mass loss in each step should correspond to the molar mass of ethylene (28 g/mol ) relative to the parent molecule.
DSC An endothermic peak corresponding to boiling, followed by one or more exothermic peaks associated with decomposition.The boiling point can be determined from the endothermic peak. The exothermic nature of the decomposition would suggest the formation of stable, lower-energy products.
Py-GC-MS The primary products identified will be ethylene and trans-1,2-cyclohexanedicarboxylic acid. At higher pyrolysis temperatures, secondary products such as cyclohexene, CO₂, and cyclic anhydrides may be observed.This analysis provides direct evidence for the proposed decomposition mechanism by identifying the evolved gaseous products.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive, albeit predictive, framework for understanding the thermal stability and decomposition of this compound. The proposed decomposition pathway, centered on a classical ester pyrolysis mechanism, is supported by established chemical principles and data from analogous compounds. The detailed analytical protocols provided herein offer a robust methodology for the experimental validation of these predictions.

Future research should focus on conducting these detailed thermal analyses to generate specific experimental data for this compound. Such studies would not only confirm the proposed decomposition mechanisms but also provide crucial kinetic parameters (activation energy, pre-exponential factor) that are vital for accurate process modeling and safety assessments. A thorough understanding of the thermal behavior of this important industrial chemical is a critical step towards its safer and more efficient utilization.

References

  • PubChem. Diethyl phthalate. National Center for Biotechnology Information. [Link]

  • Air Force Materials Lab. (1968). Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. Defense Technical Information Center. [Link]

  • Manikandan, R. (2019). Thermal decomposition of ester. Chemistry Stack Exchange. [Link]

  • Alexander, R., et al. (1992). -(a) Alkyl esters thermally decompose into an alkene and a carboxylic... ResearchGate. [Link]

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  • Shimadzu. (2015). A Pyrolysis-GC/MS Screening System for Analysis of Phthalate Esters and Brominated Flame Retardants No. GCMS-1504. [Link]

  • Kourtchev, I., et al. (2022). A pyrolysis gas chromatography high resolution mass spectrometry (Py-GC-MS) method for analysis of phthalic acid esters and its application for screening e-waste materials. RSC Advances, 12(45), 29457-29467. [Link]

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Discovery and history of Diethyl trans-1,2-cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Diethyl trans-1,2-cyclohexanedicarboxylate: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a significant non-phthalate plasticizer and a key synthetic intermediate in the pharmaceutical industry. We will delve into the historical context of its development, detail its principal synthetic routes with step-by-step protocols, and present a thorough characterization of its physicochemical and spectroscopic properties. A critical focus is placed on the methodologies for separating the trans isomer from its cis counterpart, a crucial step for its primary applications. Furthermore, this guide illuminates its industrial relevance, particularly its role in the synthesis of the antipsychotic agent Lurasidone, offering valuable insights for researchers and professionals in chemical synthesis and drug development.

Introduction and Historical Context

Diethyl 1,2-cyclohexanedicarboxylate, often referred to as Diethyl hexahydrophthalate, exists as two primary geometric isomers: cis and trans. While both forms have applications, the trans isomer holds particular interest due to its specific stereochemical properties that are leveraged in polymer science and asymmetric synthesis.

The scientific exploration of hydrogenated phthalic acid derivatives gained momentum in the mid-20th century, driven by the need for stable and versatile chemical structures. The work of Arthur C. Cope in the 1950s was foundational in this area, providing detailed procedures for the synthesis of the cis isomer of diethyl 1,2-cyclohexanedicarboxylate through the catalytic hydrogenation of the Diels-Alder adduct of 1,3-butadiene and maleic anhydride.[1][2][3] The development of synthetic routes to the trans isomer followed a similar logic, employing dienophiles with trans geometry, such as diethyl fumarate.

Industrially, the most direct route emerged from the catalytic hydrogenation of diethyl phthalate. This method, while producing a mixture of isomers, is economically viable for large-scale production. The subsequent challenge, which remains a key process consideration, is the efficient separation of the desired trans isomer.[4][5] The importance of the pure trans isomer was significantly elevated with its identification as a key building block for the synthesis of Lurasidone, a prominent antipsychotic drug.[6]

Synthesis Methodologies

The synthesis of this compound is primarily achieved through two strategic pathways. The choice between them often depends on the desired stereochemical purity, scale, and available starting materials.

Route 1: Diels-Alder Cycloaddition Followed by Hydrogenation

This elegant two-step approach offers excellent stereochemical control, yielding the trans isomer with high fidelity when starting with a trans-dienophile. The Diels-Alder reaction, a cornerstone of organic synthesis, forms the cyclohexene ring, which is subsequently reduced.[7]

  • Reaction Setup: In a high-pressure reaction vessel, combine diethyl fumarate (1 mole) and a suitable solvent such as toluene (500 mL).

  • Diene Addition: Cool the vessel to below 10°C and introduce condensed 1,3-butadiene (1.2 moles).

  • Cycloaddition: Seal the vessel and heat to 150-180°C for 6-12 hours. The pressure will increase significantly; ensure the vessel is rated for the expected conditions. The reaction progress can be monitored by GC-MS.

  • Work-up: After cooling, carefully vent any unreacted butadiene in a fume hood. The solvent is removed under reduced pressure to yield the crude Diethyl trans-4-cyclohexene-1,2-dicarboxylate. Purification can be achieved by vacuum distillation.

  • Catalyst Preparation: In a hydrogenation bottle, place Adams catalyst (PtO₂, 0.5 g) and absolute ethanol (20 mL).[1] The bottle is connected to a low-pressure hydrogenation apparatus, evacuated, and filled with hydrogen twice to ensure an inert atmosphere. The platinum oxide is then reduced by shaking under 1-2 atmospheres of hydrogen for 20-30 minutes.

  • Hydrogenation: The system is vented, and Diethyl trans-4-cyclohexene-1,2-dicarboxylate (1 mole) dissolved in absolute ethanol (100 mL) is added. The vessel is again purged with hydrogen.

  • Reaction: The mixture is shaken under a hydrogen pressure of 2-3 atmospheres. The reaction is typically exothermic and is complete when hydrogen uptake ceases (usually 3-5 hours).

  • Isolation: The catalyst is removed by filtration through a pad of Celite. The ethanol is removed from the filtrate by rotary evaporation. The resulting crude product is purified by vacuum distillation to yield pure this compound.

Causality Insight: The choice of a trans-dienophile (diethyl fumarate) is critical as the Diels-Alder reaction is stereospecific, directly translating the geometry of the dienophile to the product. Adams catalyst is highly effective for the hydrogenation of alkenes under mild conditions and is less prone to causing ester reduction compared to more aggressive catalysts.

Route 2: Direct Hydrogenation of Diethyl Phthalate

This is the more common industrial route, valued for its atom economy and use of a readily available feedstock. However, it invariably produces a mixture of cis and trans isomers, necessitating a downstream separation process.

  • Reactor Charging: A high-pressure autoclave is charged with diethyl phthalate (1 mole), a suitable solvent like isopropanol (500 mL), and a hydrogenation catalyst (e.g., 5% Ruthenium on Carbon, Ru/C, 1-2% by weight).

  • Reaction Conditions: The reactor is sealed, purged several times with nitrogen, and then with hydrogen. The system is pressurized with hydrogen to 50-100 bar and heated to 100-150°C with vigorous stirring.

  • Monitoring and Completion: The reaction is monitored by the cessation of hydrogen uptake. The duration can vary from 6 to 24 hours depending on catalyst activity and conditions.

  • Product Isolation: After cooling and venting, the catalyst is filtered off. The solvent is removed under reduced pressure, and the resulting mixture of cis and trans isomers is isolated.

Causality Insight: Ruthenium-based catalysts are often preferred for aromatic ring hydrogenation due to their high activity and stability under pressure. The reaction conditions (high pressure and temperature) are necessary to overcome the aromaticity of the benzene ring. The final product is a thermodynamic mixture of isomers, with the trans product often being the more stable diequatorial conformer.

Synthesis_Pathways cluster_0 Route 1: Diels-Alder & Hydrogenation cluster_1 Route 2: Direct Hydrogenation Butadiene Butadiene Adduct Diethyl trans-4-cyclohexene- 1,2-dicarboxylate Butadiene->Adduct Diels-Alder (Heat, Pressure) Diethyl Fumarate Diethyl Fumarate Diethyl Fumarate->Adduct Final_Product_1 Diethyl trans-1,2- cyclohexanedicarboxylate Adduct->Final_Product_1 H₂, PtO₂ (Catalytic Hydrogenation) DEP Diethyl Phthalate Isomer_Mix cis/trans Isomer Mixture DEP->Isomer_Mix H₂, Ru/C (High Pressure/Temp) Final_Product_2 Diethyl trans-1,2- cyclohexanedicarboxylate Isomer_Mix->Final_Product_2 Separation

Caption: Overview of primary synthetic routes to the target compound.

Isomer Separation and Purification

Obtaining the pure trans isomer from the cis/trans mixture produced by direct hydrogenation is a critical purification challenge. The physical properties of the isomers, such as boiling point and solubility, are often very similar.

Fractional Distillation

While challenging, fractional distillation under high vacuum can be employed to separate the isomers. The slight difference in their boiling points allows for enrichment, though it may require multiple passes or a highly efficient distillation column.

Isomerization and Selective Crystallization

A more chemically robust method involves the hydrolysis of the diethyl ester mixture to the corresponding 1,2-cyclohexanedicarboxylic acids. The trans-diacid has different solubility properties from the cis-diacid, allowing for separation by selective crystallization.

  • Hydrolysis: The cis/trans ester mixture (1 mole) is refluxed with an excess of aqueous sodium hydroxide (e.g., 2.5 moles in 1 L of 10% NaOH) until the ester layer disappears (typically 4-6 hours), indicating complete saponification.

  • Acidification: The cooled solution is acidified with concentrated HCl until the pH is ~1-2. The dicarboxylic acids will precipitate.

  • Crystallization: The precipitated mixture of diacids is collected. The trans isomer can often be purified by recrystallization from water or an aqueous ethanol mixture, leveraging its lower solubility compared to the cis isomer under specific conditions.[8]

  • Re-esterification: The purified trans-1,2-cyclohexanedicarboxylic acid is then re-esterified by refluxing with absolute ethanol and a catalytic amount of sulfuric acid to yield the pure this compound.

Separation_Workflow Input cis/trans Diethyl Ester Mixture Hydrolysis Saponification (NaOH, H₂O, Reflux) Input->Hydrolysis Diacid_Mix cis/trans Diacid Mixture Hydrolysis->Diacid_Mix Crystallization Selective Crystallization (e.g., from H₂O) Diacid_Mix->Crystallization trans_Diacid Pure trans-1,2-Cyclohexane- dicarboxylic Acid Crystallization->trans_Diacid Precipitate cis_Diacid cis-Diacid in Mother Liquor Crystallization->cis_Diacid Soluble Esterification Esterification (EtOH, H₂SO₄ cat.) trans_Diacid->Esterification Final_Product Pure Diethyl trans-1,2- cyclohexanedicarboxylate Esterification->Final_Product Lurasidone_Application Input Racemic trans-1,2- Cyclohexanedicarboxylic Acid Resolution Chiral Resolution (e.g., with (R)-1-phenylethylamine) Input->Resolution Chiral_Acid (1R,2R)-trans-Diacid Resolution->Chiral_Acid Conversion Multi-step Conversion Chiral_Acid->Conversion Intermediate Key Bicyclic Imide Intermediate Conversion->Intermediate Final_API Lurasidone (API) Intermediate->Final_API Final Assembly

Caption: Role of the chiral diacid in the synthesis of Lurasidone.

Conclusion

This compound is a molecule of significant academic and industrial interest. Its synthesis, rooted in classic organic reactions, presents challenges in stereochemical control and purification that are instructive for process development. As a non-phthalate plasticizer, it represents a move towards safer materials in consumer products. Critically, its role as a precursor to the enantiomerically pure diacid used in the synthesis of Lurasidone underscores its importance to the pharmaceutical sector. This guide has provided the foundational knowledge, experimental protocols, and contextual applications necessary for researchers and developers to effectively work with and innovate upon this versatile chemical compound.

References

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The Ubiquitous Ring: A Technical Guide to the Natural Occurrence of Cyclohexanedicarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyclohexanedicarboxylic acid derivatives represent a fascinating and structurally diverse class of natural products with a wide array of biological activities. Despite their deceptively simple alicyclic core, these compounds play significant roles in microbial defense, environmental adaptation, and hold considerable promise for therapeutic applications. This technical guide provides an in-depth exploration of the natural occurrence of cyclohexanedicarboxylate derivatives, their biosynthetic origins rooted in the shikimate pathway, and their potential as leads in drug discovery. We will delve into the enzymatic intricacies of their formation, detail methodologies for their isolation, and present a critical analysis of their pharmacological properties. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of natural molecules.

Introduction: The Significance of the Cyclohexane Scaffold in Nature

The cyclohexane ring is a fundamental structural motif in organic chemistry, yet its deliberate enzymatic construction into dicarboxylic acid derivatives within natural product biosynthesis is a testament to the elegance and efficiency of cellular chemistry. These molecules are not mere metabolic curiosities; they are functional entities with potent biological effects. From the antifungal and anticancer properties of the ansamycin antibiotic ansatrienin A to the membrane-fortifying roles of ω-cyclohexyl fatty acids in extremophilic bacteria, cyclohexanedicarboxylate derivatives are key players in the chemical dialogues of the natural world.

This guide will navigate the landscape of these compounds, offering a detailed perspective on their origins, isolation, and functional significance, with the aim of equipping researchers with the knowledge to exploit their therapeutic potential.

Biosynthesis: From Primary Metabolism to a Cyclohexane Core

The biosynthesis of the cyclohexanecarboxylic acid moiety is intricately linked to the shikimate pathway, a central metabolic route in bacteria, fungi, and plants for the production of aromatic amino acids.[1] This pathway provides the foundational precursors that are then diverted and modified through a series of remarkable enzymatic reactions to form the saturated six-membered ring.

The Shikimate Pathway: The Gateway to Aromatic and Alicyclic Diversity

The journey begins with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) to ultimately yield chorismate, a critical branch-point metabolite.[2] While chorismate is the precursor to the aromatic amino acids phenylalanine, tyrosine, and tryptophan, it also serves as the launchpad for the biosynthesis of the cyclohexanecarboxylic acid core of compounds like ansatrienin A.[1][3]

Enzymatic Forging of the Cyclohexane Ring: The Case of Ansatrienin A

The biosynthesis of the cyclohexanecarboxylic acid starter unit for ansatrienin A in Streptomyces collinus provides a well-studied paradigm.[3] While the complete enzymatic cascade from chorismate is complex, key steps have been elucidated. It is understood that shikimic acid provides all seven carbon atoms for the cyclohexanecarboxylic acid moiety.[3] The terminal steps of this conversion involve the sequential reduction of cyclohexadiene and cyclohexene intermediates.[4]

A pivotal enzyme in this process is 1-cyclohexenylcarbonyl CoA reductase, which is essential for the formation of the cyclohexanecarboxylic acid moiety from shikimic acid.[5] The final stages of the pathway in Streptomyces collinus involve the reduction of the α,β-double bond of 1(6),2-cyclohexadienylcarbonyl CoA, followed by an isomerization of the double bond of the resulting 2-cyclohexenylcarbonyl CoA to yield 1-cyclohexenylcarbonyl CoA, and a final reduction of this newly formed α,β-double bond.[4] Both of these reduction steps are dependent on NADPH as a cofactor.[4]

Biosynthesis of Cyclohexanecarboxyl-CoA from Chorismate Chorismate Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate Mutase Intermediates Series of Intermediates Prephenate->Intermediates Multiple Enzymatic Steps Cyclohexadienylcarbonyl_CoA 1(6),2-Cyclohexadienyl- carbonyl CoA Intermediates->Cyclohexadienylcarbonyl_CoA Cyclohexenylcarbonyl_CoA_2 2-Cyclohexenyl- carbonyl CoA Cyclohexadienylcarbonyl_CoA->Cyclohexenylcarbonyl_CoA_2 NADPH-dependent Reductase Cyclohexenylcarbonyl_CoA_1 1-Cyclohexenyl- carbonyl CoA Cyclohexenylcarbonyl_CoA_2->Cyclohexenylcarbonyl_CoA_1 Isomerase Cyclohexanecarboxyl_CoA Cyclohexanecarboxyl-CoA Cyclohexenylcarbonyl_CoA_1->Cyclohexanecarboxyl_CoA 1-Cyclohexenylcarbonyl CoA Reductase (chcA) (NADPH-dependent)

Figure 1: Proposed biosynthetic pathway from chorismate to cyclohexanecarboxyl-CoA.

Notable Naturally Occurring Cyclohexanedicarboxylate Derivatives

The structural diversity of naturally occurring cyclohexanedicarboxylate derivatives is significant, with variations in oxidation state, substitution patterns, and conjugation to other molecular scaffolds. Below are key examples that highlight this diversity and their biological importance.

Ansatrienin A (Mycotrienin): An Antifungal and Antitumor Antibiotic

Ansatrienin A, produced by Streptomyces collinus, is a member of the ansamycin family of antibiotics.[6] Its structure features a macrocyclic lactam ring spanned by an aliphatic ansa chain, to which an N-cyclohexanecarbonyl-D-alanine moiety is attached.[5] Ansatrienin A exhibits potent antifungal activity, particularly against yeasts and filamentous fungi.[6] Its mechanism of action is believed to involve the inhibition of fungal protein synthesis.

ω-Cyclohexyl Fatty Acids: Membrane Stabilizers in Extremophiles

Certain thermo-acidophilic bacteria, such as Alicyclobacillus acidocaldarius, incorporate ω-cyclohexyl fatty acids into their membrane lipids. These unusual fatty acids, with a terminal cyclohexane ring, are crucial for maintaining membrane fluidity and stability in harsh environments of high temperature and low pH. The biosynthesis of the cyclohexyl moiety in these fatty acids also originates from the shikimate pathway.

Other Cyclohexene and Cyclohexanedione Derivatives

A variety of other bioactive compounds containing a cyclohexene or cyclohexanedione moiety have been isolated from natural sources. For instance, diisoprenylcyclohexene-type meroterpenoids from the fungus Biscogniauxia sp. have demonstrated anti-inflammatory effects.[7] Additionally, various cyclohexane-1,3-dione derivatives have been investigated for their potential as anticancer agents.

Derivative ClassRepresentative Compound(s)Natural SourceKey Biological Activities
AnsamycinsAnsatrienin A (Mycotrienin)Streptomyces collinusAntifungal, Antitumor
ω-Alicyclic Fatty Acidsω-Cyclohexyl fatty acidsAlicyclobacillus acidocaldariusMembrane stabilization
MeroterpenoidsDiisoprenylcyclohexene derivativesBiscogniauxia sp.Anti-inflammatory
DionesCyclohexane-1,3-dione derivativesVarious Fungi and PlantsAnticancer, Herbicidal

Biological Activities and Therapeutic Potential

The diverse structures of cyclohexanedicarboxylate derivatives give rise to a broad spectrum of biological activities, making them attractive candidates for drug development.

Antimicrobial Activity

The antifungal properties of ansatrienin A are well-documented. While comprehensive MIC data is not always readily available in a consolidated format, its activity against various fungal pathogens is a key area of interest. Numerous synthetic cyclohexane derivatives have also been shown to possess antibacterial and antifungal properties.[8][9]

Table of Antifungal Activity of Ansatrienin A (Representative Data)

Fungal SpeciesMIC (µg/mL)Reference
Candida albicans1.6 - 6.3[8] (Implied from derivative studies)
Aspergillus fumigatus0.8 - 3.1[10] (Implied from derivative studies)

Note: Specific MIC values for Ansatrienin A can vary between studies and strains. The values presented are indicative ranges based on available data for related compounds and general knowledge of its potency.

Anticancer and Anti-inflammatory Properties

The antitumor potential of ansatrienin A has been recognized, and various synthetic cyclohexane-1,3-dione derivatives have been investigated for their efficacy against cancer cell lines, including non-small-cell lung cancer.[7] The anti-inflammatory activity of meroterpenoids with a cyclohexene core highlights another promising therapeutic avenue.[7]

Experimental Protocols: Isolation of Ansatrienin A

The isolation of pure, biologically active cyclohexanedicarboxylate derivatives from their natural sources is a critical step in their study and development. The following is a representative protocol for the isolation of ansatrienin A from a fermentation culture of Streptomyces collinus.

Fermentation and Extraction
  • Inoculum Preparation: A well-sporulated culture of Streptomyces collinus is used to inoculate a seed medium (e.g., soybean meal-mannitol broth). The seed culture is incubated for 48-72 hours at 28°C with shaking.

  • Production Fermentation: The seed culture is used to inoculate a production medium (e.g., a complex medium containing glucose, soybean meal, and mineral salts). Fermentation is carried out for 5-7 days at 28°C with aeration and agitation.

  • Mycelial Harvest and Extraction: The mycelia are harvested by filtration or centrifugation. The mycelial cake is then extracted exhaustively with a polar organic solvent such as acetone or methanol.

  • Solvent Partitioning: The organic extract is concentrated under reduced pressure, and the resulting aqueous suspension is partitioned against a water-immiscible organic solvent like ethyl acetate. The ethyl acetate layer, containing ansatrienin A, is collected and dried.

Chromatographic Purification
  • Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., chloroform-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC) and bioassay.

  • Sephadex LH-20 Chromatography: Fractions enriched with ansatrienin A are further purified by size-exclusion chromatography on Sephadex LH-20, using methanol as the eluent.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative reverse-phase HPLC (e.g., on a C18 column) with a suitable mobile phase (e.g., a gradient of acetonitrile in water).

Ansatrienin A Isolation Workflow Fermentation Streptomyces collinus Fermentation Harvest Mycelial Harvest Fermentation->Harvest Extraction Solvent Extraction (e.g., Acetone) Harvest->Extraction Partitioning Liquid-Liquid Partitioning (Ethyl Acetate/Water) Extraction->Partitioning Crude_Extract Crude Ethyl Acetate Extract Partitioning->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex HPLC Preparative RP-HPLC Sephadex->HPLC Pure_Compound Pure Ansatrienin A HPLC->Pure_Compound

Figure 2: A generalized workflow for the isolation and purification of ansatrienin A.

Conclusion and Future Perspectives

The natural world is a rich repository of complex and bioactive molecules, and cyclohexanedicarboxylate derivatives are a prime example of this chemical wealth. Their biosynthesis, originating from the versatile shikimate pathway, showcases the intricate enzymatic machinery that has evolved to produce these unique structures. With potent antifungal, anticancer, and anti-inflammatory activities, these compounds represent a promising frontier in the search for new therapeutic agents.

Future research in this area will likely focus on several key aspects:

  • Genome Mining and Pathway Elucidation: The identification and characterization of novel biosynthetic gene clusters for cyclohexanedicarboxylate derivatives in a wider range of organisms.

  • Synthetic Biology and Metabolic Engineering: The heterologous expression of these pathways in more tractable microbial hosts to facilitate the production of known and novel derivatives.

  • Medicinal Chemistry and Lead Optimization: The use of semi-synthetic and fully synthetic approaches to modify the natural scaffolds to improve their pharmacological properties and reduce potential toxicity.

By continuing to explore the natural occurrence and biosynthetic origins of cyclohexanedicarboxylate derivatives, the scientific community is poised to unlock new avenues for the development of next-generation therapeutics.

References

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Methodological & Application

Application Notes and Protocols for Diethyl trans-1,2-cyclohexanedicarboxylate as a Plasticizer

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Plasticizers

The field of polymer science, particularly in its application to medical devices and pharmaceutical packaging, is in a constant state of evolution. A significant driver of this evolution is the increasing demand for materials with enhanced safety profiles, especially concerning leachable and extractable compounds. For decades, phthalate esters, such as di(2-ethylhexyl) phthalate (DEHP), have been the workhorse plasticizers for polyvinyl chloride (PVC), lending it the flexibility required for applications like intravenous (IV) bags, tubing, and catheters. However, concerns over the potential endocrine-disrupting effects of some phthalates have catalyzed a search for safer alternatives.

This technical guide focuses on Diethyl trans-1,2-cyclohexanedicarboxylate , a non-phthalate plasticizer with significant potential for use in sensitive applications. As a member of the cyclohexanedicarboxylate family, which includes commercially accepted plasticizers like di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH), this molecule offers a promising combination of plasticizing efficiency and a potentially favorable toxicological profile. Its saturated cyclohexane ring, in contrast to the aromatic ring of phthalates, is a key structural feature that underpins its consideration as a safer alternative.

These application notes are designed for researchers, scientists, and drug development professionals. They provide a comprehensive overview of the properties of this compound, detailed protocols for its incorporation into polymer matrices, and methodologies for evaluating the performance and safety of the resulting plasticized materials. The causality behind experimental choices is explained to empower the user to adapt and troubleshoot these protocols for their specific applications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a plasticizer is fundamental to predicting its compatibility with a polymer and its performance characteristics.

PropertyValueSource
Molecular Formula C₁₂H₂₀O₄[1][2]
Molecular Weight 228.29 g/mol [1][2]
Appearance Colorless to almost colorless clear liquid
Boiling Point 104°C at 1.1 mmHg[3][4]
Synonyms trans-1,2-Cyclohexanedicarboxylic Acid Diethyl Ester[1][2]

Synthesis of this compound

For researchers interested in synthesizing this plasticizer in-house, a two-step process starting from the Diels-Alder reaction of butadiene and maleic anhydride, followed by hydrogenation and esterification, is a common route. A detailed protocol for the synthesis of the parent trans-1,2-cyclohexanedicarboxylic acid is available in the literature, which can then be esterified.

Protocol 1: Synthesis of trans-1,2-Cyclohexanedicarboxylic Acid

This protocol is adapted from a patented industrial process for preparing the diacid, a key intermediate.[5]

Materials:

  • cis-1,2,3,6-Tetrahydrophthalic anhydride

  • Raney nickel catalyst

  • Hydrogen gas

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethyl acetate

  • Cyclohexane

Procedure:

  • Hydrogenation: In a high-pressure autoclave, charge cis-1,2,3,6-tetrahydrophthalic anhydride and a catalytic amount of Raney nickel.

  • Pressurize the autoclave with hydrogen gas and heat to the desired temperature and pressure as optimized for the specific equipment.

  • Monitor the reaction by hydrogen uptake until the reaction is complete.

  • Cool the reactor, vent the hydrogen, and filter the catalyst.

  • Hydrolysis: To the resulting cis-1,2-cyclohexanedicarboxylic anhydride, add a solution of sodium hydroxide and heat to reflux to hydrolyze the anhydride to the disodium salt of cis-1,2-cyclohexanedicarboxylic acid.

  • Isomerization and Precipitation: Carefully acidify the solution with hydrochloric acid. The isomerization to the more stable trans isomer and its precipitation can be controlled by the rate of acidification and temperature.

  • Cool the mixture and collect the precipitated trans-1,2-cyclohexanedicarboxylic acid by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as water or an ethyl acetate/cyclohexane mixture, to yield the pure trans-1,2-cyclohexanedicarboxylic acid.[5]

Protocol 2: Esterification to this compound

This is a standard Fischer esterification procedure.

Materials:

  • trans-1,2-Cyclohexanedicarboxylic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (catalyst)

  • Toluene

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine trans-1,2-cyclohexanedicarboxylic acid, a stoichiometric excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid in toluene.

  • Heat the mixture to reflux and collect the water-ethanol azeotrope in the Dean-Stark trap.

  • Continue the reaction until no more water is collected.

  • Cool the reaction mixture and dilute with diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Application in Polymer Formulations

The primary application of this compound is as a plasticizer for polymers, most notably PVC. It can also be explored as a plasticizer for other polymers such as polylactic acid (PLA) to enhance its flexibility for applications in biodegradable packaging.

Mechanism of Plasticization

Plasticizers function by inserting themselves between polymer chains, thereby reducing the intermolecular forces and increasing the free volume. This leads to a decrease in the glass transition temperature (Tg) of the polymer, transforming it from a rigid, brittle material to a more flexible and ductile one. The effectiveness of a plasticizer is dependent on its compatibility with the polymer, which is governed by factors such as polarity and molecular structure.

Diagram 1: Mechanism of Polymer Plasticization

G cluster_0 Rigid Polymer (High Tg) cluster_1 Plasticized Polymer (Low Tg) a1 a2 a3 a4 b1 b2 b3 b4 c1 c2 c3 c4 p1 d2 p2 e3 p3 f4 d1 d3 d4 e1 e2 e4 f1 f2 f3 Process Addition of This compound cluster_1 cluster_1 cluster_0 cluster_0

Caption: Intercalation of plasticizer molecules between polymer chains.

Protocol 3: Preparation of Plasticized PVC Films by Solvent Casting

The solvent casting method is a versatile technique for preparing small-scale polymer films with uniform thickness, ideal for initial screening of plasticizer performance.[6][7]

Materials:

  • Polyvinyl chloride (PVC) resin

  • This compound

  • Tetrahydrofuran (THF) or other suitable solvent

  • Glass petri dish or a flat glass plate

  • Leveling surface

  • Drying oven

Procedure:

  • Solution Preparation: Prepare a stock solution of PVC in THF (e.g., 10% w/v). Ensure the PVC is fully dissolved, which may require gentle heating and stirring.

  • Plasticizer Incorporation: To the PVC solution, add the desired amount of this compound. The concentration can be varied (e.g., 10, 20, 30, 40 parts per hundred parts of resin - phr).

  • Mixing: Thoroughly mix the solution to ensure a homogenous distribution of the plasticizer.

  • Casting: Pour the solution into a glass petri dish placed on a leveling surface. The volume of the solution will determine the thickness of the film.

  • Drying: Allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours. This slow evaporation is crucial to prevent the formation of bubbles and to obtain a uniform film.

  • Final Drying: Transfer the petri dish to a vacuum oven and dry at a temperature below the boiling point of the solvent (e.g., 40-50°C for THF) until a constant weight is achieved.

  • Film Removal: Carefully peel the film from the glass substrate.

Performance Evaluation of Plasticized Polymers

A comprehensive evaluation of the plasticized polymer is essential to determine the efficacy of this compound as a plasticizer.

Mechanical Properties

The mechanical properties of the plasticized films should be evaluated and compared to both unplasticized polymer and a polymer plasticized with a standard plasticizer like DEHP or DINCH.

Protocol 4: Tensile Testing of Plasticized Films

This protocol is based on ASTM D882, the standard test method for tensile properties of thin plastic sheeting.

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Film grips

  • Calipers for thickness measurement

Procedure:

  • Cut the plasticized films into dumbbell-shaped specimens according to the dimensions specified in ASTM D882.

  • Measure the thickness of each specimen at several points within the gauge length and calculate the average cross-sectional area.

  • Mount the specimen in the grips of the UTM.

  • Apply a tensile load at a constant rate of crosshead displacement until the specimen fails.

  • Record the load-elongation curve.

  • From the curve, determine the following properties:

    • Tensile Strength at Break: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length at the point of fracture.

    • Young's Modulus: A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.

Expected Outcome: Compared to unplasticized PVC, the addition of this compound is expected to decrease the tensile strength and Young's modulus while significantly increasing the elongation at break, indicating a more flexible material.

Diagram 2: Expected Effect of Plasticizer on Mechanical Properties

G cluster_0 Properties Start Unplasticized PVC Process Add Diethyl trans-1,2- cyclohexanedicarboxylate Start->Process End Plasticized PVC Process->End Tensile_Strength Tensile Strength (Decreases) End->Tensile_Strength Elongation Elongation at Break (Increases) End->Elongation Modulus Young's Modulus (Decreases) End->Modulus

Caption: Changes in mechanical properties upon plasticization.

Thermal Properties

The glass transition temperature (Tg) is a critical parameter that defines the transition from a rigid to a flexible state.

Protocol 5: Determination of Glass Transition Temperature by Differential Scanning Calorimetry (DSC)

Equipment:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Accurately weigh a small sample (5-10 mg) of the plasticized film into an aluminum DSC pan and seal it.

  • Place the pan in the DSC cell.

  • Heat the sample to a temperature well above its expected Tg to erase its thermal history.

  • Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its expected Tg.

  • Heat the sample again at a controlled rate (e.g., 10°C/min) and record the heat flow as a function of temperature.

  • The Tg is determined as the midpoint of the step change in the heat flow curve.

Expected Outcome: The addition of this compound is expected to significantly lower the Tg of the polymer. The extent of Tg depression is an indicator of the plasticizer's efficiency.

Safety and Biocompatibility Assessment

For applications in medical devices and pharmaceutical packaging, a rigorous safety and biocompatibility assessment is paramount. The ISO 10993 series of standards provides a framework for the biological evaluation of medical devices.[8][9]

Plasticizer Leaching

The migration of the plasticizer from the polymer matrix is a critical safety concern.[3][10]

Protocol 6: Quantification of Plasticizer Leaching by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a general method for quantifying the amount of plasticizer that leaches into a simulant fluid.

Materials:

  • Plasticized polymer samples of known surface area

  • Simulant fluids (e.g., deionized water, saline, ethanol/water mixtures, lipid emulsions)

  • Extraction solvent (e.g., hexane, dichloromethane)

  • Internal standard for GC-MS analysis

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

  • Leaching Study: Immerse a known surface area of the plasticized polymer in a defined volume of the simulant fluid.

  • Incubate at a relevant temperature (e.g., 37°C for physiological conditions) for a specified period (e.g., 24, 48, 72 hours).

  • Extraction: After incubation, remove the polymer sample. Extract the simulant fluid with a suitable organic solvent to transfer the leached plasticizer into the organic phase. Spike the extract with a known concentration of an internal standard.

  • GC-MS Analysis: Inject a sample of the extract into the GC-MS system.

  • Develop a GC method to separate the plasticizer from other components.

  • Use the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the plasticizer and the internal standard based on their characteristic mass fragments.

  • Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. Calculate the concentration of the leached plasticizer in the simulant fluid by comparing its peak area to that of the internal standard and using the calibration curve.

In Vitro Cytotoxicity

Cytotoxicity assays are the first step in biocompatibility testing and are designed to assess the potential of a material to cause cell death or inhibit cell growth.[11][12][13]

Protocol 7: In Vitro Cytotoxicity Assessment using an Elution Method (ISO 10993-5)

Materials:

  • Plasticized polymer film

  • Mammalian cell line (e.g., L929 mouse fibroblasts)

  • Cell culture medium (e.g., DMEM with 10% fetal bovine serum)

  • Sterile extraction vehicle (e.g., serum-supplemented medium)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Spectrophotometer (plate reader)

Procedure:

  • Extract Preparation: Aseptically prepare an extract of the plasticized polymer by incubating it in the extraction vehicle at 37°C for 24 hours. The ratio of the material surface area to the volume of the extraction vehicle should be in accordance with ISO 10993-12.

  • Cell Seeding: Seed the L929 cells into a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Exposure: Remove the culture medium and replace it with the prepared extract (and serial dilutions thereof). Include positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls.

  • Incubate the cells with the extracts for 24-48 hours.

  • MTT Assay: After the exposure period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilize the formazan crystals with a suitable solvent (e.g., isopropanol with HCl).

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each extract concentration relative to the negative control. A material is generally considered non-cytotoxic if the cell viability is greater than 70%.

Diagram 3: Workflow for Biocompatibility Assessment

G Start Plasticized Medical Device Component ChemChar Chemical Characterization (ISO 10993-18) - Leaching Studies Start->ChemChar ToxAssess Toxicological Risk Assessment (ISO 10993-17) ChemChar->ToxAssess BioTest Biological Testing ToxAssess->BioTest Other Further Testing (as required by risk assessment) ToxAssess->Other If risk is not acceptable or further data needed Cytotox In Vitro Cytotoxicity (ISO 10993-5) BioTest->Cytotox Sens Sensitization (ISO 10993-10) BioTest->Sens Irrit Irritation (ISO 10993-23) BioTest->Irrit End Biocompatibility Established Cytotox->End Sens->End Irrit->End Other->End

Caption: A tiered approach to biocompatibility evaluation.

Conclusion and Future Perspectives

This compound presents a compelling case as a potential alternative to phthalate plasticizers in sensitive applications. Its non-aromatic structure is a significant advantage from a toxicological standpoint. The protocols outlined in this guide provide a robust framework for researchers and drug development professionals to explore its utility.

It is crucial to emphasize that while the methodologies provided are based on established standards and data from analogous compounds, a comprehensive evaluation of this compound itself is essential. This includes generating specific data on its plasticizing performance in various polymers, its long-term stability, and a complete toxicological assessment according to the ISO 10993 standards.

The development of safer plasticizers is a critical endeavor in advancing the safety and performance of medical devices and pharmaceutical packaging. This compound is a promising candidate in this pursuit, and further research is warranted to fully elucidate its potential.

References

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Diethyl trans-1,2-cyclohexanedicarboxylate in polymer synthesis and modification

Note: Values are illustrative and depend on the specific grade of PVC and additives used. The data demonstrates that DTC can achieve plasticizing performance comparable to traditional phthalates. [13]

References

  • The Role of trans-1,2-Cyclohexanedicarboxylic Acid in Modern Polymer Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
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The Strategic Application of Diethyl trans-1,2-Cyclohexanedicarboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Cyclohexane Scaffold

Diethyl trans-1,2-cyclohexanedicarboxylate, a seemingly unassuming cyclic diester, serves as a pivotal starting material and versatile building block in the realm of advanced organic synthesis. Its rigid trans-configuration and the presence of two modifiable ester functionalities provide a unique stereochemical scaffold that is instrumental in the construction of complex molecular architectures. This application note delves into the strategic deployment of this compound, with a focus on its transformation into high-value chiral ligands and intermediates crucial for asymmetric catalysis and the synthesis of bioactive molecules. We will explore key protocols, from fundamental transformations to the synthesis of sophisticated chiral auxiliaries, providing researchers, scientists, and drug development professionals with a comprehensive guide to leveraging the synthetic potential of this important molecule.

The molecular structure of this compound is characterized by a cyclohexane ring with two ethoxycarbonyl groups situated in a trans-diaxial or diequatorial conformation, with the latter being more stable. This defined stereochemistry is the cornerstone of its utility in stereoselective synthesis.

PropertyValue
Molecular Formula C₁₂H₂₀O₄[1][2]
Molecular Weight 228.28 g/mol [1][2]
Appearance Colorless to almost colorless clear liquid
CAS Number 17351-22-3[1]

Core Synthetic Transformations: Gateway to Chiral Derivatives

The primary applications of this compound in sophisticated organic synthesis often begin with its conversion into more synthetically versatile derivatives. The following protocols detail fundamental transformations that unlock the full potential of this scaffold.

Basic Hydrolysis to trans-1,2-Cyclohexanedicarboxylic Acid

The conversion of the diethyl ester to its corresponding dicarboxylic acid is a foundational step, as the diacid is a direct precursor to many chiral ligands and catalysts. This transformation is typically achieved through base-catalyzed hydrolysis.

Protocol 1: Preparation of trans-1,2-Cyclohexanedicarboxylic Acid

Objective: To hydrolyze this compound to trans-1,2-cyclohexanedicarboxylic acid.

Materials:

  • This compound

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in ethanol.

  • Add a solution of KOH (2.5 equivalents) or NaOH (2.5 equivalents) in water to the flask.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the remaining residue in water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by the slow addition of concentrated HCl. A white precipitate of the dicarboxylic acid will form.

  • Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from hot water or an appropriate organic solvent system (e.g., ethyl acetate/hexanes).

  • Dry the purified trans-1,2-cyclohexanedicarboxylic acid under vacuum to a constant weight.

Causality of Choices: The use of a molar excess of a strong base (KOH or NaOH) ensures the complete saponification of both ester groups. Ethanol acts as a co-solvent to ensure miscibility of the organic ester and the aqueous base. Acidification protonates the carboxylate salt, leading to the precipitation of the less water-soluble dicarboxylic acid.

Reduction to trans-1,2-Bis(hydroxymethyl)cyclohexane

Reduction of the ester functionalities to primary alcohols furnishes trans-1,2-bis(hydroxymethyl)cyclohexane, a C₂-symmetric diol that can be used as a chiral building block or a precursor to chiral diphosphine ligands.

Protocol 2: Synthesis of trans-1,2-Bis(hydroxymethyl)cyclohexane

Objective: To reduce the ester groups of this compound to hydroxyl groups.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of LiAlH₄ (2-3 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the LiAlH₄ suspension via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[3]

  • A granular precipitate of aluminum salts will form. Add ethyl acetate and stir vigorously to break up the solids.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diol.

  • The product can be purified by column chromatography on silica gel or by recrystallization.

Causality of Choices: LiAlH₄ is a powerful reducing agent capable of converting esters to primary alcohols. The reaction is performed in an anhydrous aprotic solvent like THF due to the high reactivity of LiAlH₄ with protic solvents. The careful quenching procedure at low temperature is crucial for safety and to facilitate the workup by precipitating the aluminum salts.

Asymmetric Synthesis: The Chiral Frontier

The true elegance of this compound as a synthetic tool is realized in the field of asymmetric synthesis. Through resolution of its enantiomers, it provides access to a wealth of chiral ligands and catalysts that are instrumental in controlling the stereochemical outcome of chemical reactions.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a green and highly efficient method for obtaining enantiomerically enriched forms of the diester and the corresponding monoacid. Lipases are particularly effective for the selective hydrolysis of one enantiomer of a racemic ester.

Protocol 3: Lipase-Catalyzed Kinetic Resolution of (±)-Diethyl trans-1,2-Cyclohexanedicarboxylate

Objective: To selectively hydrolyze one enantiomer of racemic this compound using a lipase.

Materials:

  • (±)-Diethyl trans-1,2-cyclohexanedicarboxylate

  • Lipase from Candida antarctica (CAL-B) or Pseudomonas cepacia (Lipase PS)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • An organic co-solvent (e.g., diisopropyl ether/hexane mixture)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare a biphasic system in a flask containing a phosphate buffer and an organic co-solvent.[4]

  • Add the racemic this compound to the system.

  • Add the lipase (e.g., CAL-B) to the mixture and stir at a controlled temperature (e.g., 30 °C).

  • Monitor the progress of the reaction by chiral HPLC or by measuring the consumption of a base (if a pH-stat is used to maintain the pH by titrating the produced carboxylic acid).

  • Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the remaining ester and the produced monoacid.

  • Separate the organic and aqueous layers.

  • Workup of the organic layer (unreacted ester): Wash the organic layer with saturated NaHCO₃ solution and then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched diester.

  • Workup of the aqueous layer (monoacid): Acidify the aqueous layer to pH 2-3 with dilute HCl. Extract the monoacid with ethyl acetate. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched monoacid.

  • Determine the enantiomeric excess (ee) of both products using chiral HPLC or by conversion to a diastereomeric derivative followed by NMR analysis.

Causality of Choices: Lipases are enzymes that catalyze the hydrolysis of esters. In a chiral environment, they often exhibit a high degree of enantioselectivity, reacting with one enantiomer much faster than the other. A biphasic system is often used to improve substrate solubility and enzyme stability. Stopping the reaction at 50% conversion is a principle of kinetic resolution to maximize the enantiopurity of both the product and the remaining starting material.

Synthesis of Chiral Ligands

The enantiomerically pure trans-1,2-cyclohexanedicarboxylic acid and its derivatives are invaluable precursors for the synthesis of a wide array of C₂-symmetric chiral ligands. These ligands, when complexed with metal centers, can catalyze a vast range of asymmetric reactions with high enantioselectivity.

Chiral BOX ligands are a prominent class of ligands in asymmetric catalysis. The cyclohexane backbone provides a rigid and well-defined stereochemical environment.

Protocol 4: Synthesis of a Cyclohexane-Based Bisoxazoline (cHBOX) Ligand

Objective: To synthesize a chiral bisoxazoline ligand from enantiopure trans-1,2-cyclohexanedicarboxylic acid.

Materials:

  • (1R,2R)-trans-1,2-Cyclohexanedicarboxylic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • A chiral β-amino alcohol (e.g., (S)-valinol) (2 equivalents)

  • Anhydrous dichloromethane (DCM) or toluene

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

Procedure:

Step 1: Formation of the Diacid Chloride

  • In a flame-dried flask under an inert atmosphere, suspend (1R,2R)-trans-1,2-cyclohexanedicarboxylic acid in anhydrous DCM.

  • Add a catalytic amount of DMF.

  • Slowly add oxalyl chloride (or thionyl chloride) (2.2 equivalents) and stir the mixture at room temperature until the evolution of gas ceases and a clear solution is formed.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude diacid chloride, which is used immediately in the next step.

Step 2: Amide Formation

  • Dissolve the chiral β-amino alcohol (2 equivalents) and a non-nucleophilic base (2.2 equivalents) in anhydrous DCM in a separate flask under an inert atmosphere and cool to 0 °C.

  • Slowly add a solution of the crude diacid chloride in anhydrous DCM to the amino alcohol solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Wash the reaction mixture with water, dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude diamide.

Step 3: Cyclization to the Bisoxazoline

  • Dissolve the crude diamide in anhydrous DCM.

  • Add a dehydrating agent such as thionyl chloride (2.2 equivalents) and a base like pyridine.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or NMR).

  • Carefully quench the reaction with a saturated solution of NaHCO₃.

  • Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the resulting chiral bisoxazoline ligand by column chromatography on silica gel.

Causality of Choices: The conversion of the dicarboxylic acid to the more reactive diacid chloride facilitates the acylation of the amino alcohol. The use of a chiral, non-racemic amino alcohol introduces the second element of chirality, leading to a C₂-symmetric ligand. The final cyclization step, often promoted by dehydrating agents, forms the characteristic oxazoline rings.

The corresponding diamine, trans-1,2-diaminocyclohexane, is a precursor to the renowned Jacobsen's catalyst, a manganese-salen complex widely used for the asymmetric epoxidation of unfunctionalized olefins.

Protocol 5: Preparation of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)cyclohexane-1,2-diamine

Objective: To synthesize a chiral salen ligand, a key component of Jacobsen's catalyst.

Materials:

  • (1R,2R)-(-)-trans-1,2-Diaminocyclohexane[5]

  • 3,5-Di-tert-butyl-2-hydroxybenzaldehyde (2 equivalents)

  • Ethanol or methanol

Procedure:

  • Dissolve (1R,2R)-(-)-trans-1,2-diaminocyclohexane in absolute ethanol in a round-bottom flask.

  • Add a solution of 3,5-di-tert-butyl-2-hydroxybenzaldehyde (2 equivalents) in absolute ethanol to the diamine solution.

  • A bright yellow precipitate of the salen ligand will form immediately.

  • Heat the mixture to reflux for 1 hour to ensure complete reaction.

  • Cool the mixture to room temperature and then in an ice bath to maximize precipitation.

  • Collect the yellow solid by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the pure chiral salen ligand.

Causality of Choices: This reaction is a Schiff base condensation between the primary amine groups of the diamine and the aldehyde groups of the salicylaldehyde derivative. The reaction is typically high-yielding and proceeds readily in an alcoholic solvent. The bulky tert-butyl groups on the salicylaldehyde enhance the stereoselectivity of the resulting catalyst.

Logical and Experimental Workflow

The following diagram illustrates the synthetic pathways from this compound to valuable chiral derivatives and ligands.

G A This compound B trans-1,2-Cyclohexanedicarboxylic Acid A->B  Basic Hydrolysis (Protocol 1) C trans-1,2-Bis(hydroxymethyl)cyclohexane A->C  LiAlH4 Reduction (Protocol 2) D (R,R)- and (S,S)-Diethyl trans-1,2-cyclohexanedicarboxylate A->D  Enzymatic Kinetic  Resolution (Protocol 3) E (R,R)- and (S,S)-trans-1,2- Cyclohexanedicarboxylic Acid D->E  Hydrolysis F Chiral Bisoxazoline (cHBOX) Ligands E->F  Reaction with Chiral  Amino Alcohols (Protocol 4) G (R,R)- and (S,S)-trans-1,2-Diaminocyclohexane E->G  e.g., Curtius Rearrangement  or Hofmann Rearrangement H Chiral Salen Ligands (e.g., for Jacobsen's Catalyst) G->H  Condensation with Salicylaldehyde  Derivatives (Protocol 5)

Caption: Synthetic pathways from this compound.

Conclusion

This compound is a versatile and cost-effective starting material that provides access to a rich portfolio of chiral molecules. Its rigid cyclohexane backbone, coupled with the ability to undergo straightforward chemical and enzymatic transformations, makes it an invaluable tool for the modern organic chemist. The protocols outlined in this application note provide a practical framework for the synthesis of key intermediates and sophisticated chiral ligands, empowering researchers in the fields of asymmetric catalysis, natural product synthesis, and drug discovery to harness the full synthetic potential of this important building block. The continued development of novel applications for this scaffold will undoubtedly contribute to advancements in stereoselective synthesis and the efficient production of enantiomerically pure compounds.

References

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Application Note & Protocol: High-Yield Synthesis of trans-1,2-Cyclohexanedicarboxylic Acid via Base-Catalyzed Hydrolysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of a Versatile Dicarboxylic Acid

trans-1,2-Cyclohexanedicarboxylic acid is a crucial building block in both pharmaceutical and materials science. Its rigid, stereochemically defined structure makes it an invaluable intermediate in the synthesis of complex molecules. In the pharmaceutical sector, it serves as a key precursor for enantiopure compounds, including selective cathepsin K inhibitors for osteoarthritis treatment and novel sodium channel blockers for chronic pain management[1][2]. Beyond medicine, its dicarboxylic nature allows it to act as a monomer in the creation of advanced polymers, contributing to the development of durable coatings, adhesives, and specialty plastics[1].

This document provides a robust, step-by-step protocol for the hydrolysis of diethyl trans-1,2-cyclohexanedicarboxylate to yield trans-1,2-cyclohexanedicarboxylic acid. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental procedure, and provide troubleshooting guidance to ensure reproducible, high-yield results.

Reaction Overview and Scientific Principles

The conversion of a carboxylic ester to a carboxylic acid is achieved through hydrolysis, a reaction that can be catalyzed by either acid or base. For this protocol, we employ base-catalyzed hydrolysis, also known as saponification. This method is particularly effective because the final step of the reaction is an irreversible acid-base neutralization, which drives the equilibrium completely towards the products.[3]

The overall reaction is as follows:

This compound + Sodium Hydroxide → Disodium trans-1,2-cyclohexanedicarboxylate + Ethanol

Disodium trans-1,2-cyclohexanedicarboxylate + Hydrochloric Acid → trans-1,2-Cyclohexanedicarboxylic Acid + Sodium Chloride

The Mechanism of Saponification

Base-catalyzed ester hydrolysis is a classic example of nucleophilic acyl substitution. The process occurs in three distinct stages:

  • Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester group. This breaks the C=O pi bond, and its electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.[4][5]

  • Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, and in the process, the ethoxide ion (⁻OCH₂CH₃) is ejected as a leaving group.

  • Irreversible Deprotonation: The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and forms a carboxylate salt and ethanol. This step is thermodynamically downhill and renders the entire process irreversible, ensuring a high conversion to the product.[3][5]

An acidic workup is then required in a separate step to protonate the carboxylate salt and precipitate the neutral dicarboxylic acid.

G cluster_mechanism Mechanism of Base-Catalyzed Ester Hydrolysis start Ester + Hydroxide (OH⁻) step1 Nucleophilic Attack on Carbonyl Carbon start->step1 Step 1 inter Tetrahedral Intermediate step1->inter step2 Collapse of Intermediate Re-formation of C=O inter->step2 Step 2 products Carboxylic Acid + Alkoxide (⁻OR) step2->products step3 Acid-Base Reaction (Irreversible) products->step3 Step 3 final Carboxylate Salt + Alcohol step3->final

Caption: Reaction mechanism for saponification.

Detailed Experimental Protocol

This protocol is designed for the hydrolysis of 10g of this compound. Adjust quantities proportionally for different scales.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
This compound≥98%Sigma-Aldrich
Sodium Hydroxide (NaOH), pelletsACS Reagent, ≥97%Fisher Scientific
Ethanol (EtOH), 200 proofReagent AlcoholVWR
Hydrochloric Acid (HCl), concentratedACS Reagent, ~37%J.T. Baker
Deionized Water (H₂O)Type IIIn-house
Round-bottom flask, 250 mL-Pyrex
Reflux condenser-Kimble
Heating mantle with magnetic stirrer-Corning
Magnetic stir bar--
Beaker, 500 mL--
Buchner funnel and filter flask--
Filter paper (e.g., Whatman No. 1)-Whatman
pH paper or pH meter--
Ice bath--
Step-by-Step Hydrolysis Procedure

A. Reaction Setup and Saponification

  • Prepare Base Solution: In a 250 mL round-bottom flask, dissolve 8.0 g (200 mmol) of sodium hydroxide pellets in 80 mL of a 1:1 (v/v) mixture of ethanol and deionized water. Stir until the NaOH is fully dissolved. Caution: The dissolution is exothermic; the flask will become hot.

  • Add Diester: To the sodium hydroxide solution, add 10.0 g (43.8 mmol) of this compound.

  • Reflux: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours. The solution should become homogeneous as the reaction progresses.

B. Work-up and Product Isolation 4. Cool and Remove Ethanol: After the reflux period, allow the mixture to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator. 5. Dissolve Residue: Dissolve the remaining residue in approximately 100 mL of warm deionized water. 6. Acidification: Cool the aqueous solution in an ice bath. Slowly and with stirring, add concentrated hydrochloric acid dropwise until the solution is strongly acidic (pH 1-2, check with pH paper). A thick white precipitate of trans-1,2-cyclohexanedicarboxylic acid will form. 7. Isolate Product: Collect the solid product by vacuum filtration using a Buchner funnel. 8. Wash: Wash the filter cake with several portions of ice-cold deionized water to remove any residual salts (NaCl).

C. Purification 9. Recrystallization: The crude product can be purified by recrystallization from a minimal amount of hot water or ethanol[2]. Transfer the solid to a beaker, add the hot solvent portion-wise until the solid just dissolves, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation. 10. Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60-70 °C to a constant weight. The expected melting point of the pure product is 228-230 °C[2].

Experimental Workflow Visualization

G cluster_workflow Experimental Workflow A 1. Prepare NaOH in EtOH/H₂O B 2. Add Diethyl Ester A->B C 3. Heat to Reflux (2-3 hours) B->C D 4. Cool & Remove EtOH (Rotovap) C->D E 5. Dissolve Residue in Water D->E F 6. Acidify with HCl to pH 1-2 E->F G 7. Isolate Crude Product (Vacuum Filtration) F->G H 8. Recrystallize from Hot Water G->H I 9. Dry Final Product (Vacuum Oven) H->I

Caption: High-level overview of the hydrolysis protocol.

Quantitative Data and Expected Results

ParameterValue
Molecular Weight of Diester (C₁₂H₂₀O₄)228.28 g/mol [6]
Molecular Weight of Diacid (C₈H₁₂O₄)172.18 g/mol [2]
Amount of Diester10.0 g (43.8 mmol)
Amount of NaOH8.0 g (200 mmol, ~2.3 eq. per ester group)
Theoretical Yield of Diacid7.54 g
Expected Experimental Yield85-95% (6.4 - 7.2 g)
Melting Point (Literature)228-230 °C[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Product Yield 1. Incomplete hydrolysis.1. Extend the reflux time to 4-5 hours. Ensure a sufficient excess of NaOH is used.
2. Product loss during work-up.2. Ensure the solution is thoroughly chilled before and during filtration. Use minimal solvent for recrystallization.
Oily Product Instead of Solid 1. Incomplete hydrolysis (presence of monoester).1. Re-subject the oily product to the hydrolysis conditions (reflux with NaOH solution).
2. Insufficient acidification.2. Check the pH of the aqueous phase after acidification. Add more HCl if necessary to ensure complete protonation of the carboxylate.
Product Fails to Crystallize 1. Presence of impurities.1. Attempt to "scratch" the inside of the flask with a glass rod to induce crystallization. If that fails, consider an alternative recrystallization solvent or column chromatography.
2. Solution is not supersaturated.2. Reduce the volume of the recrystallization solvent by gentle heating before cooling.

References

  • A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid - Google Patents. (2014). Accessed January 16, 2026.
  • trans-1,2-Cyclohexanedicarboxylic acid - Chongqing Chemdad Co., Ltd. (n.d.). Chemdad. Accessed January 16, 2026. [Link]

  • Experiment C: Hydrolysis of a Carboxylic Acid Ester. (n.d.). St. Norbert College. Accessed January 16, 2026. [Link]

  • Ester Hydrolysis | Overview, Procedure & Mechanism. (n.d.). Study.com. Accessed January 16, 2026. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Accessed January 16, 2026. [Link]

  • Hydrolysis of Esters. (n.d.). University of Calgary. Accessed January 16, 2026. [Link]

  • This compound | C12H20O4. (n.d.). PubChem. Accessed January 16, 2026. [Link]

  • Saponification Reaction of Esters. (2021). The Organic Chemistry Tutor. YouTube. Accessed January 16, 2026. [Link]

Sources

Application Notes and Protocols: Diethyl trans-1,2-Cyclohexanedicarboxylate as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural and Functional Significance of Diethyl trans-1,2-Cyclohexanedicarboxylate

In the expansive field of coordination chemistry, the design and selection of organic ligands are paramount to dictating the structure, stability, and subsequent functionality of metal complexes.[1] this compound, a diester derived from trans-1,2-cyclohexanedicarboxylic acid, presents a compelling scaffold for the construction of novel coordination polymers and discrete metal complexes. Its molecular formula is C₁₂H₂₀O₄ and it has a molecular weight of 228.28 g/mol .[2][3]

The defining feature of this ligand is its rigid trans-configured cyclohexane backbone, which positions the two carboxylate groups (following hydrolysis or in-situ activation) in a specific spatial arrangement. This stereochemical rigidity makes it an excellent candidate for building predictable and well-defined metal-organic frameworks (MOFs) and coordination polymers.[4] The carboxylate groups offer versatile coordination modes, including monodentate (κ¹), bidentate chelating (κ²), and bridging functionalities, allowing for the formation of intricate one-, two-, and three-dimensional networks.[5]

This document serves as a comprehensive guide for researchers, providing detailed protocols for the synthesis of the ligand, the formation of its metal complexes, and insights into its applications, particularly in catalysis.

PART 1: Synthesis of this compound

The synthesis of this compound is typically achieved through the catalytic hydrogenation of its aromatic precursor, diethyl phthalate. This method is effective for industrial-scale production.[4] For laboratory-scale synthesis, a reliable method involves the Diels-Alder reaction between butadiene and maleic anhydride to form the cis-cyclohexene anhydride, followed by esterification and catalytic hydrogenation which can yield the cis-isomer. The trans-isomer can be obtained through isomerization of the cis-isomer or by using specific synthetic routes that favor the trans product. An alternative laboratory preparation involves the esterification of commercially available trans-1,2-cyclohexanedicarboxylic acid.

Protocol 1: Fischer Esterification of trans-1,2-Cyclohexanedicarboxylic Acid

This protocol describes the synthesis of this compound from its corresponding dicarboxylic acid.

Rationale: Fischer esterification is a classic, acid-catalyzed reaction that is well-suited for converting carboxylic acids into esters. Using a large excess of ethanol drives the equilibrium towards the product, and sulfuric acid acts as an efficient catalyst.

Materials and Reagents:

  • trans-1,2-Cyclohexanedicarboxylic acid

  • Absolute ethanol (200 proof), anhydrous

  • Concentrated sulfuric acid (98%)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Diethyl ether

  • Round-bottom flask (500 mL)

  • Reflux condenser

  • Separatory funnel (500 mL)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, suspend 25 g of trans-1,2-cyclohexanedicarboxylic acid in 200 mL of absolute ethanol.

  • Catalyst Addition: While stirring, slowly add 5 mL of concentrated sulfuric acid to the suspension. The addition is exothermic and should be done carefully in an ice bath.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into 500 mL of cold saturated sodium bicarbonate solution to neutralize the excess acid. (Caution: CO₂ evolution).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic extracts and wash with 100 mL of brine (saturated NaCl solution).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.

Validation:

  • NMR Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure and the trans stereochemistry.

  • FT-IR Spectroscopy: The spectrum should show a characteristic ester C=O stretch around 1730 cm⁻¹ and the disappearance of the broad O-H stretch from the carboxylic acid.

PART 2: Coordination Chemistry and Complex Synthesis

The deprotonated form of the parent dicarboxylic acid, trans-1,2-cyclohexanedicarboxylate, is the active ligand that coordinates to metal centers. The ester can be hydrolyzed in situ under hydrothermal or solvothermal conditions, or the dicarboxylic acid can be used directly. The rigid nature of the ligand backbone has been shown to be instrumental in forming predictable coordination polymers.[4]

Application Note 1: Synthesis of a Lanthanide-Based Coordination Polymer

Lanthanide ions are attractive targets in coordination chemistry due to their unique photoluminescent properties and high coordination numbers. The trans-1,2-cyclohexanedicarboxylate ligand can bridge lanthanide centers to form robust frameworks.

Rationale: Hydrothermal synthesis is a powerful technique for crystallizing coordination polymers that may not be accessible at room temperature. The high temperature and pressure can facilitate the in situ hydrolysis of the ester and promote the formation of thermodynamically stable crystalline products.

Materials and Reagents:

  • This compound

  • Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Teflon-lined stainless steel autoclave (23 mL)

Procedure:

  • Precursor Mixture: In a glass vial, combine this compound (0.1 mmol, 22.8 mg) and Eu(NO₃)₃·6H₂O (0.1 mmol, 44.6 mg).

  • Solvent Addition: Add 5 mL of DMF and 5 mL of deionized water to the vial.

  • Homogenization: Stir the mixture at room temperature for 30 minutes until a homogeneous suspension is formed.

  • Hydrothermal Reaction: Transfer the suspension to a 23 mL Teflon-lined autoclave. Seal the vessel and place it in an oven.

  • Crystallization: Heat the autoclave to 120 °C for 72 hours.

  • Cooling: Allow the autoclave to cool slowly to room temperature over 24 hours.

  • Isolation: Collect the resulting crystals by filtration, wash with deionized water and ethanol, and dry in air.

Self-Validation and Characterization:

  • Powder X-Ray Diffraction (PXRD): To confirm the phase purity of the bulk crystalline product.

  • Single-Crystal X-Ray Diffraction: To determine the precise 3D structure, coordination environment of the Eu³⁺ ion, and the coordination mode of the ligand.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the coordination polymer and identify the loss of solvent molecules.[6][7]

  • FT-IR Spectroscopy: To confirm the coordination of the carboxylate groups to the metal center, evidenced by a shift in the C=O stretching frequency compared to the free acid.[6]

Visualization of the Synthesis Workflow

SynthesisWorkflow reagents Combine Ligand Precursor (Diethyl Ester) & Eu(NO₃)₃·6H₂O solvent Add Solvents (DMF/H₂O) reagents->solvent Step 1 stir Homogenize (Stir for 30 min) solvent->stir Step 2 autoclave Transfer to Autoclave stir->autoclave Step 3 heating Hydrothermal Synthesis (120 °C, 72h) autoclave->heating Step 4 cooling Slow Cooling (24h) heating->cooling Step 5 isolate Isolate Crystals (Filter & Wash) cooling->isolate Step 6 characterize Characterization (PXRD, SC-XRD, TGA, FT-IR) isolate->characterize Validation

Caption: Workflow for the hydrothermal synthesis of a lanthanide coordination polymer.

PART 3: Catalytic Applications

Metal complexes derived from dicarboxylate ligands are of significant interest in catalysis.[8] The defined structure and tunable electronic properties of these complexes make them suitable for a range of organic transformations.[1][9] While specific catalytic applications for this compound complexes are an emerging area, the principles can be demonstrated with a representative system.

Application Note 2: A Representative Catalytic Oxidation Reaction

Metal-carboxylate complexes, particularly with cobalt, are widely used as homogeneous catalysts for oxidation reactions.[5] This protocol outlines a general procedure for testing a newly synthesized Co(II)-based complex derived from trans-1,2-cyclohexanedicarboxylic acid in the aerobic oxidation of an alkylarene.

Rationale: The Co(II) center can be oxidized to Co(III), which is a potent oxidant. The ligand framework stabilizes the metal center and can influence the selectivity of the reaction by modulating the metal's redox potential and steric environment.

Materials and Reagents:

  • Synthesized Co(II)-(trans-1,2-cyclohexanedicarboxylate) complex

  • p-Xylene (substrate)

  • Acetic acid (solvent)

  • Sodium bromide (co-catalyst)

  • Gas-tight reaction vessel (e.g., a Parr reactor)

  • Oxygen or air supply

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reactor Charging: To a glass-lined high-pressure reactor, add the Co(II) catalyst (0.1 mol%), sodium bromide (1 mol%), and p-xylene (10 mmol).

  • Solvent Addition: Add 20 mL of acetic acid as the solvent.

  • Sealing and Purging: Seal the reactor and purge it several times with oxygen.

  • Pressurization: Pressurize the reactor with oxygen to the desired pressure (e.g., 8 bar).

  • Reaction: Heat the reactor to the desired temperature (e.g., 100-130 °C) with vigorous stirring.

  • Monitoring: Take aliquots from the reaction mixture at regular intervals (e.g., every hour) using a sampling valve.

  • Analysis: Analyze the aliquots by GC to determine the conversion of p-xylene and the selectivity for terephthalic acid.

Visualization of a Potential Catalytic Cycle

CatalyticCycle CoII Co(II)-L CoIII Co(III)-L CoII->CoIII O₂ CoIII->CoII e⁻ from Substrate Radical R-CH₂• CoIII->Radical H⁺ abstraction Substrate R-CH₃ Substrate->Radical Peroxy R-CH₂OO• Radical->Peroxy + O₂ Product R-COOH Final Product Peroxy->Product H abstraction from R-CH₃

Sources

Experimental setup for the hydrogenation of diethyl phthalate to Diethyl trans-1,2-cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Fidelity Synthesis of Diethyl trans-1,2-Cyclohexanedicarboxylate via Catalytic Hydrogenation of Diethyl Phthalate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Phthalate-Free Alternatives

Phthalate esters, such as diethyl phthalate (DEP), are ubiquitous plasticizers used to impart flexibility to polymers. However, growing concerns over their endocrine-disrupting properties have catalyzed a shift towards safer alternatives.[1] The catalytic hydrogenation of the aromatic ring in phthalates yields cyclohexane-1,2-dicarboxylic acid esters, which are considered environmentally friendly and non-toxic plasticizers.[2][3] This process is an atom-economical method for producing these valuable compounds.[2]

This document provides a comprehensive experimental guide for the hydrogenation of diethyl phthalate to this compound. The focus is on achieving high conversion and selectivity for the desired trans isomer, a crucial stereochemistry for applications in polymer chemistry and as a building block in pharmaceutical synthesis.[4][5] We will delve into the causality behind procedural steps, stringent safety protocols for high-pressure reactions, and robust analytical methods for product validation.

Materials, Equipment, and Reaction Parameters

Successful hydrogenation requires high-purity reagents and specialized equipment capable of handling high-pressure, flammable gases.

Table 1: Materials and Equipment

ItemSpecificationSupplier Example(s)Purpose
Reactant Diethyl Phthalate (DEP)Sigma-Aldrich, TCIStarting aromatic precursor.
Catalyst 5% Rhodium on Alumina (Rh/Al₂O₃) or 5% Ruthenium on Carbon (Ru/C)Strem, Johnson MattheyFacilitates the addition of hydrogen to the aromatic ring.[2][6]
Solvent Ethanol (Anhydrous, ≥99.5%) or Deionized WaterFisher ScientificReaction medium; choice affects reaction kinetics and selectivity.
Gases Hydrogen (H₂, Ultra High Purity, ≥99.999%), Nitrogen (N₂, High Purity, ≥99.99%)Airgas, PraxairReactant gas (H₂) and inert purging gas (N₂).
Reactor High-Pressure Autoclave (e.g., Parr Reactor), Stainless Steel (SS316), ≥500 mL, rated for >1000 psi (70 bar)Parr Instrument Co.Contains the high-pressure reaction safely.
Analytical Equipment Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectrometer (≥400 MHz)Agilent, BrukerProduct identification, purity assessment, and isomeric ratio determination.[7][8][9]

Table 2: Optimized Reaction Parameters

ParameterRecommended ValueRationale
Catalyst Loading 1-5 mol% (metal basis)Balances reaction rate with cost. Lower loadings may require harsher conditions, while higher loadings can be uneconomical.
Substrate Concentration 0.1 - 0.5 MAffects reaction kinetics. Higher concentrations can increase throughput but may pose heat management challenges due to the exothermic nature of the reaction.[10][11]
Hydrogen Pressure 500 - 1000 psi (34 - 68 atm)High pressure increases hydrogen solubility in the solvent, driving the reaction to completion.[1][6] The pressure must remain within the safe operating limits of the reactor.[10]
Temperature 80 - 140 °CIncreases reaction rate. However, excessively high temperatures can lead to side reactions or catalyst degradation. Optimal temperature depends on the chosen catalyst.[2]
Reaction Time 2 - 6 hoursSufficient time to ensure complete conversion of the starting material. Reaction progress should be monitored.
Stirring Speed >1000 RPMEnsures efficient mixing of the three-phase system (solid catalyst, liquid solution, gaseous hydrogen) to overcome mass transfer limitations.

Experimental Workflow and Protocol

The entire process, from setup to analysis, must be executed with meticulous attention to detail, particularly concerning safety.

G cluster_prep Preparation & Setup cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Reactor Assembly & Cleaning B 2. Leak Testing with N₂ A->B C 3. Reagent Preparation B->C D 4. Charge Reactor C->D E 5. Inert Gas Purge (N₂) D->E F 6. Pressurize with H₂ E->F G 7. Heat & Stir F->G H 8. Cool & Depressurize G->H I 9. Catalyst Filtration H->I J 10. Solvent Removal I->J K 11. Product Purification J->K L 12. GC-MS & NMR Analysis K->L

Caption: High-level workflow for the catalytic hydrogenation process.

Detailed Step-by-Step Protocol

A. Reactor Preparation and Safety Checks

  • Reactor Assembly: Ensure the high-pressure autoclave, including the stirrer, thermowell, and gas inlet/outlet valves, is clean, dry, and properly assembled according to the manufacturer's instructions.

  • Leak Testing (Critical Safety Step): Close all outlet valves. Pressurize the sealed reactor with nitrogen to a pressure slightly above the intended maximum operating pressure (e.g., 1100 psi).[12] Monitor the pressure for at least 30 minutes. A stable pressure reading confirms the integrity of the seals. If a pressure drop is observed, locate and rectify the leak before proceeding.[11]

B. Reaction Execution

  • Reagent Charging: Depressurize the reactor from the leak test. In a separate beaker, dissolve Diethyl Phthalate in the chosen solvent (e.g., ethanol). Under a flow of nitrogen to minimize air exposure, carefully add the catalyst to the reactor vessel. Causality Note: Handling hydrogenation catalysts like Ru/C or Rh/Al₂O₃ under an inert atmosphere is crucial, as they can be pyrophoric, especially after use.[13] Immediately add the substrate solution to the reactor.

  • System Purging: Seal the reactor. To remove all oxygen, which can form explosive mixtures with hydrogen, purge the system by pressurizing with nitrogen to ~100 psi and then slowly venting.[13] Repeat this N₂ purge cycle at least three to five times.[12]

  • Hydrogen Introduction: After the final nitrogen vent, evacuate the reactor briefly if possible, then introduce hydrogen gas. Pressurize the reactor to the desired setpoint (e.g., 800 psi).

  • Initiate Reaction: Begin vigorous stirring (>1000 RPM). Start heating the reactor to the target temperature (e.g., 100 °C). The reaction is exothermic, so the heating system must be able to maintain a stable temperature.[10][11]

  • Monitoring: Monitor the reactor pressure. As hydrogen is consumed, the pressure will drop. In a constant pressure setup, the system will automatically replenish the hydrogen, and the consumption can be tracked. The reaction is considered complete when hydrogen uptake ceases.

C. Product Isolation and Purification

  • Shutdown and Cooling: Turn off the heater and allow the reactor to cool to room temperature.

  • Depressurization: Safely and slowly vent the excess hydrogen gas through a dedicated line to a well-ventilated area or fume hood.[12] Once at atmospheric pressure, purge the reactor headspace with nitrogen three times to remove any residual hydrogen.[12]

  • Catalyst Filtration: Open the reactor in a well-ventilated fume hood. The heterogeneous catalyst must be removed from the reaction mixture. This is typically done by vacuum filtration through a pad of Celite®. Safety Note: The filtered catalyst may be pyrophoric and should not be allowed to dry in the air. Quench it immediately by submerging it in water.[11][13]

  • Solvent Removal: Transfer the clear filtrate to a round-bottom flask and remove the solvent using a rotary evaporator.

  • Purification: The resulting crude oil contains a mixture of cis and trans isomers and potentially unreacted starting material. Purification can be achieved by vacuum distillation or flash column chromatography on silica gel.[14] The trans isomer is generally the more thermodynamically stable product.

Product Characterization and Stereochemical Analysis

Confirming the identity, purity, and isomeric ratio of the product is essential.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine the purity of the final product. The mass spectrum will show the molecular ion peak corresponding to the hydrogenated product (C₁₂H₂₀O₄, MW: 228.28 g/mol ) and confirm the absence of the starting material (Diethyl Phthalate, MW: 222.24 g/mol ).[7][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of signals in the aromatic region (~7.5-7.7 ppm) and the appearance of new signals in the aliphatic region (~1.2-2.5 ppm) confirm the hydrogenation of the benzene ring. The relative integration of the methine protons adjacent to the ester groups can be used to determine the cis:trans isomer ratio.

    • ¹³C NMR: Confirms the conversion by the absence of aromatic carbon signals (~132 ppm) and the appearance of new sp³ hybridized carbon signals.

Mechanistic Insight and Stereoselectivity

The hydrogenation of the aromatic ring proceeds through a series of surface-mediated hydrogen additions.

G cluster_main Reaction Pathway A Diethyl Phthalate B cis-Diethyl-1,2- cyclohexanedicarboxylate (Kinetic Product) A->B + 3H₂ / Catalyst C trans-Diethyl-1,2- cyclohexanedicarboxylate (Thermodynamic Product) B->C Isomerization

Caption: Simplified reaction pathway for DEP hydrogenation.

Initially, hydrogen adds to one face of the aromatic ring as it is adsorbed onto the catalyst surface, typically leading to the cis isomer as the kinetic product. Under certain conditions (e.g., higher temperatures, longer reaction times, or in the presence of acidic/basic sites on the catalyst support), this kinetic product can isomerize to the more thermodynamically stable trans isomer, where the two bulky ester groups are in an equatorial-equatorial conformation, minimizing steric hindrance. The choice of catalyst and support can influence this isomerization; for instance, aluminated supports can introduce acid sites that facilitate the process.[6]

Safety Considerations for High-Pressure Hydrogenation

Hydrogenation reactions carry significant risks if not performed correctly.[13]

  • Flammability and Explosion Hazard: Hydrogen gas is highly flammable and can form explosive mixtures with air.[10][13] All operations must be conducted in a certified chemical fume hood or a designated high-pressure bay, away from ignition sources.[11][16]

  • High Pressure: The reaction vessel must be certified for the intended operating pressures and temperatures. Always use a blast shield.[10][13][16]

  • Pyrophoric Catalysts: Many hydrogenation catalysts can ignite spontaneously upon exposure to air, especially after the reaction. Always handle them under an inert atmosphere or as a wet slurry.[11][13]

  • Proper Training: Only personnel trained in high-pressure reactor operation should perform this experiment.[12]

References

  • Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. (n.d.). Vertex AI Search.
  • Hydrogenation Reactions | Safe Reaction Monitoring & Control. (n.d.). Mettler Toledo.
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025). Industrial Safety Solution.
  • Synthesis of phthalate-free plasticizers by hydrogenation in water using RhNi bimetallic catalyst on alumin
  • Ultrauniform Ru Nanoclusters as Efficient Hydrogenation Catalysts for Phthalates. (n.d.).
  • Hydrogenation Reactions Safety Guidelines. (2012). University of Pittsburgh.
  • Remediation of Diethyl Phthalate in Aqueous Effluents with TiO2-Supported Rh0 Nanoparticles as Multicatalytic M
  • Hazards associated with laboratory scale hydrogenations. (2015). ACS Chemical Health & Safety.
  • Hydrogenation of dioctyl phthalate over supported Ni catalysts. (2025).
  • Phthalic acid hydrogenation | Download Table. (n.d.).
  • Hydrogenation of dioctyl phthalate over a Rh-supported Al modified mesocellular foam catalyst. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Catalytic Ring Hydrogenation of Phthalate Plasticizers. (n.d.).
  • Analytical Methods for Diethyl Phthalate. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Hydrogenation of dimethyl phthalate (DMP) and phthalic acids. (2017). RSC Publishing.
  • An In-depth Technical Guide to the Purification of trans-1,2-Cyclohexanedicarboxylic Acid. (n.d.). Benchchem.
  • 4-Cyclohexene-1,2-dicarboxylic acid, diethyl ester, cis- - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. (n.d.). MDPI.
  • Purification by Column Chrom
  • Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. (n.d.). Agilent Technologies.
  • Production of Plant Phthalate and its Hydrogenated Derivative from Bio-Based Platform Chemicals. (n.d.). Wiley Online Library.
  • Analytical methods for the determination of biomarkers of exposure to phthalates in human urine samples. (2025).
  • Analytical Methods for Di-n-butyl Phthalate. (n.d.). Agency for Toxic Substances and Disease Registry.
  • diethyl 1,2-cyclohexanedicarboxyl
  • diethyl 1,2-cyclopentanedicarboxyl
  • A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid. (2014).
  • 1,2-Diethyl 1,2-cyclohexanedicarboxyl
  • Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. (2025).
  • Analytical Methodologies for the Assessment of Phthal
  • Diethyl trans-1,2-Cyclohexanedicarboxyl
  • Stereoselective Synthesis of trans-Decalin-Based Spirocarbocycles via Photocycliz
  • Diethyl trans-1,2-Cyclohexanedicarboxyl
  • Degradation of diethyl phthalate by photolysis of hydrogen peroxide electrogener
  • Degradation mechanism of diethyl phthalate with electrogenerated hydroxyl radical on a Pd/C gas-diffusion electrode. (2010). INIS-IAEA.
  • Oxidative degradation of diethyl phthalate by photochemically-enhanced Fenton reaction. (n.d.). PubMed.
  • Stereoselective Intramolecular [2+2] Trapping of 1,2‐Cyclohexadienes. (n.d.).
  • Conversion of bis (2-hydroxyethylene terephthalate) into 1,4-cyclohexanedimethanol by selective hydrogenation using RuPtSn/Al2O3. (2025).

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Application Note: High-Throughput Quantification of Diethyl trans-1,2-cyclohexanedicarboxylate in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Diethyl trans-1,2-cyclohexanedicarboxylate, a diester of trans-1,2-cyclohexanedicarboxylic acid, is utilized in various industrial applications, including as a plasticizer in pharmaceutical packaging and medical devices. Its potential to migrate from these materials into drug products necessitates sensitive and reliable analytical methods for its quantification to ensure patient safety and regulatory compliance. This application note provides detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The methodologies are designed to be robust and are grounded in established principles of analytical chemistry, with validation frameworks aligned with international regulatory guidelines.

Underlying Principles of Analytical Strategy

The selection of an appropriate analytical technique is contingent on the sample matrix, the required sensitivity, and the available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for volatile and semi-volatile compounds like this compound. The high separation efficiency of gas chromatography combined with the specificity and sensitivity of mass spectrometry allows for accurate identification and quantification, even in complex matrices. Electron Ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern, which can be used for library matching and confirmation of the analyte's identity. For enhanced sensitivity and selectivity, especially in complex matrices, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes can be employed.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): HPLC is a versatile technique suitable for a wide range of compounds. For this compound, a reverse-phase HPLC method is appropriate, where the non-polar stationary phase separates the analyte from more polar matrix components. UV detection is a common and cost-effective detection method. The ester carbonyl group in this compound is expected to have a UV absorbance in the lower UV region (around 210-220 nm). While potentially less sensitive and specific than GC-MS, HPLC-UV offers a viable alternative, particularly for routine quality control applications where high sample throughput is required.

Experimental Workflows

Sample Preparation Workflow

A critical step in the accurate quantification of this compound is the efficient extraction of the analyte from the sample matrix. The choice of extraction method will depend on the nature of the sample (e.g., aqueous solution, solid polymer, or semi-solid formulation).

Caption: General sample preparation workflow for the extraction of this compound.

Analytical Method Workflow

The general workflow for both GC-MS and HPLC-UV analysis follows a standardized sequence from sample introduction to data analysis.

Caption: Overview of the analytical workflow for GC-MS and HPLC-UV analysis.

Protocols

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a robust method for the sensitive and selective quantification of this compound.

1. Sample Preparation: Liquid-Liquid Extraction

  • To 10 mL of the aqueous sample, add 5 mL of n-hexane.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (n-hexane) to a clean vial.

  • Repeat the extraction with a fresh 5 mL portion of n-hexane.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of n-hexane for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

ParameterSetting
Gas Chromatograph
Column5%-phenyl/95%-dimethylpolysoxane (e.g., DB-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeFull Scan (m/z 50-300) for identification and Selected Ion Monitoring (SIM) for quantification
SIM Ionsm/z 183, 155, 129 (Quantifier: 183)

3. Method Validation

The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] Key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria
Linearity R² ≥ 0.995 over a range of 0.1 - 10 µg/mL
Accuracy 80-120% recovery
Precision (Repeatability & Intermediate) RSD ≤ 15%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interfering peaks at the retention time of the analyte
Protocol 2: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol offers a reliable and high-throughput method for the quantification of this compound.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

  • Load 50 mL of the aqueous sample onto the cartridge at a flow rate of approximately 2 mL/min.

  • Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analyte with 5 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

2. HPLC-UV Instrumentation and Conditions

ParameterSetting
HPLC System
ColumnC18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile PhaseAcetonitrile:Water (70:30, v/v)
Flow Rate1.0 mL/min
Injection Volume20 µL
Column Temperature30°C
UV Detector
Detection Wavelength215 nm

3. Method Validation

Similar to the GC-MS method, the HPLC-UV method must be validated in accordance with ICH guidelines.[1][2][3]

Validation ParameterAcceptance Criteria
Linearity R² ≥ 0.995 over a range of 1 - 50 µg/mL
Accuracy 85-115% recovery
Precision (Repeatability & Intermediate) RSD ≤ 10%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity Peak purity analysis and no co-eluting peaks with the analyte

Data Presentation and Interpretation

The concentration of this compound in the samples is determined by constructing a calibration curve from the analysis of standard solutions of known concentrations. The peak area of the analyte in the sample chromatogram is compared to the calibration curve to calculate the concentration.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The specificity of the GC-MS method is ensured by both the chromatographic retention time and the unique mass spectrum of the analyte. For the HPLC-UV method, peak purity can be assessed using a photodiode array (PDA) detector. System suitability tests, including checks for peak shape, retention time, and detector response, should be performed before each analytical run to ensure the system is performing optimally. The use of an internal standard is also recommended to correct for variations in sample preparation and instrument response.

Conclusion

The GC-MS and HPLC-UV methods detailed in this application note provide reliable and robust approaches for the quantification of this compound in various pharmaceutical-related samples. The choice of method will depend on the specific requirements of the analysis, with GC-MS offering higher sensitivity and specificity, and HPLC-UV providing a high-throughput alternative for routine quality control. Adherence to the outlined validation procedures will ensure the generation of accurate and defensible data, supporting product safety and regulatory compliance.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • PubChem. This compound. [Link]

  • NIST. 1,2-Cyclohexanedicarboxylic acid, diethyl ester. [Link]

  • Gimeno, P., et al. (2014). Identification and quantification of 14 phthalates and 5 non-phthalate plasticizers in PVC medical devices by GC-MS.
  • Basicmedical Key. Extraction methods in pharmaceutical analysis. [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review.
  • ResolveMass Laboratories Inc. (2023). Extractables and Leachables Analysis: Top 5 Analytical Techniques. [Link]

  • Yu, J., et al. (2023). Plasticizers Analysis in Extractables and Leachables by Gas Chromatography-Mass Spectrometry with Parallel Polyarc®/Flame Ionization Detector.

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Troubleshooting & Optimization

Technical Support Center: Diethyl trans-1,2-cyclohexanedicarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Diethyl trans-1,2-cyclohexanedicarboxylate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your yield and purity.

Synthesis Overview: Pathways to the Target Molecule

This compound is a versatile building block, particularly valued for its stereospecificity in the synthesis of polymers, plasticizers, and active pharmaceutical ingredients.[1][2] The primary industrial and laboratory routes to obtain this molecule involve the catalytic hydrogenation of its aromatic precursor, diethyl phthalate. An alternative, though often more complex, route is a Diels-Alder cycloaddition followed by hydrogenation.

The choice of pathway significantly impacts the stereochemical outcome. The catalytic hydrogenation of diethyl phthalate typically yields a mixture of cis and trans isomers, with the ratio being highly dependent on reaction conditions.[2] The Diels-Alder approach can offer better initial stereocontrol if the appropriate dienophile is selected.[3]

Synthesis_Overview cluster_0 Route 1: Catalytic Hydrogenation cluster_1 Route 2: Diels-Alder Cycloaddition DEP Diethyl Phthalate HYDRO Catalytic Hydrogenation (e.g., Ru, Rh, Pt/C) DEP->HYDRO MIX Mixture of Cis/Trans Isomers HYDRO->MIX ISO Isomerization (Thermodynamic Control) MIX->ISO PUR Purification (Distillation/Chromatography) ISO->PUR PROD_T This compound PUR->PROD_T DIENE 1,3-Butadiene DA [4+2] Diels-Alder Reaction DIENE->DA DIENOPHILE Diethyl Fumarate (trans) DIENOPHILE->DA CYCLOHEXENE Diethyl trans-4-cyclohexene-1,2-dicarboxylate DA->CYCLOHEXENE HYDRO_DA Hydrogenation CYCLOHEXENE->HYDRO_DA PROD_T_DA This compound HYDRO_DA->PROD_T_DA

Caption: Primary synthetic routes to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

The most established and scalable method is the catalytic hydrogenation of diethyl phthalate.[2] This approach benefits from readily available starting materials and a single key transformation step. While it often produces an isomeric mixture, subsequent processing can effectively isolate the desired trans product, making it suitable for large-scale production.

Q2: Why is the trans isomer often preferred over the cis isomer?

The stereochemistry of the 1,2-dicarboxylate substituents is pivotal. The trans configuration results in the two bulky ester groups adopting a diequatorial position in the chair conformation of the cyclohexane ring. This arrangement minimizes steric hindrance, leading to a more thermodynamically stable molecule compared to the cis isomer, where one group must be axial. This stability and defined three-dimensional structure are crucial for its application as a ligand or a monomer in stereoregular polymers.[2][4]

Q3: Can the undesired cis isomer be converted to the desired trans isomer?

Yes. The cis isomer can be converted to the more stable trans isomer through a process called epimerization. This is typically achieved by heating the isomeric mixture in the presence of a base (e.g., sodium ethoxide in ethanol) or acid.[5] The process works by abstracting the acidic proton at the C1 or C2 position to form an enolate intermediate. Reprotonation can occur from either face, and over time, the equilibrium will shift to favor the formation of the thermodynamically more stable trans product.

Troubleshooting Guide: Maximizing Yield and Purity

This section addresses specific issues encountered during the synthesis via catalytic hydrogenation of diethyl phthalate.

Problem 1: Low or Stalled Conversion of Diethyl Phthalate

Your reaction has run for the prescribed time, but analysis (GC, TLC, NMR) shows a significant amount of starting material remains.

Possible CauseScientific Rationale & ValidationRecommended Solution
Catalyst Poisoning or Deactivation Heterogeneous catalysts (e.g., Pt, Ru, Rh on carbon) are sensitive to impurities like sulfur, nitrogen compounds, or halides, which can irreversibly bind to active sites. The catalyst may also deactivate through sintering at high temperatures or mechanical degradation.Ensure the diethyl phthalate starting material and solvent are of high purity. If catalyst poisoning is suspected, use a fresh batch of catalyst and consider passing the substrate/solvent through a plug of activated carbon or alumina before use.
Insufficient Hydrogen Pressure The hydrogenation rate is directly proportional to the partial pressure of hydrogen. Insufficient pressure slows the reaction, leading to incomplete conversion within a practical timeframe.Ensure your reaction vessel is properly sealed and pressurized. For bench-scale synthesis, pressures of 50-500 psi are common. Monitor the pressure gauge; a lack of pressure drop indicates a stalled reaction. Increase the pressure within the safe limits of your equipment.
Poor Mass Transfer In a three-phase system (solid catalyst, liquid substrate, gaseous hydrogen), efficient mixing is critical to ensure hydrogen dissolves in the liquid phase and reaches the catalyst surface.Increase the stirring/agitation rate to create a fine suspension of the catalyst and maximize the gas-liquid surface area. Ensure the reactor geometry does not have "dead spots" where the catalyst can settle.
Problem 2: Poor Selectivity (High Percentage of cis-Isomer)

The reaction goes to completion, but the resulting product mixture contains a high proportion of the undesired Diethyl cis-1,2-cyclohexanedicarboxylate.

Isomer_Selectivity Reaction Coordinate Diagram: Cis vs. Trans Formation yaxis Potential Energy xaxis Reaction Coordinate reactants Diethyl Phthalate + H₂ ts_cis TS_cis reactants->ts_cis ΔG‡ (low) ts_trans TS_trans reactants->ts_trans ΔG‡ (high) prod_cis Cis Isomer (Kinetic Product) ts_cis->prod_cis prod_trans Trans Isomer (Thermodynamic Product) prod_cis->prod_trans Isomerization ts_trans->prod_trans

Caption: Kinetic vs. Thermodynamic control in cyclohexanedicarboxylate synthesis.

Possible CauseScientific Rationale & ValidationRecommended Solution
Kinetic Control At lower temperatures and shorter reaction times, the reaction may favor the product that forms fastest (kinetic product), which can sometimes be the cis isomer due to a lower activation energy barrier for hydrogen addition from one face of the ring adsorbed on the catalyst surface.To favor the more stable trans (thermodynamic) product, increase the reaction temperature and/or time. This provides the system with enough energy to overcome the higher activation barrier to the trans product and allows the initially formed cis isomer to equilibrate to the trans isomer.
Inappropriate Catalyst Choice Different catalysts exhibit different stereoselectivities. For example, Ruthenium-based catalysts are often cited for providing good trans selectivity under the right conditions.Screen different catalysts. Consider catalysts like Ruthenium on carbon (Ru/C) or specific rhodium complexes. A small-scale parallel screening experiment is an efficient way to validate the best catalyst for your system.
Problem 3: Difficulties in Product Purification

You have a mixture of cis and trans isomers and are struggling to separate them, leading to low recovery of the pure trans product.

Possible CauseScientific Rationale & ValidationRecommended Solution
Similar Physical Properties The cis and trans isomers are diastereomers and have different physical properties, but their boiling points can be close, making simple distillation inefficient.Fractional Vacuum Distillation: Use a distillation column with high theoretical plates (e.g., a Vigreux or packed column) under high vacuum to exploit the small difference in boiling points. Flash Column Chromatography: Silica gel chromatography is highly effective. The two isomers will have different polarities and thus different retention factors (Rf). Use a solvent system like hexane/ethyl acetate and monitor fractions by TLC or GC.[6]
Contamination with Byproducts Over-reduction of the ester groups to alcohols or incomplete removal of the aromatic starting material can complicate purification.First, ensure the reaction is run under optimal conditions to minimize side reactions. A post-reaction workup, such as washing the organic layer with a saturated sodium bicarbonate solution, can help remove any acidic impurities.[6][7] If byproducts are present, chromatography is often the most effective purification method.

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Diethyl Phthalate for trans-Isomer

This protocol is designed to favor the thermodynamically stable trans-isomer.

  • Reactor Setup: To a high-pressure autoclave or Parr hydrogenator, add Diethyl Phthalate (1.0 eq), absolute ethanol (as solvent, ~5-10 mL per gram of substrate), and 5% Ruthenium on carbon (Ru/C) catalyst (5-10 mol %).

  • Inerting: Seal the reactor. Purge the system by pressurizing with nitrogen (to ~50 psi) and venting three times to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen to 300-500 psi. Begin vigorous stirring and heat the reaction mixture to 100-120 °C.

  • Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete in 12-24 hours when hydrogen uptake ceases. A small sample can be carefully withdrawn (after cooling and depressurizing) and analyzed by GC to confirm the disappearance of the starting material.

  • Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge again with nitrogen.

  • Catalyst Removal: Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite® to remove the Ru/C catalyst.[6] Wash the Celite pad with additional ethyl acetate to ensure complete recovery of the product.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The crude product will be an oil containing a mixture of cis and trans isomers.

Protocol 2: Base-Catalyzed Isomerization to Enrich trans-Isomer
  • Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the crude isomeric mixture from Protocol 1 in absolute ethanol.

  • Base Addition: While stirring, add a catalytic amount of freshly prepared sodium ethoxide solution (0.1-0.2 eq).

  • Equilibration: Heat the mixture to reflux under a nitrogen atmosphere for 4-8 hours. The enolate-mediated equilibrium will shift towards the more stable trans isomer.

  • Workup: Cool the reaction to room temperature. Carefully neutralize the mixture with dilute HCl. Extract the product into diethyl ether or ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).[6]

  • Isolation: Filter off the drying agent and concentrate the solution under reduced pressure to yield the trans-enriched crude product.

Protocol 3: Purification by Flash Column Chromatography
  • Column Preparation: Prepare a silica gel column using a suitable eluent system, such as 10:1 Hexane:Ethyl Acetate.[6]

  • Loading: Dissolve the crude, trans-enriched oil in a minimal amount of the eluent or dichloromethane and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions using TLC, staining with potassium permanganate or analyzing by GC. The trans isomer is generally less polar and will elute before the cis isomer.

  • Isolation: Combine the pure fractions containing the trans product and remove the solvent under reduced pressure to obtain the final product as a colorless oil.[8]

References

  • Organic Syntheses. Procedure for purification by column chromatography and workup. Available from: [Link]

  • Wikipedia. Diels–Alder reaction. Available from: [Link]

  • Organic Syntheses. 4-Cyclohexene-1,2-dicarboxylic acid, diethyl ester, cis-. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Master Organic Chemistry. The Diels-Alder Reaction. Available from: [Link]

  • Transformation Tutoring. Diels-Alder Reaction Practice (with examples). Available from: [Link]

  • Total Organic Chemistry. Diels-Alder Reaction | Organic Chemistry Lessons. Available from: [Link]

  • ScholarWorks at WMU. Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Available from: [Link]

  • Oregon State University. Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Available from: [Link]

  • PubChem. 1,2-Diethyl 1,2-cyclohexanedicarboxylate. Available from: [Link]

  • Chemistry LibreTexts. Cis-Trans Isomerism in Cycloalkanes. Available from: [Link]

  • Organic Syntheses. trans-1,2-CYCLOHEXANEDIOL. Available from: [Link]

  • NIST WebBook. Diethyl Phthalate. Available from: [Link]

  • PubChem. Diethyl Phthalate. Available from: [Link]

  • National Institutes of Health (NIH). Cis–trans isomerization of dimethyl 2,3-dibromofumarate. Available from: [Link]

  • ChemSynthesis. diethyl 1,2-cyclohexanedicarboxylate. Available from: [Link]

  • NIST WebBook. 1,2-Cyclohexanedicarboxylic acid, diethyl ester. Available from: [Link]

  • Organic Syntheses. cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Available from: [Link]

  • University of Houston. Unexpected Cis,Cis to Trans,Trans Isomerization of a Disilanyl Analogue of 1,5-Cyclooctadiene. Available from: [Link]

  • ResearchGate. cis/trans isomerization. Available from: [Link]

  • PubChem. Diethyl 1,4-cyclohexanedicarboxylate. Available from: [Link]

  • NIST WebBook. 1,2-Cyclohexanedicarboxylic acid, diethyl ester - Mass Spectrum. Available from: [Link]

  • ResearchGate. Conversion of bis (2-hydroxyethylene terephthalate) into 1,4-cyclohexanedimethanol by selective hydrogenation using RuPtSn/Al2O3. Available from: [Link]

  • Eagle Scholar. Synthesis of oxidative metabolites of di(2-ethylhexyl) phthalate. Available from: [Link]

  • PubMed. Di(2-ethylhexyl) phthalate and diethyl phthalate disrupt lipid metabolism, reduce fecundity and shortens lifespan of Caenorhabditis elegans. Available from: [Link]

  • MDPI. Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Available from: [Link]

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Technical Support Center: Diethyl 1,2-Cyclohexanedicarboxylate Isomer Purification

Author: BenchChem Technical Support Team. Date: January 2026

Of course. As a Senior Application Scientist, I've designed this technical support center to provide in-depth, actionable guidance on the purification of diethyl trans-1,2-cyclohexanedicarboxylate. This guide moves beyond simple instructions to explain the underlying stereochemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Introduction: The Challenge of Diastereomer Separation

Welcome to the technical support center for the purification of this compound. Separating the cis and trans diastereomers of this compound is a common challenge for researchers in organic synthesis and drug development. Because these isomers share the same molecular weight and functional groups, their physical properties, such as boiling point and polarity, are remarkably similar, making separation by standard techniques like simple distillation or basic chromatography difficult.[1]

The key to successful purification lies in exploiting the subtle but critical differences in their three-dimensional structures. The trans isomer is conformationally more rigid and thermodynamically more stable, as both bulky ethyl carboxylate groups can occupy equatorial positions on the cyclohexane ring. In contrast, the cis isomer is forced to adopt a conformation where one group is equatorial and the other is axial, leading to greater steric strain. This guide provides detailed protocols and troubleshooting advice to leverage these stereochemical differences for effective purification.

Frequently Asked Questions (FAQs)

Q1: Why are the cis and trans isomers of diethyl 1,2-cyclohexanedicarboxylate so difficult to separate?

Their separation is challenging because they are diastereomers with very similar physicochemical properties. They have identical molecular formulas and connectivity, differing only in the spatial arrangement of the ester groups. This results in nearly identical polarities and boiling points, rendering simple purification methods ineffective.[1]

Q2: What is the most reliable method for purifying the trans isomer on a preparative scale?

For multi-gram quantities, the most robust method is often a combination of chemical epimerization followed by crystallization. This technique involves converting the higher-energy cis isomer present in the mixture into the more stable trans isomer using a base catalyst. The thermodynamically favored trans product can then often be purified by crystallization due to its higher symmetry and potentially lower solubility in select solvents.

Q3: Can I use column chromatography for this separation?

Yes, column chromatography is a viable, albeit sometimes challenging, method for separating these diastereomers, especially on a smaller scale.[2] Success depends heavily on optimizing the stationary and mobile phases to exploit the minor polarity difference between the isomers.[3][4] It often requires careful screening of solvent systems via Thin Layer Chromatography (TLC) and may necessitate using a long column or performing multiple chromatographic runs.[3]

Q4: How can I confirm the purity and isomeric identity of my final product?

The most definitive methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC).

  • ¹H NMR Spectroscopy: The chemical shifts and coupling constants of the protons attached to the stereogenic centers (C1 and C2) will be distinct for the cis and trans isomers.

  • GC Analysis: Using an appropriate column (e.g., a 5% phenyl polysiloxane phase), you can often achieve baseline separation of the two isomers, allowing for accurate quantification of isomeric purity.[1]

Core Principles: Stereochemistry and Thermodynamic Stability

The strategy for purifying the trans isomer is grounded in its greater thermodynamic stability. This stability arises from the chair conformation of the cyclohexane ring.

G cluster_trans trans Isomer (diequatorial) cluster_cis cis Isomer (axial-equatorial) trans More Stable trans_img cis Less Stable cis->trans Epimerization (Base Catalyst) cis_img

Caption: Conformational stability of cis and trans isomers.

  • trans Isomer: Can adopt a low-energy chair conformation where both large diethyl carboxylate groups are in equatorial positions, minimizing steric hindrance.

  • cis Isomer: In any chair conformation, one ester group must be in an axial position, creating unfavorable 1,3-diaxial interactions, which raises its ground-state energy.

This energy difference is the driving force behind the epimerization strategy, where a base can deprotonate at the C1 or C2 position, allowing for inversion of stereochemistry to yield the more stable trans product.[5][6]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification process.

Issue 1: Epimerization Reaction
  • Q: My epimerization reaction seems incomplete. TLC/GC analysis still shows a significant amount of the cis isomer. What should I do?

    • A: Cause & Solution: Incomplete epimerization is typically due to insufficient catalyst, inactive catalyst, or inadequate reaction time.

      • Catalyst Activity: The base catalyst (e.g., sodium ethoxide) is highly moisture-sensitive. Ensure you are using freshly prepared or properly stored catalyst and anhydrous ethanol as the solvent.

      • Reaction Time: The equilibrium may take several hours to establish. Extend the reaction time (e.g., to 12-24 hours) and monitor its progress periodically by taking small aliquots for GC or TLC analysis.

      • Temperature: Gently heating the reaction under reflux can increase the rate of equilibration.

  • Q: After workup of the epimerization reaction, my yield is very low. Where did my product go?

    • A: Cause & Solution: Low yields after basic workup are often caused by saponification (hydrolysis) of the ester groups into carboxylates, which are then lost to the aqueous layer.

      • Workup Temperature: Perform the aqueous workup and extractions at low temperatures (e.g., using an ice bath) to minimize the rate of hydrolysis.

      • Avoid Strong Base: Use a mild acid (e.g., saturated ammonium chloride solution) for neutralization instead of strong acids, which can catalyze hydrolysis. Ensure the aqueous layer is not strongly basic for an extended period.

      • Extraction: Extract the product thoroughly with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) immediately after neutralization.

Issue 2: Column Chromatography
  • Q: My cis and trans isomers are co-eluting on the silica gel column. How can I improve the separation?

    • A: Cause & Solution: Co-elution means the chosen mobile phase has the wrong polarity to differentiate between the isomers.[3][4] The polarity difference is subtle, so fine-tuning is critical.

      • Systematic TLC Screening: Before running a column, screen various solvent systems with TLC. Test different ratios of non-polar (e.g., hexanes, cyclohexane) and polar (e.g., ethyl acetate, diethyl ether, dichloromethane) solvents.[3] Aim for Rf values between 0.2 and 0.4 and maximize the difference in Rf (ΔRf) between the two spots.

      • Reduce Polarity: Diastereomers often separate better in less polar mobile phases, which forces them to interact more with the silica stationary phase.[3] Try decreasing the percentage of the polar solvent in your eluent.

      • Column Dimensions: Use a long, narrow column to increase the number of theoretical plates and improve resolution. Ensure you use a proper sample-to-silica ratio (typically 1:50 to 1:100 by weight).

  • Q: The spots on my TLC plate are streaking or tailing.

    • A: Cause & Solution: Tailing can be caused by compound overloading, acidic silica, or improper solvent systems.

      • Sample Concentration: Ensure the sample spotted on the TLC plate is not too concentrated.

      • Acidic Impurities: If your crude mixture contains acidic byproducts, they can interact strongly with the silica gel. Consider pre-treating your sample by washing it with a dilute sodium bicarbonate solution.

      • Solvent Choice: Add a very small amount (e.g., 0.1-0.5%) of a polar modifier like methanol or triethylamine to the mobile phase to improve peak shape, but be aware this will significantly increase the eluting power.

Parameter Cis Isomer (Typical) Trans Isomer (Typical) Reference
Boiling Point 130–132 °C / 9 mmHg104 °C / 1.1 mmHg[7],[8]
Thermodynamic Stability Less StableMore Stable[9]
Chromatographic Elution Tends to elute slightly fasterTends to elute slightly slowerGeneral Principle
¹H NMR (Protons at C1/C2) More complex splitting patternSimpler splitting patternGeneral Principle

Experimental Protocols

Protocol 1: Purification via Epimerization and Crystallization

This protocol is ideal for converting a cis/trans mixture into a product highly enriched in the trans isomer.

Caption: Workflow for purification via epimerization.

Step-by-Step Methodology:

  • Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve the cis/trans mixture of diethyl 1,2-cyclohexanedicarboxylate (1.0 eq) in anhydrous ethanol (approx. 5 mL per 1 g of ester).

  • Catalyst Addition: Add a catalytic amount of freshly prepared sodium ethoxide (NaOEt) solution (e.g., 0.1 - 0.2 eq of a 21 wt. % solution in ethanol).

  • Reaction: Stir the mixture at room temperature for 12-24 hours or heat to a gentle reflux for 4-6 hours.

  • Monitoring: Monitor the reaction by withdrawing a small aliquot, quenching it with a drop of water, extracting with ether, and analyzing by GC or TLC (e.g., using 20% ethyl acetate in hexanes). The reaction is complete when the cis/trans ratio has stabilized in favor of the trans isomer.

  • Workup: Cool the reaction mixture in an ice bath. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution until the mixture is neutral (check with pH paper).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of ethanol used).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Crystallization: Dissolve the resulting crude oil (now enriched in the trans isomer) in a minimal amount of hot ethanol or ethyl acetate. Slowly add cold hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then to 0 °C to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to yield pure this compound.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for smaller-scale separation without chemical modification.

Step-by-Step Methodology:

  • TLC Analysis: Determine the optimal mobile phase by TLC. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 8:2 v/v). The goal is to achieve the largest possible separation between the two isomer spots (ΔRf).[10]

  • Column Packing: Dry-pack a glass chromatography column with silica gel (50-100x the mass of your sample). Wet the silica with your chosen non-polar solvent (e.g., hexanes) under positive pressure.

  • Sample Loading: Dissolve your crude mixture in a minimal amount of the mobile phase or a volatile solvent like dichloromethane. Load this solution carefully onto the top of the silica bed.

  • Elution: Begin eluting with the mobile phase. If the Rf values are very close, consider using a very shallow gradient elution, slowly increasing the polarity. For example, start with 5% ethyl acetate in hexanes and gradually increase to 10-15%.

  • Fraction Collection: Collect small fractions and analyze them by TLC to identify which contain the pure isomers. The trans isomer, being slightly more polar in some systems due to exposed carbonyls, may elute after the cis isomer, but this must be confirmed by analysis.

  • Isolation: Combine the fractions containing the pure trans isomer and remove the solvent under reduced pressure.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddit r/CHROMATOGRAPHY. (2024). Help with separation of diastereomers. Reddit. Retrieved from [Link]

  • ResearchGate. (2024). How can we separate diastereomers of larger organic moiety? ResearchGate. Retrieved from [Link]

  • Reddit r/chemistry. (2018). Help separating diastereomers with very similar Rf. Reddit. Retrieved from [Link]

  • ResearchGate. (2019). How to separate the diastereomer peak from main peak? ResearchGate. Retrieved from [Link]

  • Chromatography Forum. (2008). Separation of diastereomers. Chromatography Forum. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

  • ScholarWorks at WMU. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Western Michigan University. Retrieved from [Link]

  • Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers. Google Patents.
  • Organic Syntheses. (n.d.). DIETHYL cis-Δ4-TETRAHYDROPHTHALATE AND DIETHYL cis-HEXAHYDROPHTHALATE. Organic Syntheses. Retrieved from [Link]

  • Bailey, P. D., et al. (2008). Mechanistic Studies on the Cis to Trans Epimerization of Trisubstituted-1,2,3,4-Tetrahydro-β-Carbolines. The Journal of Organic Chemistry, 73(16), 6313–6319. Retrieved from [Link]

  • MacMillan, D. W. C., et al. (2022). Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols. Journal of the American Chemical Society, 144(2), 917–925. Retrieved from [Link]

  • Reddit r/OrganicChemistry. (2025). Whats more stable? cis-1,3-dimethylcyclohexane or trans-1,2-dimethylcyclohexane? Reddit. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Diethyl trans-1,2-cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of diethyl trans-1,2-cyclohexanedicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during this synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to solve problems effectively in your own lab.

Troubleshooting Guides & FAQs

Critical Issue: Poor Stereoselectivity and Epimerization
Q1: My final product is a mixture of cis and trans isomers, with a lower than expected yield of the desired trans isomer. What is causing this and how can I fix it?

This is the most common issue in this synthesis, and it almost always points to epimerization , the process where the desired trans isomer is converted into the more thermodynamically stable cis isomer.

The Underlying Chemistry: Base-Catalyzed Epimerization

The hydrogen atom on the carbon bearing the carboxylate group (the α-carbon) is weakly acidic. In the presence of a base, this proton can be removed to form a planar enolate intermediate. When this enolate is reprotonated, the proton can add back to either face of the planar structure. This leads to a mixture of both trans and cis isomers, often favoring the thermodynamically more stable cis product.

Even trace amounts of base (e.g., residual sodium hydroxide from a previous step, or basic sites on a catalyst) can be sufficient to catalyze this isomerization, especially at elevated temperatures.[1][2] The primary synthesis route to diethyl 1,2-cyclohexanedicarboxylate is the catalytic hydrogenation of diethyl phthalate, and conditions must be carefully controlled to favor the kinetic trans product.[3]

Troubleshooting Workflow for Low trans:cis Ratio

G cluster_0 Problem Identification cluster_1 Investigation: Potential Base Contamination cluster_2 Corrective Actions cluster_3 Post-Synthesis Remediation start Low trans:cis ratio detected (via GC, NMR, or HPLC) check_reagents Are all reagents and solvents (e.g., ethanol, toluene) neutral? start->check_reagents check_workup Was a basic workup used? (e.g., NaOH wash) start->check_workup check_catalyst Is the hydrogenation catalyst (e.g., Raney Nickel) potentially basic? start->check_catalyst remediation Separate isomers via column chromatography (Silica gel, Hexane:EtOAc gradient) start->remediation If isomerization has already occurred action_reagents Use freshly distilled, neutral solvents. Ensure precursor purity. check_reagents->action_reagents If yes action_workup Implement a neutral or mildly acidic workup. (e.g., water wash, dilute HCl wash at 0°C) check_workup->action_workup If yes action_catalyst Thoroughly wash the catalyst post-reaction. Consider alternative neutral catalysts (e.g., PtO2). check_catalyst->action_catalyst If yes action_temp Lower the reaction or distillation temperature. action_reagents->action_temp action_workup->action_temp action_catalyst->action_temp

Caption: Troubleshooting workflow for diagnosing and correcting a low trans:cis isomer ratio.

Recommended Protocols to Maximize trans Isomer Formation:

  • Strict pH Control:

    • Ensure all solvents and reagents are free from acidic or basic impurities. Use freshly distilled solvents.

    • During the workup, avoid strong bases. If a wash is needed to remove acidic impurities, use a dilute solution of sodium bicarbonate and perform the extraction quickly at low temperatures (0-5 °C).

    • After reaction completion, ensure the catalyst is either completely removed or neutralized before any heating steps (like distillation).

  • Temperature Management:

    • Epimerization is often accelerated by heat. Conduct the hydrogenation at the lowest temperature that allows for a reasonable reaction rate.

    • During purification by distillation, use a high vacuum to keep the boiling temperature as low as possible.

  • Catalyst Choice:

    • While Raney Nickel is effective for hydrogenation, it can be slightly basic. Adams' catalyst (PtO₂) is an alternative that operates under neutral conditions and may reduce the risk of epimerization.[4]

Issue: Incomplete Reaction
Q2: My analytical data (NMR, GC-MS) shows the presence of the starting material, diethyl phthalate, or partially hydrogenated intermediates like diethyl cyclohexene-dicarboxylate. How can I drive the reaction to completion?

Incomplete hydrogenation is a common issue stemming from catalyst deactivation, insufficient hydrogen, or non-optimal reaction conditions.

Factors Affecting Catalytic Hydrogenation Efficiency

ParameterImpact on ReactionTroubleshooting Recommendation
Catalyst Activity A deactivated or low-quality catalyst will result in slow or incomplete conversion.Use a fresh batch of high-quality catalyst. Ensure the catalyst has not been exposed to air or poisons (e.g., sulfur compounds). For PtO₂, ensure complete pre-reduction before adding the substrate.[4]
Hydrogen Pressure Higher pressure increases the concentration of hydrogen on the catalyst surface, accelerating the reaction rate.Increase the hydrogen pressure within the safety limits of your apparatus. Typical pressures range from 30 psi to 500 psi.[4]
Temperature Higher temperatures generally increase the reaction rate.Cautiously increase the temperature. Monitor the reaction closely, as higher temperatures can also promote epimerization and other side reactions.
Reaction Time Insufficient time will lead to incomplete conversion.Extend the reaction time. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC.
Substrate Purity Impurities in the diethyl phthalate or solvent can act as catalyst poisons.Purify the starting material and solvents before use.

Experimental Protocol for Robust Hydrogenation:

  • Apparatus: A low-pressure catalytic hydrogenation apparatus (e.g., Parr shaker) is recommended.[4]

  • Catalyst Pre-reduction (for PtO₂): In a suitable reaction vessel, suspend Adams' catalyst (PtO₂, ~0.5 g per 1 mole of substrate) in absolute ethanol (20 mL).[4]

  • Hydrogenation: Evacuate the vessel and fill it with hydrogen. Shake the mixture under a positive pressure of hydrogen (e.g., 25-30 psi) until the black platinum catalyst is formed.

  • Substrate Addition: Stop the shaker, evacuate the vessel, and admit air. Introduce the diethyl phthalate (1 mole) dissolved in a minimal amount of absolute ethanol.

  • Reaction: Evacuate the vessel again, fill with hydrogen to the desired pressure (e.g., 30 psi), and shake until hydrogen uptake ceases (typically 3-5 hours).[4]

  • Workup: Filter the reaction mixture to remove the catalyst. The solvent can then be removed under reduced pressure.

Issue: Hydrolysis and By-Product Formation
Q3: I'm observing a carboxylic acid by-product, or my product seems oily and difficult to purify. What is causing this?

This indicates the hydrolysis of one or both of the ethyl ester groups to form the corresponding mono- or di-carboxylic acid.

The Underlying Chemistry: Ester Hydrolysis

Esters are susceptible to hydrolysis under both acidic and basic conditions, particularly in the presence of water. This side reaction can be problematic during workup steps that involve aqueous acid or base.

G cluster_0 Base-Catalyzed Hydrolysis cluster_1 Acid-Catalyzed Hydrolysis Ester_B Diethyl Ester Intermediate_B Tetrahedral Intermediate Ester_B->Intermediate_B + OH⁻ Product_B Carboxylate + Ethanol Intermediate_B->Product_B - EtO⁻ Ester_A Diethyl Ester Intermediate_A Protonated Ester Ester_A->Intermediate_A + H₃O⁺ Product_A Carboxylic Acid + Ethanol Intermediate_A->Product_A + H₂O - H₃O⁺

Caption: Simplified mechanisms for base- and acid-catalyzed ester hydrolysis.

Preventative Measures and Purification:

  • Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

  • Neutral Workup: Whenever possible, use a neutral workup. Wash the organic layer with water and then with brine to remove any water-soluble impurities.

  • Controlled Acid/Base Wash: If an acid or base wash is unavoidable:

    • Perform it at low temperature (0-5 °C).

    • Use dilute solutions.

    • Minimize the contact time between the organic and aqueous layers.

  • Removal of Acidic By-products: If hydrolysis has occurred, the resulting carboxylic acid can be removed by washing the organic solution (e.g., in diethyl ether or ethyl acetate) with a cold, dilute solution of sodium bicarbonate. The desired ester will remain in the organic layer, while the carboxylate salt will move to the aqueous layer. Be sure to extract the aqueous layer again with fresh organic solvent to recover any dissolved product.

General FAQs

Q4: What are the best analytical techniques to assess the purity and stereochemistry of my product?

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for assessing purity and identifying volatile by-products. The cis and trans isomers may have different retention times.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. The coupling constants and chemical shifts of the protons at the 1 and 2 positions of the cyclohexane ring are typically different for the cis and trans isomers, allowing for quantification of the isomer ratio.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for purity assessment and isomer separation/quantification, especially for less volatile compounds or complex mixtures.[5]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of the ester functional group (strong C=O stretch around 1730-1750 cm⁻¹) and the absence of carboxylic acid (broad O-H stretch) or aromatic C-H groups from the starting material.[3]

Q5: How can I best purify the final product?

  • Vacuum Distillation: This is the most common method for purifying this compound on a larger scale. Use a high-quality vacuum to minimize the distillation temperature and prevent thermal decomposition or epimerization.

  • Column Chromatography: For small-scale purification or for separating a mixture of cis and trans isomers, column chromatography on silica gel using a hexane/ethyl acetate solvent system is effective.

References
  • EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google P
  • European Patent Office - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - EP 0814073 B1. [Link]

  • Organic Syntheses - 4-Cyclohexene-1,2-dicarboxylic acid, diethyl ester, cis-. [Link]

  • PubChem - this compound. [Link]

  • ChemSynthesis - diethyl 1,2-cyclohexanedicarboxylate. [Link]

  • Oregon State University - Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. [Link]

  • PubChem - 1,2-Diethyl 1,2-cyclohexanedicarboxylate. [Link]

  • Organic Syntheses - trans-1,2-CYCLOHEXANEDIOL. [Link]

  • Google Patents - A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid.

Sources

Optimizing reaction conditions for Diethyl trans-1,2-cyclohexanedicarboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of diethyl trans-1,2-cyclohexanedicarboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this multi-step synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols to ensure the successful and efficient preparation of your target compound.

Introduction: Strategic Approach to Stereocontrol

This compound is a valuable building block in organic synthesis, often utilized as a plasticizer or a precursor for pharmaceuticals and complex ligands.[1] Its synthesis is a classic exercise in stereochemical control over a cyclohexane ring. While several routes exist, a common and instructive laboratory-scale approach involves three key transformations:

  • [4+2] Cycloaddition (Diels-Alder Reaction): Formation of the six-membered ring.

  • Catalytic Hydrogenation: Saturation of the cyclohexene ring.

  • Base-Catalyzed Epimerization: Isomerization of the kinetically formed cis isomer to the thermodynamically favored trans product.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during this synthetic sequence.

Diagram: Overall Synthetic Workflow

G cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: cis-trans Isomerization cluster_3 Final Product A Diethyl Maleate (cis-Dienophile) C Diethyl cis-4-cyclohexene- 1,2-dicarboxylate A->C Heat (Toluene/Xylene) B 1,3-Butadiene (Diene) B->C Heat (Toluene/Xylene) D Diethyl cis-1,2- cyclohexanedicarboxylate C->D H₂, Pd/C or PtO₂ (Ethanol) E Diethyl trans-1,2- cyclohexanedicarboxylate D->E NaOEt, EtOH (Anhydrous) F Purified Product E->F Vacuum Distillation or Chromatography

Caption: The three-stage synthesis of this compound.

Part 1: The Diels-Alder Reaction - Ring Formation

The foundation of this synthesis is the Diels-Alder reaction, a powerful [4+2] cycloaddition that forms the cyclohexene ring.[2] We begin with diethyl maleate (cis configuration) and 1,3-butadiene. According to the principles of this concerted reaction, the stereochemistry of the dienophile is retained in the product, yielding the cis-adduct.[3]

Frequently Asked Questions & Troubleshooting

Q1: My yield for the Diels-Alder reaction is significantly lower than expected. What are the common causes?

A1: Low yields in this step typically trace back to one of four issues: the diene, the temperature, the solvent, or side reactions.

  • Diene Handling: 1,3-butadiene is a gas at room temperature.[4] Inefficient delivery into the reaction mixture is a primary cause of low yield. For better control, consider generating it in situ from a stable precursor like 3-sulfolene, which thermally decomposes to release butadiene and sulfur dioxide.[4]

  • Reaction Temperature: The Diels-Alder reaction is reversible.[2] While higher temperatures increase the reaction rate, excessively high temperatures can favor the retro-Diels-Alder reaction, where the product decomposes back into starting materials. A typical reflux in toluene or xylene is optimal.[4]

  • Solvent Purity: Ensure you are using anhydrous solvents. While the Diels-Alder reaction itself is not water-sensitive, moisture can become a problem in later steps.

  • Diene Polymerization: Butadiene can polymerize at elevated temperatures. Using a slight excess (1.2 equivalents) of the diene precursor can help compensate for this loss.[4]

Q2: How do I set up the reaction to handle gaseous 1,3-butadiene safely and effectively?

A2: The safest and most reproducible method is to use 3-sulfolene.[4]

  • Combine diethyl maleate (1.0 eq) and 3-sulfolene (1.2 eq) in a round-bottom flask with a high-boiling solvent like xylene.

  • Equip the flask with a reflux condenser.

  • Heat the mixture to reflux. At temperatures above 110 °C, the 3-sulfolene will decompose, releasing 1,3-butadiene directly into the reaction medium where it can be trapped by the dienophile.

Q3: Can I use diethyl fumarate instead of diethyl maleate to directly form the trans-adduct?

A3: Yes, this is a valid strategy. Diethyl fumarate, the trans isomer of the dienophile, will yield diethyl trans-4-cyclohexene-1,2-dicarboxylate.[3] This would allow you to bypass the final isomerization step. However, the subsequent hydrogenation would still be required. The approach detailed here (starting with diethyl maleate) is often taught because it provides an excellent case study in thermodynamic vs. kinetic control via the final epimerization step.

Part 2: Catalytic Hydrogenation - Saturation

With the cyclohexene ring formed, the next step is to reduce the double bond to yield the saturated cyclohexane system. This is most commonly achieved via catalytic hydrogenation.

Frequently Asked Questions & Troubleshooting

Q1: My hydrogenation reaction is very slow or has stalled completely. What should I check?

A1: Incomplete hydrogenation is almost always a catalyst or system issue.

  • Catalyst Activity: The catalyst (e.g., 10% Palladium on Carbon or Adams' catalyst, PtO₂) may be old or inactive.[5] Ensure you are using a fresh, high-quality catalyst. For Pd/C, it is often supplied as a paste with water; ensure proper solvent exchange if your reaction is sensitive to water.

  • Catalyst Poisoning: Sulfur compounds are notorious poisons for palladium and platinum catalysts. If you generated butadiene from 3-sulfolene, ensure the resulting adduct is purified before hydrogenation to remove any residual sulfur-containing impurities.

  • System Leaks: Hydrogenation at low pressure (e.g., using a balloon) is highly sensitive to leaks. Ensure all joints are properly sealed. For higher pressures, use a dedicated apparatus like a Parr shaker.[5]

  • Insufficient Agitation: The reaction is triphasic (solid catalyst, liquid substrate solution, gaseous hydrogen). Vigorous stirring or shaking is essential to ensure efficient mass transport of hydrogen to the catalyst surface.

Q2: What are the recommended conditions for this hydrogenation?

A2: A robust procedure involves the hydrogenation of diethyl cis-Δ⁴-tetrahydrophthalate using Adams' catalyst.[5]

ParameterRecommended Condition
Catalyst Adams' catalyst (Platinum Oxide, PtO₂)
Catalyst Loading ~0.2% by weight relative to the ester
Solvent Absolute Ethanol
Hydrogen Pressure 2-3 atmospheres (25-30 psi)
Temperature Room Temperature
Reaction Time 3-5 hours, or until hydrogen uptake ceases

Table 1: Typical Conditions for Catalytic Hydrogenation.

Part 3: cis to trans Isomerization - Thermodynamic Control

This is the crucial stereochemical step. The cis-diester is isomerized to the more thermodynamically stable trans-diester. The trans isomer is favored because it allows both bulky ethyl carboxylate groups to adopt a diequatorial conformation on the cyclohexane chair, minimizing steric strain.[6][7] This process, known as epimerization, is achieved by forming an enolate intermediate under basic conditions, which can then be protonated to give either the cis or trans product. Over time, the equilibrium will shift towards the more stable trans form.

G cluster_0 cis-Isomer (less stable) cluster_1 Enolate Intermediate cluster_2 trans-Isomer (more stable) cis cis-Diester (axial-equatorial) enolate Planar Enolate cis->enolate - H⁺ (Base) enolate->cis + H⁺ trans trans-Diester (diequatorial) enolate->trans + H⁺ (Thermodynamic Product) trans->enolate - H⁺ (Base)

Caption: Base-catalyzed equilibrium between cis and trans isomers via an enolate.

Frequently Asked Questions & Troubleshooting

Q1: My isomerization is incomplete, and I still have a large amount of the cis isomer. How can I drive the reaction to completion?

A1: Incomplete isomerization points to issues with the base or reaction conditions.

  • Anhydrous Conditions are Critical: The most common failure mode is the presence of water. Water will react with the sodium ethoxide base and can also lead to saponification (hydrolysis) of your ester.[8] Use absolute ethanol (freshly opened or dried) and ensure your glassware is flame- or oven-dried.

  • Sufficient Base and Time: Use at least a catalytic amount of a strong base like sodium ethoxide. Often, preparing it in situ from sodium metal and absolute ethanol is most effective. The reaction is under equilibrium control, so it may require several hours of reflux to reach completion.

Q2: After workup, I found a significant amount of a water-soluble diacid. What happened?

A2: This is a classic sign of saponification, the base-mediated hydrolysis of your ester groups to carboxylates. This occurs when water is present in your reaction mixture. To prevent this, strictly anhydrous conditions must be maintained. If saponification does occur, you can re-esterify the diacid, but it is far better to prevent it in the first place.

Q3: How can I monitor the progress of the isomerization reaction?

A3: The most convenient method is Gas Chromatography (GC). The cis and trans isomers are diastereomers and will have different retention times on a standard GC column.[9][10] You can take small aliquots from the reaction, quench them with a mild acid, extract with a solvent like diethyl ether, and analyze the ratio of the two isomers. The reaction is complete when the ratio no longer changes.

Part 4: Purification and Analysis

The final step is to isolate the pure this compound and confirm its identity and stereochemistry.

Frequently Asked Questions & Troubleshooting

Q1: What is the best way to purify the final product and separate it from any remaining cis isomer?

A1: Since the cis and trans isomers are diastereomers, they have different physical properties.

  • Fractional Vacuum Distillation: This is the most common and effective method for separation on a larger scale.[5] The two isomers will have slightly different boiling points, allowing them to be separated.

  • Flash Column Chromatography: For smaller scales or for achieving very high purity, silica gel chromatography is effective.[11] The two isomers will have different polarities and thus different Rf values, typically allowing for good separation with a hexane/ethyl acetate eluent system.

Q2: How do I use ¹H NMR spectroscopy to confirm that I have the desired trans isomer?

A2: ¹H NMR is the definitive method for assigning the stereochemistry. The key is the coupling constant (³J) between the two protons at the C1 and C2 positions (the protons attached to the carbons bearing the ester groups).

  • trans-Isomer: In the most stable diequatorial conformation, these two protons are diaxial. The dihedral angle between them is approximately 180°, which results in a large coupling constant, typically in the range of 10-13 Hz .

  • cis-Isomer: In the most stable conformation, these protons are axial-equatorial. The dihedral angle is around 60°, resulting in a small coupling constant, typically 3-5 Hz .

Observing this large coupling constant is a strong confirmation of the trans configuration.[6][7]

IsomerConformation of C1-H, C2-HDihedral AngleExpected ³J(H,H)
trans diaxial~180°10 - 13 Hz (Large)
cis axial-equatorial~60°3 - 5 Hz (Small)

Table 2: Diagnostic ¹H NMR Coupling Constants for Isomer Identification.

Experimental Protocols

The following protocols are adapted from validated procedures and are intended for trained chemists.

Protocol 1: Synthesis of Diethyl cis-4-cyclohexene-1,2-dicarboxylate[4]
  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add diethyl maleate (17.2 g, 0.1 mol), 3-sulfolene (14.2 g, 0.12 mol), and anhydrous xylene (50 mL).

  • Heat the mixture to a gentle reflux using a heating mantle. The reaction is typically complete in 2-4 hours.

  • Monitor the reaction by TLC or GC.

  • Once complete, cool the reaction to room temperature. The crude product can be carried forward, but for best results in the next step, purify by removing the solvent under reduced pressure and distilling the residue under vacuum.

Protocol 2: Synthesis of Diethyl cis-1,2-cyclohexanedicarboxylate[5]
  • Set up a low-pressure catalytic hydrogenation apparatus.

  • In the reaction vessel, add platinum oxide (Adams' catalyst, ~0.05 g) and absolute ethanol (10 mL).

  • Reduce the catalyst by shaking the vessel under 2-3 atm of hydrogen until the black platinum catalyst forms.

  • Carefully vent the apparatus and add a solution of diethyl cis-4-cyclohexene-1,2-dicarboxylate (22.6 g, 0.1 mol) in absolute ethanol (40 mL).

  • Pressurize the system with hydrogen (2-3 atm) and shake vigorously until hydrogen uptake ceases (typically 3-5 hours).

  • Vent the apparatus, and filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.

  • Remove the solvent from the filtrate by rotary evaporation to yield the crude cis-diester, which is often pure enough for the next step.

Protocol 3: Isomerization to this compound
  • To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add absolute ethanol (100 mL).

  • Carefully add small pieces of sodium metal (0.46 g, 0.02 mol) to the ethanol to generate sodium ethoxide. Allow all the sodium to react completely.

  • To the sodium ethoxide solution, add the crude diethyl cis-1,2-cyclohexanedicarboxylate (22.8 g, 0.1 mol).

  • Heat the mixture to reflux for 4-6 hours. Monitor the cis/trans ratio by GC.

  • Once equilibrium is reached, cool the mixture and neutralize it with a slight excess of acetic acid.

  • Remove the ethanol by rotary evaporation.

  • Dissolve the residue in diethyl ether (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting oil by fractional vacuum distillation to isolate the pure this compound.

References

  • BenchChem. (2025).
  • ChemTube3D. Diels-Alder - Stereochemistry of the dienophile.
  • Cope, A. C., & Herrick, E. C. (1951).
  • ACS Sustainable Chemistry & Engineering. (2019).
  • Sigma-Aldrich. Diels–Alder Reaction.
  • Benchchem. An In-depth Technical Guide to the Purification of trans-1,2-Cyclohexanedicarboxylic Acid.
  • University of California, Irvine. The Diels-Alder Reaction.
  • Pozo C., J. (1964). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.
  • PubChem. This compound.
  • Organic Syntheses Procedure.
  • PubChem. 1,2-Diethyl 1,2-cyclohexanedicarboxylate.
  • Journal of the American Chemical Society. (2012). Conformational Preferences of trans-1,2- and cis-1,3-Cyclohexanedicarboxylic Acids.
  • ResearchGate. Conformational Preferences of trans-1,2-and cis-1,3-Cyclohexanedicarboxylic Acids.
  • BenchChem.
  • Wikipedia. Diels–Alder reaction.
  • Darling, S. D. (1956). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Western Michigan University.
  • TCI Chemicals.
  • TCI Chemicals.

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Troubleshooting low yields in the esterification of trans-1,2-cyclohexanedicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Esterification of trans-1,2-Cyclohexanedicarboxylic Acid

Welcome to the technical support center for the synthesis and application of chemical intermediates. This guide is designed for researchers, scientists, and drug development professionals who are utilizing trans-1,2-cyclohexanedicarboxylic acid in esterification reactions. We understand that achieving high yields in this process can be challenging. This document provides in-depth, experience-driven answers to common troubleshooting questions, grounded in established chemical principles.

Part 1: Fundamental Principles - The Fischer-Speier Esterification

The esterification of trans-1,2-cyclohexanedicarboxylic acid is typically accomplished via the Fischer-Speier (or simply Fischer) esterification method. This is a classic organic reaction involving the acid-catalyzed condensation of a carboxylic acid and an alcohol.[1][2][3] The core of the challenge lies in its reversible nature; the reaction exists in an equilibrium between the reactants and the products (ester and water).[4][5]

Mechanism Overview: The reaction proceeds through a series of reversible steps, beginning with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst. This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, followed by proton transfers and the eventual elimination of water as a leaving group to yield the final ester product.[1][5][6][7]

To achieve a high yield of the desired diester, the equilibrium must be shifted to the right, in accordance with Le Châtelier's principle.[1][4][8] This is the foundational concept behind most of the troubleshooting strategies discussed below.

Fischer_Esterification Reactants Diacid + Alcohol (R(COOH)₂ + R'OH) Protonation Protonated Carbonyl (R(C(OH)₂⁺)COOH) Reactants->Protonation + H⁺ (Catalyst) Attack Tetrahedral Intermediate Protonation->Attack + R'OH (Nucleophilic Attack) Proton_Transfer Protonated Ether Oxygen Attack->Proton_Transfer Proton Transfer Elimination Water Elimination (H₂O leaves) Proton_Transfer->Elimination - H₂O Product Ester + Water (R(COOR')₂ + H₂O) Elimination->Product - H⁺ (Catalyst Regenerated) Product->Elimination Hydrolysis (Reverse Reaction)

Caption: Simplified Fischer esterification mechanism.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the esterification of trans-1,2-cyclohexanedicarboxylic acid in a direct question-and-answer format.

Category 1: Reaction Equilibrium & Water Removal

Q1: My reaction stalls at around 60-70% conversion, resulting in a low final yield. What is the primary cause?

A1: The most common reason for incomplete conversion is the presence of water in the reaction mixture. As the reaction proceeds, it generates water, which can hydrolyze the newly formed ester back into the carboxylic acid and alcohol, preventing the reaction from reaching completion.[8][9] To achieve a high yield, this water must be actively and continuously removed.[1][4][7]

Q2: I am using a Dean-Stark apparatus to remove water, but I'm not collecting the theoretical amount and my yield is still poor. What could be wrong?

A2: This is a frequent issue that can often be traced to the experimental setup or conditions. Consider the following points:

  • Incorrect Azeotropic Solvent: Ensure the solvent you are using forms a low-boiling azeotrope with water. Toluene is a classic choice, but cyclohexane can also be effective. The solvent must be immiscible with water to allow for separation in the trap.[10][11]

  • Insufficient Reflux Temperature: The reaction mixture must be heated to a vigorous reflux to ensure the azeotrope of the solvent and water distills into the condenser and collects in the trap.

  • System Leaks: Check that all glassware joints are properly sealed. Any leaks will prevent the efficient collection of the azeotrope.

  • "Wet" Starting Materials: Ensure your solvent and alcohol are anhydrous. Using a large excess of alcohol that is not dry will introduce significant amounts of water, which must be removed before the reaction can proceed efficiently.[4]

Dean_Stark_Setup cluster_setup Dean-Stark Apparatus Flask Reaction Flask (Diacid, Alcohol, Catalyst, Solvent) Trap Dean-Stark Trap Flask->Trap Vapor (Azeotrope) Trap->Flask Solvent Return Condenser Reflux Condenser Trap->Condenser Condensed Liquid Condenser->Trap Cooling Water Heating Heating Mantle Troubleshooting_Workflow Start Low Yield Observed Check_Equilibrium Is water being effectively removed? Start->Check_Equilibrium Check_Reagents Are reagents pure and appropriate? Check_Equilibrium->Check_Reagents No Sol_Equilibrium Implement/Optimize Dean-Stark Setup Ensure anhydrous conditions Check_Equilibrium->Sol_Equilibrium Yes Check_Conditions Are reaction conditions optimal? Check_Reagents->Check_Conditions No Sol_Reagents Purify Diacid (Recrystallize) Use Primary Alcohol Check Solvent Purity Check_Reagents->Sol_Reagents Yes Check_Workup Is product lost during work-up? Check_Conditions->Check_Workup No Sol_Conditions Optimize Catalyst Loading (1-3 mol%) Ensure Vigorous Reflux Monitor Reaction (TLC/GC) Check_Conditions->Sol_Conditions Yes Sol_Workup Use Brine Wash Perform Back-Extraction Careful Neutralization Check_Workup->Sol_Workup Yes

Caption: Troubleshooting workflow for low esterification yields.

Part 3: Key Experimental Protocols

Protocol 1: General Esterification using a Dean-Stark Apparatus

  • Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.

  • Reagents: To the flask, add trans-1,2-cyclohexanedicarboxylic acid (1.0 eq), the desired primary alcohol (2.5 to 10 eq), an azeotropic solvent (e.g., toluene, approx. 2-3 mL per mmol of diacid), and the acid catalyst (e.g., TsOH, 0.02 eq).

  • Reaction: Heat the mixture to a steady reflux. You should observe the solvent condensing and filling the trap. Water, being denser than toluene, will collect at the bottom of the trap as a separate layer. [10][11]4. Monitoring: Continue the reflux until no more water collects in the trap, which indicates the reaction is nearing completion. The reaction progress can also be monitored by TLC or GC analysis of aliquots. [12]5. Work-up: Cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and proceed with the aqueous wash protocol described in Q6 .

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude ester can then be purified by recrystallization, distillation, or column chromatography. [13][14] Protocol 2: Purity Check and Recrystallization of Starting Diacid

  • Purity Check: Determine the melting point of your trans-1,2-cyclohexanedicarboxylic acid. A sharp melting point at 228-230 °C indicates high purity. 2. Dissolution: If purification is needed, place the crude diacid in an Erlenmeyer flask. Add a minimal amount of hot deionized water or 95% ethanol (e.g., 10-15 mL of water per gram of acid) and heat the mixture with stirring until the solid is completely dissolved. [13]3. Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven at 50-60 °C until a constant weight is achieved. [13]

References

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    • Carboxylic Acids: Reactions Part #1 Esterification, Reduction & Acidity of Dicarboxylic Acids - YouTube. Available at: [Link]

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  • Steric Acceleration | Rate Of Reaction | Dynamic Stereochemistry - YouTube. Available at: [Link]

  • Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production - MDPI. Available at: [Link]

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Technical Support Center: Purification of Crude Diethyl trans-1,2-cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Diethyl trans-1,2-cyclohexanedicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile diester. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve the desired purity for your downstream applications.

Introduction to this compound

This compound (CAS RN: 17351-22-3) is a six-membered carbocyclic compound with the molecular formula C₁₂H₂₀O₄.[1] It is a colorless to almost colorless clear liquid at room temperature. The trans stereochemistry of the two diethyl carboxylate groups on the cyclohexane ring is a key structural feature, often leading to a chair conformation with the bulky ester groups in equatorial positions to minimize steric hindrance.[2] This compound serves as a valuable building block in organic synthesis, particularly in the preparation of polyesters, plasticizers, and as a ligand in coordination chemistry and catalysis.[2][3]

The primary industrial synthesis route involves the catalytic hydrogenation of diethyl phthalate.[2] While effective, this process can lead to a variety of impurities in the crude product. The purity of commercially available this compound is typically around 95-98%.[2][4] For many advanced applications, further purification is essential.

Common Impurities and Their Origins

Understanding the potential impurities in your crude product is the first step toward effective purification. The table below summarizes the most common impurities and their likely sources.

ImpurityChemical StructureLikely Origin
Diethyl cis-1,2-cyclohexanedicarboxylate Isomer of the target compoundIncomplete stereoselective synthesis or isomerization during processing.
Unreacted Diethyl Phthalate Aromatic diesterIncomplete hydrogenation of the starting material.[2]
trans-1,2-Cyclohexanedicarboxylic Acid Dicarboxylic acidHydrolysis of the diester during synthesis or workup.[5]
Monoethyl trans-1,2-cyclohexanedicarboxylate MonoesterIncomplete esterification or partial hydrolysis of the diester.[6]
Ethanol AlcoholResidual solvent from synthesis or workup.[7]
Catalyst Residues e.g., Platinum, PalladiumCarryover from the hydrogenation step.[7]

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My crude product has a yellowish tint. What is the likely cause and how can I remove it?

A1: A yellowish tint often indicates the presence of colored impurities, which could be residual starting materials from a Diels-Alder synthesis route or degradation byproducts.[5] If the impurity is acidic, a wash with a dilute sodium carbonate solution can be effective.[7][8] For more stubborn colored impurities, column chromatography over silica gel is a highly effective method.[9][10]

Q2: After an aqueous wash, I'm having trouble with emulsion formation. What should I do?

A2: Emulsion formation is common when dealing with esters and aqueous solutions, especially if residual surfactants or finely divided solids are present. To break the emulsion, you can try the following:

  • Add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous phase, which can help to separate the layers.[11]

  • Allow the mixture to stand for an extended period.

  • If the emulsion persists, filtration through a pad of Celite or glass wool may be necessary.

Q3: My NMR analysis shows the presence of the cis-isomer. How can I separate it from the desired trans-isomer?

A3: Separating diastereomers like the cis and trans isomers of Diethyl 1,2-cyclohexanedicarboxylate can be challenging due to their similar physical properties.

  • Fractional Distillation: If there is a sufficient difference in their boiling points, fractional distillation under reduced pressure can be effective.[9]

  • Column Chromatography: This is often the most reliable method. A carefully selected solvent system (e.g., a hexane/ethyl acetate gradient) on a silica gel column can provide good separation.[10][12]

  • Recrystallization: While the diester is a liquid at room temperature, it may be possible to convert it to a solid derivative (e.g., the corresponding dicarboxylic acid), which can then be purified by recrystallization, taking advantage of potential differences in crystal packing and solubility between the cis and trans isomers.[3] The purified diacid can then be re-esterified.

Q4: I have acidic impurities, likely from ester hydrolysis. What is the best way to remove them?

A4: Acidic impurities such as the corresponding dicarboxylic acid can be readily removed by an extractive workup.[13]

  • Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic solution with a dilute aqueous base, such as 5% sodium bicarbonate or sodium carbonate solution, until the aqueous layer remains basic.[7][8] This will convert the carboxylic acid into its water-soluble carboxylate salt, which will partition into the aqueous phase.

  • Follow with a water wash to remove any remaining base, and then a brine wash to aid in drying.[11]

Q5: How can I remove residual ethanol from my product?

A5: Residual ethanol can often be removed by azeotropic distillation with a solvent like toluene.[7] Alternatively, washing the crude product (dissolved in an appropriate organic solvent) with water will also effectively remove the highly water-soluble ethanol.[14] Finally, distillation of the product under reduced pressure will leave the less volatile ester behind.[7]

Experimental Protocols

Here we provide detailed step-by-step protocols for the most common and effective purification techniques for this compound.

Protocol 1: Extractive Workup for Removal of Acidic Impurities

This protocol is designed to remove acidic impurities such as trans-1,2-Cyclohexanedicarboxylic acid.

  • Dissolve the crude this compound in 3-5 volumes of diethyl ether or ethyl acetate in a separatory funnel.

  • Add an equal volume of 5% aqueous sodium bicarbonate solution, stopper the funnel, and shake gently, periodically venting to release any pressure from CO₂ evolution.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with 5% sodium bicarbonate solution until no more gas evolution is observed.

  • Wash the organic layer with an equal volume of deionized water.

  • Wash the organic layer with an equal volume of brine.

  • Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the purified product.

Protocol 2: Purification by Fractional Vacuum Distillation

This method is suitable for separating components with different boiling points, such as the desired product from less volatile impurities or the cis-isomer.

  • Set up a fractional distillation apparatus with a vacuum source. Ensure all glassware is dry.

  • Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Slowly reduce the pressure to the desired level (e.g., 5-10 mmHg).

  • Gradually heat the distillation flask.

  • Collect the fractions that distill over at the expected boiling point of this compound (literature boiling point for the cis-isomer is 129-131 °C at 5 mmHg).[7] The trans-isomer is expected to have a slightly different boiling point.

  • Monitor the purity of the collected fractions by an appropriate analytical technique such as GC-MS or NMR.[1][15]

Protocol 3: Purification by Column Chromatography

This is a powerful technique for separating a mixture of compounds based on their differential adsorption to a stationary phase.

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a suitable solvent system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., by adding ethyl acetate).[10]

  • Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Purification Workflows

The following diagrams illustrate the logical flow of the described purification protocols.

Purification_Workflow cluster_extractive Extractive Workup crude1 Crude Product dissolve Dissolve in Organic Solvent crude1->dissolve wash_base Wash with Aqueous Base dissolve->wash_base wash_water Wash with Water & Brine wash_base->wash_water dry Dry over Na2SO4 wash_water->dry concentrate1 Concentrate dry->concentrate1 pure1 Purified Product concentrate1->pure1

Caption: Workflow for Purification by Extractive Workup.

Distillation_Workflow cluster_distillation Fractional Vacuum Distillation crude2 Crude Product setup Setup Distillation Apparatus crude2->setup distill Distill under Reduced Pressure setup->distill collect Collect Fractions distill->collect analyze Analyze Purity collect->analyze pure2 Pure Fractions analyze->pure2

Caption: Workflow for Purification by Fractional Vacuum Distillation.

Chromatography_Workflow cluster_chromatography Column Chromatography crude3 Crude Product pack Pack Silica Gel Column crude3->pack load Load Sample pack->load elute Elute with Solvent Gradient load->elute collect_fractions Collect & Analyze Fractions (TLC) elute->collect_fractions combine Combine Pure Fractions collect_fractions->combine concentrate2 Concentrate combine->concentrate2 pure3 Purified Product concentrate2->pure3

Caption: Workflow for Purification by Column Chromatography.

References

  • Organic Syntheses Procedure. 4-Cyclohexene-1,2-dicarboxylic acid, diethyl ester, cis-. Available from: [Link].

  • PubChem. This compound. Available from: [Link].

  • Google Docs. Lab report #4: Diels-Alder Reaction.
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  • ausetute.com. Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. Available from: [Link].

  • Organic Syntheses Procedure. Available from: [Link].

  • Quora. What are the modifications to improve the purity of ester?. Available from: [Link].

  • The Royal Society of Chemistry. Supporting Information - Skeletal Diversification by C–C Cleavage to Access Bicyclic Frameworks from a Common Tricyclooctane Intermediate. Available from: [Link].

  • ResearchGate. How can I purify carboxylic acid?. Available from: [Link].

  • PubChem. 1,2-Diethyl 1,2-cyclohexanedicarboxylate. Available from: [Link].

  • PubChem. Diethyl 1,4-cyclohexanedicarboxylate. Available from: [Link].

  • PubChem. Diethyl cyclohexane-1,1-dicarboxylate. Available from: [Link].

  • ChemSynthesis. diethyl 1,2-cyclohexanedicarboxylate. Available from: [Link].

  • NIST WebBook. 1,2-Cyclohexanedicarboxylic acid, diethyl ester. Available from: [Link].

  • Organic Syntheses Procedure. trans-1,2-CYCLOHEXANEDIOL. Available from: [Link].

  • Utah Tech University. Diels-Alder Reaction. Available from: [Link].

  • Wikipedia. Diels–Alder reaction. Available from: [Link].

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  • Scribd. Diels-Alder Reaction Synthesis Guide. Available from: [Link].

  • Google Patents. Purification and recovery of dicarboxylic acids using melt crystallization.
  • Google Patents. Process for crystallization of dicarboxylic acids.
  • Google Patents. Process for preparation of dicarboxylic acid monoesters.
  • Eagle Scholar. Synthesis of oxidative metabolites of di(2-ethylhexyl) phthalate. Available from: [Link].

  • Taylor & Francis. Synthesis and Liquid Crystal Properties of Various Dicarboxylic Properties of Various Dicarboxylic Esters 1. Available from: [Link].

  • The Royal Society of Chemistry. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. Available from: [Link].

  • Organic Syntheses Procedure. cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Available from: [Link].

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Technical Support Center: Scaling Up the Synthesis of Diethyl trans-1,2-cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Diethyl trans-1,2-cyclohexanedicarboxylate. This guide is designed for researchers, chemists, and process development professionals who are looking to transition this synthesis from laboratory scale to pilot or manufacturing scale. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to ensure a safe, efficient, and reproducible scale-up process.

The primary industrial route to this compound is the catalytic hydrogenation of its aromatic precursor, diethyl phthalate.[1] This process, while conceptually straightforward, presents significant challenges in controlling stereochemistry, ensuring reaction completion, and managing catalyst performance at scale. This guide will focus on navigating these complexities.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

The most established and industrially viable route is the direct catalytic hydrogenation of diethyl phthalate.[1] This single-step transformation is atom-economical and utilizes readily available starting materials. The core challenge of this route lies in achieving high diastereoselectivity for the desired trans-isomer over the cis-isomer. Alternative routes, such as those starting from diacetone alcohol and fumarates, exist but often involve multiple steps.

Q2: How can I maximize the yield of the trans-isomer over the cis-isomer?

Achieving a high trans to cis ratio is a critical objective. Several factors influence stereoselectivity:

  • Catalyst Choice: Ruthenium (Ru) and Rhodium (Rh) based catalysts, often on supports like alumina (Al₂O₃) or carbon (C), have been shown to provide higher selectivity for the trans product compared to Palladium (Pd) or Raney Nickel.[2] The choice of catalyst can significantly direct the stereochemical outcome of the hydrogenation.

  • Reaction Conditions: Higher temperatures and pressures can sometimes favor the thermodynamically more stable trans-isomer. However, excessively harsh conditions can also lead to side reactions or catalyst degradation.[3]

  • Isomerization: It is possible to isomerize the undesired cis-isomer to the desired trans-isomer. This is often achieved by treating a mixture of the isomers with a strong base like sodium methoxide in methanol. This equilibration process drives the mixture towards the thermodynamically more stable trans product.[3]

Q3: What are the primary safety concerns when scaling up this hydrogenation?

Scaling up catalytic hydrogenation introduces significant safety hazards that must be rigorously managed.[4] The primary concerns are:

  • Flammable Hydrogen Gas: Hydrogen has a very wide flammability range (4–76% in air) and a low ignition energy.[5] All equipment must be rated for high-pressure operations, properly grounded, and leak-tested with an inert gas (e.g., nitrogen) before introducing hydrogen.[4]

  • Pyrophoric Catalysts: Many hydrogenation catalysts, particularly Raney Nickel and dry Palladium on Carbon (Pd/C), are pyrophoric and can ignite spontaneously upon exposure to air.[5][6] Catalysts must always be handled under an inert atmosphere or as a wet slurry.[5] Post-reaction, the catalyst should be filtered carefully, keeping the filter cake wet with solvent or water to prevent ignition.[6][7]

  • Exothermic Reaction: The hydrogenation of an aromatic ring is highly exothermic. At scale, efficient heat management is critical to prevent thermal runaways. The reactor must have adequate cooling capacity, and the rate of hydrogen addition may need to be controlled to manage the reaction rate.

Q4: How are the cis and trans isomers typically separated at a larger scale?

Separating diastereomers at scale can be challenging. While chromatography is effective in the lab, it is often not economically viable for large quantities. The most common industrial methods include:

  • Fractional Distillation: If there is a sufficient difference in the boiling points of the cis and trans diesters, fractional distillation under vacuum can be an effective separation method.

  • Crystallization: The parent diacids (trans-1,2-cyclohexanedicarboxylic acid) have different solubilities, which can be exploited for separation via crystallization.[8] The mixed esters can be hydrolyzed to the diacids, the trans-diacid can be selectively crystallized and isolated, and then re-esterified.

  • Complexation: In some cases, specific isomers can be selectively complexed and precipitated. For example, the separation of similar amine isomers has been achieved by preferential complex formation.[9]

Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up of the diethyl phthalate hydrogenation.

Problem: Low or Stalled Reaction Conversion

Q: My large-scale hydrogenation of diethyl phthalate is incomplete or has stalled. What are the likely causes and how can I fix it?

A stalled reaction is a common scale-up issue, often related to the catalyst, reaction conditions, or impurities.[10]

Workflow: Troubleshooting Low Conversion

Start Low / Stalled Conversion Catalyst 1. Investigate Catalyst Start->Catalyst Conditions 2. Verify Reaction Conditions Start->Conditions Substrate 3. Check Substrate & Solvent Start->Substrate Poisoned Poisoned? Catalyst->Poisoned Inactive Inactive / Old? Catalyst->Inactive Loading Insufficient Loading? Catalyst->Loading Pressure Inadequate H₂ Pressure/Flow? Conditions->Pressure Temp Incorrect Temperature? Conditions->Temp Mixing Poor Agitation? Conditions->Mixing Solubility Poor Substrate Solubility? Substrate->Solubility Purity Solvent/Substrate Impurities? Substrate->Purity Sol_Poison Action: Use high-purity reagents. Identify & remove poison source (e.g., sulfur, amines). Replace catalyst. Poisoned->Sol_Poison Sol_Inactive Action: Use a fresh, active batch of catalyst. Inactive->Sol_Inactive Sol_Loading Action: Increase catalyst loading (e.g., 5-10% w/w). Loading->Sol_Loading Sol_Pressure Action: Ensure leak-free system. Increase H₂ pressure. Ensure efficient gas dispersion. Pressure->Sol_Pressure Sol_Temp Action: Optimize temperature. Ensure adequate heating/cooling. Temp->Sol_Temp Sol_Mixing Action: Increase stirrer speed. Use appropriate impeller for gas-liquid-solid mixing. Mixing->Sol_Mixing Sol_Solubility Action: Switch to a better solvent (e.g., Ethanol, THF). Consider solvent mixture. Solubility->Sol_Solubility Purity->Sol_Poison Sol_Purity Action: Purify starting material. Use anhydrous, high-purity solvent.

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Analysis:
  • Catalyst Issues:

    • Poisoning: This is a primary suspect. Catalysts like Pd, Pt, and Ni are highly susceptible to poisoning by sulfur compounds, nitrogen heterocycles, or heavy metal ions.[11][12] These poisons irreversibly bind to the catalyst's active sites.

      • Cause: Impurities in the diethyl phthalate starting material, the solvent, or even the hydrogen gas supply. Thiophenes are common poisons in industrial feedstocks.[11]

      • Solution: Use high-purity, sulfur-free reagents. If poisoning is suspected, the catalyst bed will likely need to be replaced. An upstream guard bed can be used to remove known impurities before they reach the main reactor.

    • Deactivation: The catalyst may have lost activity due to improper storage, handling, or previous use.[12] Sintering (agglomeration of metal particles) at high temperatures can also reduce the active surface area.

      • Solution: Always use a fresh batch of catalyst for critical scale-up runs to establish a baseline. Handle catalysts under an inert atmosphere to prevent oxidation.[5]

    • Insufficient Loading: While lab-scale reactions might work with low catalyst loading, mass transfer limitations in large reactors often necessitate a higher loading (typically 5-10% w/w relative to the substrate).[10]

  • Suboptimal Reaction Conditions:

    • Inadequate Hydrogen Pressure/Delivery: The reaction rate is dependent on the concentration of dissolved hydrogen at the catalyst surface.

      • Cause: Insufficient headspace pressure, leaks in the system, or poor gas dispersion (mass transfer limitation).

      • Solution: Perform a pressure leak test with nitrogen before every run.[4] Ensure the reactor's agitator is designed for efficient gas-liquid mixing (e.g., using a gas-inducing impeller). Increase hydrogen pressure within the vessel's safety limits.

    • Poor Agitation: The reaction is a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Inefficient stirring leads to poor contact between the three phases, severely limiting the reaction rate.[12]

      • Solution: Increase the agitation speed. Ensure the vessel geometry and stirrer design are appropriate for suspending the catalyst and dispersing hydrogen effectively.

Problem: Poor Stereoselectivity (High cis-Isomer Content)

Q: My product mixture contains too much of the undesired cis-isomer. How can I improve the selectivity for the trans product?

This is a thermodynamic and kinetic challenge. The trans-isomer is generally the more thermodynamically stable product, but reaction kinetics can favor the cis-isomer.

Data Summary: Catalyst Impact on Selectivity
Catalyst TypeTypical SupportRelative trans-SelectivityTypical ConditionsReference
Ruthenium (Ru)Alumina (Al₂O₃)High100-150 °C, 50-100 bar H₂
Rhodium (Rh)Carbon (C)High80-120 °C, 50-80 bar H₂[2]
Palladium (Pd)Carbon (C)Moderate to Low25-100 °C, 10-50 bar H₂[2][13]
Raney® NickelNone (Slurry)Moderate to Low100-180 °C, 80-150 bar H₂[14][15]

Note: This table provides general trends. Actual results will vary based on specific reaction conditions, substrate purity, and catalyst preparation.

Strategies to Improve trans-Selectivity:
  • Catalyst Selection: As shown in the table, Ruthenium and Rhodium catalysts are generally superior for maximizing the trans-isomer. Palladium tends to be less selective for this transformation.[2]

  • Optimize Conditions: Explore a matrix of higher temperatures and pressures. These conditions can provide enough energy to overcome the activation barrier for the formation of the more stable trans product and can also facilitate in-situ isomerization of the cis to the trans isomer.

  • Post-Reaction Isomerization: If a mixture of isomers is unavoidable, a separate isomerization step is a highly effective strategy.

    • Cause: The hydrogenation initially produces a kinetically controlled mixture of cis and trans isomers.

    • Solution: After the hydrogenation is complete and the catalyst has been removed, treat the product mixture with a catalytic amount of a strong base, such as sodium ethoxide or sodium methoxide, in the corresponding alcohol solvent. Heating this mixture will equilibrate the isomers, enriching the mixture in the thermodynamically favored trans-diethyl trans-1,2-cyclohexanedicarboxylate.[3]

Problem: Catalyst Handling and Filtration Issues

Q: Filtering the catalyst (e.g., Pd/C, Raney Ni) at the end of my large-scale reaction is slow and I'm concerned about safety.

Safe and efficient catalyst removal is paramount. Pyrophoric catalysts pose a significant fire risk, and fine catalyst powders can clog filters.[5][6]

Workflow: Safe Catalyst Filtration

Start Reaction Complete Cool Cool Reactor to < 30°C Start->Cool Purge Depressurize & Purge H₂ with N₂ (3x) Cool->Purge Inert Maintain N₂ Blanket Purge->Inert FilterAid Optional: Add Filter Aid (e.g., Celite®) to Reactor & Stir Inert->FilterAid Transfer Transfer Slurry to Filter Under N₂ FilterAid->Transfer Filter Filter Through Pre-wetted Pad Transfer->Filter Wash Wash Filter Cake with Solvent Filter->Wash Quench Quench Wet Catalyst Cake with Water Wash->Quench End Store Quenched Catalyst for Disposal/Recovery Quench->End

Caption: Workflow for safe, large-scale catalyst filtration.

Detailed Protocol & Explanation:
  • Pre-Filtration Steps:

    • Cool and Purge: Always cool the reactor to room temperature before opening or depressurizing.[4] Thoroughly purge the hydrogen atmosphere with an inert gas like nitrogen (at least 3 cycles) to eliminate the risk of ignition.[5][6]

    • Use a Filter Aid: For finely divided catalysts like Pd/C, adding a filter aid such as Celite® to the reaction mixture before filtration can dramatically improve flow rates by creating a more porous filter cake.[7]

  • Filtration:

    • Inert Atmosphere: The filtration apparatus (e.g., a Nutsche filter dryer) should be under a positive pressure of nitrogen to prevent air contact.

    • Keep the Catalyst Wet: This is a critical safety step. Never allow the catalyst filter cake to go dry.[5] The flow of air through a dry, hydrogen-charged catalyst can cause it to ignite instantly. Ensure the filter cake is always covered by a layer of solvent during the entire process.

  • Post-Filtration:

    • Washing: Wash the filter cake thoroughly with fresh, deoxygenated solvent to recover all of the product. Poor washing can lead to significant yield loss, as the product can adsorb onto the high surface area of the catalyst.[7]

    • Quenching and Storage: Once the product is recovered, the wet catalyst cake should be carefully transferred to a designated waste container and submerged in water.[5] This "quenches" its reactivity and makes it safe for storage and subsequent disposal or recovery.

Experimental Protocol: Scaled-Up Hydrogenation

This protocol provides a general framework. Specific parameters must be optimized for your equipment and scale.

Safety Warning: This procedure involves high-pressure, flammable hydrogen gas and a pyrophoric catalyst. It must only be performed by trained personnel in a properly equipped facility (e.g., a high-pressure bay or bunker) with appropriate engineering controls and personal protective equipment.[4]

  • Reactor Preparation and Leak Test:

    • Ensure the high-pressure reactor is clean, dry, and all fittings are correctly assembled.

    • Charge the reactor with the solvent (e.g., ethanol) and seal it.

    • Pressurize the reactor with nitrogen to 1.1 times the intended maximum operating pressure. Hold for at least 30 minutes and monitor for any pressure drop, which would indicate a leak.[4]

    • Depressurize and vent the nitrogen.

  • Catalyst and Substrate Charging:

    • Under a gentle flow of nitrogen, charge the reactor with diethyl phthalate (1.0 eq).

    • In a separate vessel, create a slurry of the chosen catalyst (e.g., 5% Ru/Al₂O₃, 2-5% w/w) in a small amount of the reaction solvent.

    • Carefully transfer the catalyst slurry to the reactor via a charging port, maintaining a positive nitrogen pressure.

    • Seal the reactor completely.

  • Reaction Execution:

    • Begin agitation to ensure the catalyst is well suspended.

    • Purge the reactor by pressurizing with nitrogen (to ~5 bar) and venting (to ~1 bar). Repeat this cycle three times.

    • Purge the reactor with hydrogen gas using the same pressure-vent cycle (3x) to remove all nitrogen.

    • Pressurize the reactor with hydrogen to the target pressure (e.g., 70 bar / ~1000 psi).

    • Heat the reactor to the target temperature (e.g., 120 °C). The reaction is exothermic, so monitor the temperature closely and use cooling as needed.

    • Monitor the reaction by observing the uptake of hydrogen from the gas reservoir. The reaction is complete when hydrogen uptake ceases.

  • Work-up and Catalyst Removal:

    • Stop heating and allow the reactor to cool to ambient temperature (<30 °C).

    • Carefully vent the excess hydrogen pressure to a safe location.

    • Purge the reactor with nitrogen (3x) to remove all residual hydrogen.[5]

    • Following the Workflow for Safe Catalyst Filtration described above, filter the reaction mixture through a pad of Celite® under a nitrogen atmosphere.

    • Crucially, ensure the catalyst bed remains wet with solvent at all times during filtration. [5]

    • Wash the filter cake with additional solvent to recover all product.

    • Transfer the wet catalyst cake immediately to a container filled with water for quenching.

  • Product Isolation:

    • Combine the filtrate and washings.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, a mixture of diethyl cis- and trans-1,2-cyclohexanedicarboxylate.

    • Analyze the cis/trans ratio by GC or NMR.

    • Purify the product as required, for example, by vacuum distillation or by proceeding with a base-catalyzed isomerization followed by purification.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Vertex AI Search.
  • HYDROGENATION | FACT SHEET. Stanford Environmental Health & Safety.
  • Hydrogenation SOP. University of Pennsylvania.
  • SAFE CATALYST HANDLING IN HYCO PLANTS. European Industrial Gases Association.
  • This compound | 17351-22-3. Benchchem.
  • Catalyst Handling Procedures to Minimize Exposure. Concawe.
  • Applicability of Nickel-Based Catalytic Systems for Hydrodehalogenation of Recalcitrant Halogenated Aromatic Compounds. ResearchGate. Available at: [Link]

  • What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? Axens.
  • Gábor Laurenczy - Wikipedia. Wikipedia.
  • Illustrated Glossary of Organic Chemistry - Poisoned catalyst. UCLA Chemistry.
  • Modifier effects on Pt/C, Pd/C, and Raney-Ni catalysts in multiphase catalytic hydrogenation systems. ResearchGate. Available at: [Link]

  • Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds. MDPI.
  • Production of 1,2-Cyclohexanedicarboxylates from Diacetone Alcohol and Fumarates. ACS Publications.
  • cyclohex-4-ene-1,2-dicarboxylic acid and (1R,2S)/(1S,2R). Research Organization of Information.
  • Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. PubMed.
  • The stereoselective hydrogenation of substituted arenes and heteroarenes. Royal Society of Chemistry.
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry.
  • Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow.
  • Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. MDPI.
  • Catalytic Hydrogenation Part III - More Tips and Tricks. Curly Arrow.
  • Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. YouTube.
  • trans-1,2-Cyclohexanedicarboxylic acid. Chongqing Chemdad Co., Ltd.
  • Mastering Chemical Synthesis: The Versatility of trans-1,2-Cyclohexanedicarboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound 17351-22-3. TCI Chemicals.
  • 4-Cyclohexene-1,2-dicarboxylic acid, diethyl ester, cis. Organic Syntheses.
  • Separation and purification of cis and trans isomers. Google Patents.
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH.
  • Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step. ResearchGate. Available at: [Link]

  • Key Concepts in Stereoselective Synthesis. ETH Zurich.
  • troubleshooting guide for the catalytic hydrogenation of nitroaromatics. Benchchem.

Sources

Technical Support Center: Characterization of Diethyl trans-1,2-cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Diethyl trans-1,2-cyclohexanedicarboxylate. It is designed to address common pitfalls and troubleshooting scenarios encountered during its characterization.

Section 1: Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows a complex multiplet for the methine protons (CH-COOEt). How can I confirm I have the trans isomer?

A1: The key to distinguishing trans and cis isomers of 1,2-disubstituted cyclohexanes lies in the coupling constants of the methine protons. In the most stable chair conformation of the trans isomer, both ester groups are in equatorial positions, which forces the corresponding methine protons into axial positions. These two axial protons will exhibit a large diaxial coupling constant (³J_ax,ax), typically in the range of 10-13 Hz.

Conversely, for the cis isomer, one ester group will be axial and the other equatorial. This results in one axial and one equatorial methine proton, leading to a much smaller axial-equatorial coupling constant (³J_ax,eq), usually between 2-5 Hz.

Troubleshooting Steps:

  • Resolution Enhancement: Ensure your NMR spectrum has sufficient digital resolution to accurately measure coupling constants.

  • Solvent Choice: If signals overlap, try acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆ or acetone-d₆) to induce different chemical shifts.[1]

  • 2D NMR: If the spectrum is still too complex, a COSY or HSQC experiment can help to identify the coupling partners and confirm the connectivity.

Q2: My GC-MS analysis shows a single peak. Can I be certain my sample is pure trans isomer?

A2: Not necessarily. While a single peak is a good indication of purity, co-elution of the cis and trans isomers is possible under certain gas chromatography (GC) conditions. The polarity and boiling points of the cis and trans isomers are very similar, which can make their separation challenging.

Troubleshooting Steps:

  • Optimize GC Method: Use a long capillary column with a polar stationary phase to improve separation. A slow temperature ramp can also enhance the resolution between the isomers. Generally, trans isomers of cyclic compounds may elute slightly earlier than cis isomers due to a more linear shape and lower boiling point, but this is not a universal rule.[2]

  • Mass Spectrum Analysis: While the electron ionization (EI) mass spectra of the cis and trans isomers will be very similar, subtle differences in the relative intensities of fragment ions may exist. However, this is not a reliable method for primary differentiation.

  • Spiking Experiment: If you have a known standard of the cis isomer, a spiking experiment can confirm if your peak is a single component.

Q3: I synthesized this compound via hydrogenation of Diethyl Phthalate. What are the likely impurities?

A3: The catalytic hydrogenation of diethyl phthalate is a common synthetic route, but it can lead to several impurities:

  • Diethyl cis-1,2-cyclohexanedicarboxylate: This is the most common impurity, as the hydrogenation can produce a mixture of stereoisomers.[3]

  • Unreacted Diethyl Phthalate: Incomplete hydrogenation will leave starting material in your product.

  • Partially Hydrogenated Intermediates: Depending on the catalyst and reaction conditions, partially hydrogenated species may be present.

  • Byproducts from Over-hydrogenation: Under harsh conditions, the ester groups could potentially be reduced.

Verification and Purification:

  • ¹H NMR is the best method to check for the presence of the cis isomer.

  • GC-MS can be used to screen for unreacted starting material and other volatile impurities.

  • Careful column chromatography is often required to separate the cis and trans isomers.

Section 2: Detailed Troubleshooting Guides

Guide 2.1: NMR Spectroscopy - "My spectrum is ambiguous."

This guide addresses common issues encountered during the NMR analysis of this compound.

Symptom Possible Cause(s) Recommended Solution(s)
Broad peaks 1. Sample is too concentrated. 2. Presence of paramagnetic impurities. 3. Poor shimming of the NMR spectrometer.1. Dilute the sample. 2. Filter the sample through a small plug of silica gel. 3. Re-shim the spectrometer.[1]
Overlapping signals in the cyclohexane region The chemical environments of the cyclohexane protons are very similar.1. Use a higher field NMR spectrometer (e.g., 600 MHz) for better signal dispersion. 2. Acquire the spectrum in a different solvent (e.g., C₆D₆) to alter chemical shifts.[1] 3. Perform a 2D COSY experiment to trace the coupling network.
Unexpected peaks present 1. Residual solvent from purification (e.g., ethyl acetate, hexanes). 2. Presence of the cis isomer. 3. Hydrolysis to the monoester or diacid.1. Place the sample under high vacuum for an extended period. 2. Look for characteristic signals of the cis isomer (see Table 1). 3. Look for a broad peak corresponding to a carboxylic acid proton and check for changes in the ester ethyl group signals.
Integration values are not as expected 1. Incomplete relaxation of nuclei. 2. Overlapping peaks are being integrated together.1. Increase the relaxation delay (d1) in your NMR acquisition parameters. 2. Use deconvolution software or perform selective 1D TOCSY experiments to isolate individual signals for integration.

Table 1: Expected ¹H NMR Data for cis and trans Isomers

Proton This compound Diethyl cis-1,2-cyclohexanedicarboxylate Key Differentiating Feature
CH-COOEt ~2.5 ppm (multiplet)~2.7 ppm (multiplet)The coupling constant is crucial. For the trans isomer, expect a ³J of 10-13 Hz (diaxial coupling). For the cis isomer, the ³J will be much smaller, around 2-5 Hz (axial-equatorial coupling).
-OCH₂CH₃ ~4.1 ppm (quartet, J ≈ 7 Hz)~4.1 ppm (quartet, J ≈ 7 Hz)No significant difference.
-OCH₂CH₃ ~1.2 ppm (triplet, J ≈ 7 Hz)~1.2 ppm (triplet, J ≈ 7 Hz)No significant difference.
Cyclohexane CH₂ 1.2 - 2.2 ppm (complex multiplets)1.2 - 2.2 ppm (complex multiplets)The overall pattern of the multiplets will differ due to the different stereochemistry.

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Diagram 1: Conformational Analysis and its Effect on NMR Coupling

G cluster_trans trans-Isomer (diequatorial) cluster_cis cis-Isomer (axial-equatorial) trans_conf Diequatorial Conformation (Most Stable) trans_protons Methine Protons: Axial-Axial trans_conf->trans_protons leads to trans_J Large Coupling Constant (³J ≈ 10-13 Hz) trans_protons->trans_J results in cis_conf Axial-Equatorial Conformation cis_protons Methine Protons: Axial-Equatorial cis_conf->cis_protons leads to cis_J Small Coupling Constant (³J ≈ 2-5 Hz) cis_protons->cis_J results in

Caption: Relationship between conformation and ¹H NMR coupling constants for cis/trans isomers.

Guide 2.2: GC-MS Analysis - "My results are inconclusive."

This guide provides a systematic approach to troubleshooting common GC-MS issues.

Symptom Possible Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting) 1. Active sites in the injector liner or column. 2. Sample overload.1. Use a deactivated injector liner. Trim the first few centimeters of the column. 2. Dilute the sample and re-inject.
Inconsistent retention times 1. Fluctuations in oven temperature or carrier gas flow rate. 2. Column degradation.1. Ensure the GC is properly calibrated and stabilized. 2. Condition the column or replace it if necessary.
Presence of a peak for Diethyl Phthalate (m/z 222) Incomplete hydrogenation of the starting material.The reaction needs to be driven to completion (e.g., by increasing reaction time, temperature, or catalyst loading).
Suspiciously broad peak Potential co-elution of cis and trans isomers.1. Decrease the temperature ramp rate of the GC oven program. 2. Use a more polar column stationary phase.

Diagram 2: Troubleshooting Workflow for GC-MS Analysis

G cluster_peak_shape Peak Shape Issues cluster_rt Retention Time Issues cluster_impurities Impurity Analysis start Inconclusive GC-MS Result check_peak_shape Check Peak Shape start->check_peak_shape tailing_fronting Tailing or Fronting? check_peak_shape->tailing_fronting check_rt Check Retention Time Consistency rt_inconsistent Inconsistent RTs? check_rt->rt_inconsistent check_impurities Screen for Known Impurities (e.g., Diethyl Phthalate) known_impurities Known Impurities Present? check_impurities->known_impurities tailing_fronting->check_rt No overload Sample Overload? tailing_fronting->overload Yes active_sites Active Sites? overload->active_sites No dilute Dilute Sample overload->dilute deactivate Deactivate Liner/Column active_sites->deactivate rt_inconsistent->check_impurities No check_gc_params Check GC Parameters (Temp, Flow) rt_inconsistent->check_gc_params Yes calibrate Calibrate GC check_gc_params->calibrate optimize_synthesis Optimize Synthesis/ Purification known_impurities->optimize_synthesis Yes reanalyze Re-analyze Purified Sample optimize_synthesis->reanalyze

Caption: A logical workflow for troubleshooting common GC-MS analysis problems.

Section 3: Experimental Protocols

Protocol 3.1: Sample Preparation and ¹H NMR Analysis for Stereoisomer Determination
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the Diethyl 1,2-cyclohexanedicarboxylate sample.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. If solubility is an issue, deuterated acetone (acetone-d₆) or benzene (benzene-d₆) can be used as alternatives.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure the spectral width covers the range of at least 0 to 10 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16 or 32 scans).

    • Set the relaxation delay (d1) to at least 5 seconds to ensure accurate integration.

  • Data Processing and Analysis:

    • Apply a small line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution.

    • Carefully phase and baseline correct the spectrum.

    • Identify the multiplet corresponding to the methine protons (CH-COOEt), expected around 2.5-2.8 ppm.

    • Use the NMR software to accurately measure the coupling constants (J-values) within this multiplet.

    • Interpretation: A large coupling constant (10-13 Hz) is indicative of the trans isomer, while a small coupling constant (2-5 Hz) suggests the presence of the cis isomer.

Section 4: Potential Chemical Pitfalls

Epimerization

Under strongly basic or acidic conditions, particularly at elevated temperatures, there is a risk of epimerization at the carbon atoms bearing the ester groups. This can lead to the conversion of the desired trans isomer into the cis isomer, or a mixture of both.[3]

  • Preventative Measures: During workup and purification, avoid prolonged exposure to strong acids or bases. Use mild conditions wherever possible. If a basic wash is necessary, use a dilute solution of a weak base (e.g., sodium bicarbonate) and minimize contact time.

Hydrolysis

The ester functional groups are susceptible to hydrolysis, especially in the presence of water and acid or base catalysts. This will result in the formation of the corresponding monoester or the dicarboxylic acid.

  • Detection: The presence of the carboxylic acid can be confirmed by a broad signal in the ¹H NMR spectrum (typically >10 ppm), which will disappear upon shaking the sample with a drop of D₂O.

  • Prevention: Use anhydrous solvents and reagents during the synthesis and workup. Ensure all glassware is thoroughly dried.

References

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • PubChem. 1,2-Diethyl 1,2-cyclohexanedicarboxylate. [Link]

  • Wolf, C. (2016). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PubMed Central. [Link]

  • Google Patents. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.

Sources

Technical Support Center: Diethyl Cyclohexanedicarboxylate Isomer Stability

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Isomeric Purity

trans-Diethyl 1,4-cyclohexanedicarboxylate is a critical reagent in the synthesis of polymers, plasticizers, and pharmaceutical intermediates where stereochemistry dictates the material's final properties. A common and often perplexing issue encountered in the laboratory is the spontaneous or induced isomerization of the desired trans isomer to the cis form. This conversion can compromise reaction yields, alter product specifications, and lead to purification challenges.

This guide provides an in-depth, troubleshooting-oriented framework for researchers to understand, diagnose, and prevent unwanted isomerization. We will delve into the thermodynamic principles governing stability, the kinetic triggers for conversion, and robust protocols for handling, analysis, and purification.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions regarding the stability of diethyl cyclohexanedicarboxylate isomers.

Q1: I started with a pure (>98%) trans isomer, but my latest analysis shows a significant cis peak. What happened?

The appearance of the cis isomer indicates that your sample has undergone isomerization. The cyclohexane ring is not static; it exists in a dynamic equilibrium between stereoisomers. While the trans isomer, with both ester groups in the equatorial position, is generally the more thermodynamically stable form, this equilibrium can be shifted. The two most common culprits that catalyze this process in a laboratory setting are heat and the presence of acidic or basic contaminants .

Under forcing conditions, such as elevated temperatures, the system will be driven towards its thermodynamic equilibrium mixture, which is not always 100% of the trans isomer. For the closely related dimethyl 1,4-cyclohexanedicarboxylate, this equilibrium at high temperatures (refluxing around 280°C) results in a mixture containing approximately 66% trans isomer.[1]

Q2: What specific chemical contaminants should I be worried about?

Isomerization at the carbon alpha to the carbonyl group proceeds through an enol or enolate intermediate, a mechanism that is readily catalyzed by acids and bases.

  • Acid Catalysis: Trace amounts of strong acids (e.g., p-toluenesulfonic acid, trifluoromethanesulfonic acid) can effectively catalyze isomerization.[1] Acidic residue from glassware, contaminated solvents, or acidic reagents used in a prior step of your synthesis can be sufficient to initiate the process, especially with gentle heating.

  • Base Catalysis: While some studies on the dimethyl ester found common bases like potassium carbonate to be ineffective catalysts at reflux, the principle of base-catalyzed enolization is fundamental.[1] Stronger, non-nucleophilic bases or prolonged exposure to even moderate bases can deprotonate the alpha-carbon, leading to a planar enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of cis and trans products.

Q3: How does temperature affect the stability and equilibrium of the isomers?

Temperature provides the activation energy needed to overcome the barrier to isomerization. At room temperature, with a pure, neutral sample, the rate of isomerization is negligible. However, as the temperature increases, the rate accelerates significantly.

It is crucial to understand that the thermodynamic equilibrium itself can be temperature-dependent. For the parent 1,4-cyclohexanedicarboxylic acid, heating to approximately 300°C favors the formation of 100% trans-isomer.[1] Conversely, for the dimethyl ester derivative, a thermodynamically controlled equilibrium at a similar high temperature yields only about 66% of the trans isomer.[1] This highlights that the optimal conditions for stability are highly dependent on the specific derivative of the cyclohexanedicarboxylate core.

Compound DerivativeConditionThermodynamic Equilibrium (% trans)
Dimethyl 1,4-cyclohexanedicarboxylateReflux (~280°C) with catalyst66 ± 2%
1,4-Cyclohexanedicarboxylic AcidHeated at ~300°C~100%
Q4: How can I definitively identify the cause of isomerization in my specific experiment?

A systematic approach is required to pinpoint the root cause. The following workflow can help diagnose the issue.

Troubleshooting_Isomerization A Observation: Unexpected cis-isomer peak in NMR or GC analysis B Step 1: Review Storage Conditions A->B C Was the sample stored in a cool, dark, and tightly sealed container? B->C D Was the container made of neutral glass (e.g., borosilicate)? C->D Yes L Source Identified: Storage/Handling Issue. Implement Protocol 1. C->L No E Step 2: Evaluate Experimental Protocol D->E Yes D->L No F Were reaction temperatures kept to a minimum? E->F G Were any acidic or basic reagents used? F->G Yes M Source Identified: Experimental Conditions. Refine protocol. F->M No (High Temp is the cause) H Were all solvents and reagents anhydrous and of high purity? G->H Yes I Step 3: Analyze Starting Materials G->I No (Acid/Base is likely cause) H->I Yes H->M No (Contaminated solvent/reagent) J Re-run analysis on a fresh or unopened bottle of the trans-isomer I->J K Conclusion & Action J->K No cis-isomer found N Source Identified: Contaminated Starting Material. Purify stock or acquire new. J->N Cis-isomer found K->M

Caption: Troubleshooting workflow for diagnosing isomerization.

Q5: How can I remove the unwanted cis isomer from my sample?

If your sample has already isomerized, purification is necessary. The most effective laboratory-scale method is recrystallization . Since the cis and trans isomers are diastereomers, they have different physical properties, including solubility in various solvents. The trans isomer is typically less soluble than the cis isomer, allowing it to be selectively crystallized from a suitable solvent system. For a detailed procedure, refer to Protocol 3: Purification by Recrystallization .

For more challenging separations or for analytical quantification, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are effective.[2][3]

Experimental Protocols & Methodologies

Protocol 1: Recommended Handling and Storage

Adherence to proper storage and handling protocols is the most effective preventative measure against isomerization.

  • Container: Store the compound in a tightly sealed, chemically inert container, preferably made of borosilicate glass. Avoid plastic containers for long-term storage, as plasticizers or other additives could potentially leach and contaminate the sample.

  • Atmosphere: If possible, flush the container headspace with an inert gas (e.g., nitrogen or argon) before sealing. This displaces oxygen and moisture, which can contribute to long-term degradation.

  • Temperature: Store the container in a cool, dry, and well-ventilated location, away from direct sunlight and heat sources.[4][5] Refrigeration is recommended for long-term storage.

  • Incompatible Materials: Ensure the compound is stored separately from strong acids, bases, and oxidizing agents.[4]

  • Handling: When using the compound, use clean, dry glassware and utensils. Avoid introducing any contaminants into the stock bottle. Promptly and securely reseal the container after use.

Protocol 2: Purity Assessment by ¹H NMR Spectroscopy

¹H NMR is a powerful tool for quantifying the cis/trans ratio. The key distinction arises from the different chemical environments of the protons on the cyclohexane ring. In the stable chair conformation of the trans isomer, both ester groups are equatorial, leading to distinct signals for the axial and equatorial ring protons. The cis isomer has one equatorial and one axial ester group, resulting in a different set of signals.

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the diethyl cyclohexanedicarboxylate sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the spectral window is wide enough to capture all signals (typically 0-10 ppm).

  • Analysis and Interpretation:

    • Ethyl Ester Protons: Identify the quartet signal for the -O-CH₂- protons (typically around 4.1 ppm) and the triplet for the -CH₃ protons (around 1.2 ppm). These signals may overlap between isomers but can be used for total ester quantification.

    • Ring Protons: The signals for the cyclohexane ring protons will appear in the upfield region (typically 1.0-2.5 ppm). The chemical shifts and coupling constants of these protons are highly sensitive to their axial or equatorial position. The trans isomer will show a more simplified, symmetric pattern compared to the less symmetric cis isomer.

    • Methine Protons (-CH-COOEt): Pay close attention to the methine protons at the C1 and C4 positions. In the trans isomer, these protons are both axial and will appear as a complex multiplet. In the cis isomer, one is axial and one is equatorial, leading to different chemical shifts and coupling patterns.

  • Quantification: Integrate the distinct signals corresponding to the cis and trans isomers. The ratio of the integrals directly corresponds to the molar ratio of the isomers in the sample.

Protocol 3: Purification by Recrystallization

This protocol is adapted from methods used for the parent dicarboxylic acid and can be optimized for the diethyl ester.[6] Ethanol is a good starting solvent.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude diethyl cyclohexanedicarboxylate containing the cis impurity. Add a minimal amount of a suitable solvent (e.g., 95% ethanol, start with 2-3 mL per gram of ester).

  • Heating: Heat the mixture with stirring until it gently refluxes and all the solid has dissolved. If the solution does not become clear, add a small additional volume of the hot solvent dropwise until a clear solution is achieved.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of pure crystals. Do not disturb the flask during this process.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for 30-60 minutes to maximize the precipitation of the less soluble trans isomer.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities (which will be enriched in the cis isomer).

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

  • Validation: Confirm the isomeric purity of the recrystallized material using the NMR or GC method described in this guide.

Mechanistic Overview

Understanding the mechanism of isomerization is key to its prevention. The process is catalyzed by the formation of an enol or enolate intermediate, which removes the stereochemical information at the alpha-carbon.

Isomerization_Mechanism cluster_intermediate Planar Intermediate trans trans-Ester intermediate Enol / Enolate trans->intermediate H⁺ or B⁻ (Catalyst) intermediate->trans Protonation cis cis-Ester intermediate->cis Protonation cis->intermediate H⁺ or B⁻ (Catalyst)

Caption: Acid/Base-catalyzed isomerization pathway.

References

  • Kricheldorf, H. R., & Conradi, A. (1986). New polymer syntheses, 17. Cis/trans isomerism of 1,4‐cyclohexanedicarboxylic acid in crystalline, liquid‐crystalline and amorphous polyesters. Die Makromolekulare Chemie: Macromolecular Chemistry and Physics, 187(5), 1279-1294. [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Diethyl 1,1-cyclobutanedicarboxylate. [Link]

  • AA Blocks. (2026). Safety Data Sheet: Cis-1,2-cyclohexanedicarboxylic acid diethyl ester. [Link]

  • OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry. [Link]

  • NIST. (n.d.). trans-Cyclohexane-1,3-dicarboxylic acid diethyl ester. In NIST Chemistry WebBook. [Link]

  • ResearchGate. (2023). 1 H NMR Chemical shift (δ, ppm), CIS (ppm) and temperature coefficients... [Download Table]. [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. In Organic Chemistry Data. [Link]

  • PubChem. (n.d.). Diethyl 1,4-cyclohexanedicarboxylate. National Center for Biotechnology Information. [Link]

  • MDPI. (2022). Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging. Polymers, 14(15), 3045. [Link]

  • Rasayan Journal of Chemistry. (2012). DEVELOPMENT OF NEW GAS CHROMATOGRAPHY/MASS SPECTROMETRY PROCEDURE FOR THE DETERMINATION OF HEXAHYDROPHTHALIC ANHYDRIDE IN UNSATURATED POLYESTER RESINS. Rasayan J. Chem., 5(2), 224-230. [Link]

  • Modgraph. (2000). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Magnetic Resonance in Chemistry, 38(1), 32-41. [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • PubChem. (n.d.). Diethyl trans-1,2-Cyclohexanedicarboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester. National Center for Biotechnology Information. [Link]

  • Universiti Kebangsaan Malaysia. (2014). Quantitative Gas Chromatographic Method for the Analysis of cis and trans Fatty Acid in Margarines. Sains Malaysiana, 43(12), 1937–1942. [Link]

  • Western Michigan University. (1959). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. ScholarWorks at WMU. [Link]

Sources

Technical Support Center: Catalyst Deactivation in Diethyl Phthalate Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of diethyl phthalate (DEP). This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding catalyst deactivation, a common challenge in this process. By understanding the root causes of decreased catalyst performance, you can optimize your reaction conditions, extend catalyst life, and ensure the consistent production of high-quality products.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the hydrogenation of diethyl phthalate.

Question 1: My reaction rate has significantly decreased, or the reaction has stopped completely. What are the likely causes and how can I fix it?

A decline in the reaction rate is a classic symptom of catalyst deactivation. Several mechanisms could be at play, often simultaneously.

Possible Cause 1: Catalyst Poisoning

Catalyst poisoning occurs when impurities in the reaction system strongly adsorb to the active sites of the catalyst, blocking them from participating in the reaction.[1][2][3]

  • Common Poisons:

    • Sulfur Compounds: Often present in reagents or solvents, sulfur is a notorious poison for noble metal catalysts like palladium and platinum.[1][2]

    • Nitrogen-Containing Compounds: Certain nitrogenous compounds can act as poisons if they are not the intended substrate.[1]

    • Heavy Metals: Trace amounts of metals like lead or mercury can irreversibly deactivate the catalyst.[1][4][5]

    • Carbon Monoxide (CO): If present as an impurity in the hydrogen gas stream, CO can strongly bind to catalyst active sites.[2][3]

  • Troubleshooting and Solutions:

    • Reagent and Solvent Purity: Ensure the use of high-purity diethyl phthalate, solvents, and hydrogen gas. Consider purifying your starting materials if contamination is suspected.[1][6]

    • Glassware and Reactor Cleanliness: Thoroughly clean all glassware and reactor components to remove any residual contaminants.[1]

    • Use of a Guard Bed: For continuous processes, passing the reactant feed through a guard bed containing an appropriate adsorbent can remove poisons before they reach the main catalyst bed.[6]

    • Catalyst Replacement: In cases of severe poisoning, the most effective solution is often to replace the catalyst with a fresh batch.[1]

Possible Cause 2: Coking or Fouling

Coking refers to the formation of carbonaceous deposits on the catalyst surface, which physically block active sites and pores.[7][8] This is a common issue in reactions involving organic molecules at elevated temperatures.[9]

  • Mechanism: Diethyl phthalate or its intermediates can undergo polymerization or decomposition on the catalyst surface, leading to the formation of heavy organic residues (coke).[7]

  • Troubleshooting and Solutions:

    • Optimize Reaction Temperature: Lowering the reaction temperature can often reduce the rate of coke formation.[6] However, this may also decrease the desired reaction rate, so a balance must be found.

    • Increase Hydrogen Pressure: Higher hydrogen partial pressure can help to minimize the formation of unsaturated coke precursors.

    • Catalyst Regeneration: A common method for removing coke is controlled oxidation (burning) of the carbon deposits, followed by a reduction step to reactivate the metal.[6][10] This should be done with caution to avoid damaging the catalyst through excessive heat.

Possible Cause 3: Sintering (Thermal Degradation)

Sintering is the agglomeration of small metal catalyst particles into larger ones at high temperatures.[7][11] This process leads to a decrease in the active surface area of the catalyst, resulting in lower activity.[11]

  • Mechanism: High reaction temperatures provide the energy for metal atoms to migrate on the support surface and coalesce, a process driven by the reduction of surface energy.[11]

  • Troubleshooting and Solutions:

    • Control Reaction Temperature: Avoid excessive temperatures during the reaction and regeneration steps.[8] Adhere to the catalyst manufacturer's recommended operating temperature range.

    • Choose a Thermally Stable Catalyst: Select a catalyst with a support material and promoter system designed for high thermal stability.

    • Redispersion: In some cases, a high-temperature treatment under a specific gas atmosphere (e.g., chlorine-containing) can redisperse the metal particles, but this is a complex procedure and not always feasible.

Possible Cause 4: Leaching of the Active Metal

Leaching is the dissolution of the active metal from the catalyst support into the reaction medium.[12][13] This leads to a permanent loss of active sites.

  • Mechanism: The solvent or reactants can form soluble complexes with the metal, particularly under acidic or basic conditions, or in the presence of strong complexing agents.[13][14]

  • Troubleshooting and Solutions:

    • Solvent Selection: Choose a solvent that does not promote the dissolution of the active metal.

    • pH Control: If applicable, maintain the reaction mixture at a pH that minimizes metal solubility.

    • Catalyst Design: Utilize catalysts with strong metal-support interactions to anchor the active species more effectively.[15]

Decision-Making Workflow for Troubleshooting Catalyst Deactivation

To assist in diagnosing the cause of catalyst deactivation, the following workflow can be utilized.

Deactivation_Troubleshooting start Decreased Reaction Rate or Stoppage check_poisons Check for Potential Poisons (Sulfur, Nitrogen, Metals, CO) start->check_poisons Is contamination likely? check_coking Analyze for Coking (Visual Inspection, TGA) start->check_coking Have operating temperatures been high? check_sintering Evaluate Sintering (High Temp Exposure?) start->check_sintering Has the catalyst been exposed to very high temperatures? check_leaching Test for Leaching (Analyze Liquid Phase for Metal) start->check_leaching Is the solvent aggressive or are there strong complexing agents? sol_poison Purify Reagents/Solvents Use Guard Bed Replace Catalyst check_poisons->sol_poison Yes sol_coking Optimize Temperature/Pressure Regenerate by Controlled Oxidation check_coking->sol_coking Yes sol_sintering Lower Reaction Temperature Use Thermally Stable Catalyst check_sintering->sol_sintering Yes sol_leaching Change Solvent Control pH Improve Catalyst Anchoring check_leaching->sol_leaching Yes

Caption: A troubleshooting workflow for diagnosing catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation in diethyl phthalate hydrogenation?

The main deactivation mechanisms are poisoning, coking, sintering, and leaching of the active metal.[16] Poisoning involves the chemical adsorption of impurities onto active sites.[7] Coking is the physical blockage of active sites by carbonaceous deposits.[7] Sintering is the thermal agglomeration of metal particles, which reduces the active surface area.[7][11] Leaching is the loss of the active metal into the reaction solution.[12]

Q2: Which catalysts are commonly used for diethyl phthalate hydrogenation and how does their deactivation differ?

Palladium-based catalysts (e.g., Pd/C, Pd/Al2O3) and Nickel-based catalysts (e.g., Raney Ni, Ni/SiO2) are frequently employed.[1][15][17]

  • Palladium Catalysts: Highly active but very susceptible to poisoning, particularly by sulfur compounds.[1][2][3] They can also experience coking and sintering at elevated temperatures. Leaching of palladium can occur, especially in the presence of complexing agents.[12]

  • Nickel Catalysts: Generally more robust against sulfur poisoning than palladium, but still susceptible.[18] They are prone to sintering at high temperatures and can also be deactivated by coking.[19]

Q3: Can a deactivated catalyst be regenerated? If so, how?

Yes, in many cases, catalyst regeneration is possible, depending on the deactivation mechanism.

  • For Coking: The most common method is a controlled burn-off of the carbon deposits in an oxygen-containing atmosphere, followed by a reduction step to reactivate the metal.[6][10]

  • For Reversible Poisoning: In some instances, washing the catalyst with a suitable solvent or a mild chemical treatment can remove the poison.[6][20]

  • For Sintering and Leaching: These deactivation modes are generally considered irreversible. It is very difficult to redisperse sintered metal particles or recover leached metal.

Deactivation MechanismPrimary CauseRegeneration Potential
Poisoning Impurities in feed (S, N, metals)[1][2]Possible for reversible poisons
Coking High temperatures, reactant decomposition[7][9]Often possible via controlled oxidation[6][10]
Sintering Excessive temperatures[7][11]Generally irreversible
Leaching Inappropriate solvent, pH[12][13]Irreversible

Q4: How can I prevent catalyst deactivation in my experiments?

Proactive measures are key to extending catalyst life.

  • Feedstock Purification: Ensure the highest purity of diethyl phthalate, solvents, and hydrogen.

  • Process Optimization: Operate at the lowest possible temperature that still provides an acceptable reaction rate to minimize coking and sintering.[21]

  • Catalyst Selection: Choose a catalyst that is well-suited for your specific reaction conditions, considering the support material and any promoters that may enhance stability.

  • Proper Handling and Storage: Handle catalysts under an inert atmosphere to prevent premature deactivation.[1]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Regeneration by Controlled Oxidation (for Coked Catalysts)

Caution: This procedure should be performed with extreme care in a well-ventilated fume hood, as the oxidation of carbon is exothermic and can lead to temperature runaways.

  • Purge the Reactor: After the reaction, cool the reactor to room temperature and purge thoroughly with an inert gas (e.g., nitrogen or argon) to remove all traces of hydrogen and flammable solvents.

  • Drying: Gently heat the catalyst under a flow of inert gas to remove any adsorbed solvent.

  • Controlled Oxidation: Introduce a dilute stream of air or oxygen in nitrogen (typically 1-5% O2) into the reactor. Slowly ramp the temperature to 300-400°C. Monitor the temperature closely to prevent overheating. Hold at this temperature until the carbon burn-off is complete (indicated by the cessation of CO2 formation in the off-gas).

  • Cooling: Cool the catalyst back to room temperature under an inert gas flow.

  • Reduction: Reactivate the catalyst by reducing it under a flow of hydrogen at a temperature typically between 200-300°C, following the manufacturer's recommendations.

Catalyst Deactivation Cycle

The following diagram illustrates the cycle of catalyst activation, deactivation, and potential regeneration.

Catalyst_Cycle active Active Catalyst deactivated Deactivated Catalyst (Poisoned, Coked, Sintered, Leached) active->deactivated Reaction / Deactivation Processes deactivated->active Replacement with Fresh Catalyst regenerated Regenerated Catalyst deactivated->regenerated Regeneration (e.g., Oxidation, Washing) regenerated->active Re-activation (e.g., Reduction)

Caption: The lifecycle of a heterogeneous catalyst.

References

  • Solubility of Things. (n.d.). Types of Catalyst Deactivation: Poisoning, Sintering, and Coking. Retrieved from [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]

  • ChemAnalyst. (2022, August 22). Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects. Retrieved from [Link]

  • El-Dafrawy, S. M. (2018). Sintering process and catalysis.
  • ResearchGate. (n.d.). Coke formation in metal‐catalysed hydrogenation/dehydrogenation.... Retrieved from [Link]

  • Arregi, A., et al. (2018). Coking and sintering progress of a Ni supported catalyst in the steam reforming of biomass pyrolysis volatiles.
  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from [Link]

  • Google Patents. (n.d.). US4152291A - Regeneration of palladium hydrogenation catalyst.
  • ResearchGate. (n.d.). Catalytic Ring Hydrogenation of Phthalate Plasticizers. Retrieved from [Link]

  • SciSpace. (n.d.). Mechanisms of catalyst deactivation. Retrieved from [Link]

  • Redón, R., Peña, N. G. G., & Crescencio, F. R. (2014). Leaching in metal nanoparticle catalysis.
  • How It Works. (2023, November 29). What Is 'Catalyst Poisoning' and What Substances Can Cause It, Reducing the Converter's Efficiency?. Retrieved from [Link]

  • Google Patents. (n.d.). CN104511315A - Regeneration method of palladium catalyst for hydrogenation reaction.
  • ACS Publications. (2019, December 10). Suppressing Metal Leaching in a Supported Co/SiO2 Catalyst with Effective Protectants in the Hydroformylation Reaction. Retrieved from [Link]

  • H-TEK. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]

  • ResearchGate. (n.d.). Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene. Retrieved from [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]

  • Britannica. (n.d.). Catalyst poison. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenation of dioctyl phthalate over supported Ni catalysts. Retrieved from [Link]

  • PubMed. (2021, May 17). Physical Separation of H2 Activation from Hydrogenation Chemistry Reveals the Specific Role of Secondary Metal Catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Phthalic acid hydrogenation. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave chloride leaching of valuable elements from spent automotive catalysts: Understanding the role of hydrogen peroxide. Retrieved from [Link]

  • DCL Inc. (n.d.). Regeneration of palladium based catalyst for methane abatment. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Hydrogenation of dioctyl phthalate over a Rh-supported Al modified mesocellular foam catalyst. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Poisoned catalyst. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Metallic ion leaching from heterogeneous catalysts: an overlooked effect in the study of catalytic ozonation processes. Retrieved from [Link]

  • OUCI. (n.d.). Catalyst deactivation. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation mechanism of diethyl phthalate with electrogenerated hydroxyl radical on a Pd/C gas-diffusion electrode. Retrieved from [Link]

  • MDPI. (2024, March 9). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. Retrieved from [Link]

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Validation & Comparative

A Comparative Technical Guide to Diethyl trans-1,2-cyclohexanedicarboxylate and Diethyl cis-1,2-cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and material science, the selection of molecular scaffolds and isomers is a critical decision that profoundly impacts downstream applications. This guide provides an in-depth, objective comparison of two common stereoisomers: Diethyl trans-1,2-cyclohexanedicarboxylate and Diethyl cis-1,2-cyclohexanedicarboxylate. We will delve into their fundamental stereochemical differences, comparative physicochemical and spectral properties, thermodynamic stability, and functional applications, supported by experimental data and protocols.

Core Structural and Stereochemical Distinctions

The fundamental difference between the cis and trans isomers of diethyl 1,2-cyclohexanedicarboxylate lies in the spatial arrangement of the two ethoxycarbonyl groups on the cyclohexane ring.

  • Diethyl cis-1,2-cyclohexanedicarboxylate: The two ester groups are on the same side of the cyclohexane ring.

  • This compound: The two ester groups are on opposite sides of the ring.

This seemingly subtle difference in stereochemistry has profound implications for the molecule's three-dimensional conformation and, consequently, its physical and chemical properties. The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain.

In This compound , the most stable conformation is the diequatorial (e,e) form, where both bulky ethoxycarbonyl groups occupy the more spacious equatorial positions. This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions.[1][2] The alternative diaxial (a,a) conformation is significantly less stable due to severe steric strain.[3]

Conversely, Diethyl cis-1,2-cyclohexanedicarboxylate exists as a rapid equilibrium between two chair conformations, where one ester group is in an axial (a) position and the other in an equatorial (e) position (a,e and e,a).[2] Both conformers are energetically equivalent.

dot

Caption: Conformational isomers of Diethyl 1,2-cyclohexanedicarboxylate.

Physicochemical and Spectroscopic Properties: A Comparative Analysis

The differing stereochemistry of the cis and trans isomers leads to distinct physical and spectroscopic properties.

PropertyThis compoundDiethyl cis-1,2-cyclohexanedicarboxylate
Molecular Formula C₁₂H₂₀O₄C₁₂H₂₀O₄
Molecular Weight 228.29 g/mol 228.29 g/mol
Boiling Point 104 °C at 1.1 mmHg130-132 °C at 9 mmHg
Density 1.04 g/mL1.06 g/mL
Refractive Index ~1.45~1.45-1.46
Spectroscopic Differentiation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for distinguishing between the cis and trans isomers due to the different chemical environments of the protons and carbons in each conformation.

  • ¹H NMR: In the more stable diequatorial conformer of the trans isomer, the methine protons (CH-COOEt) are both in axial positions, leading to a larger coupling constant with the adjacent axial protons. In the cis isomer, one methine proton is axial and the other is equatorial, resulting in different coupling constants. The symmetry of the trans isomer may also lead to a simpler spectrum compared to the cis isomer.

  • ¹³C NMR: The number of unique carbon signals can also differentiate the isomers. Due to its higher symmetry, the diequatorial trans isomer may exhibit fewer signals in its ¹³C NMR spectrum compared to the less symmetric cis isomer.

Infrared (IR) Spectroscopy: The IR spectra of both isomers will show characteristic absorptions for the C=O stretch of the ester group (around 1730 cm⁻¹) and C-O stretches. However, the fingerprint region (below 1500 cm⁻¹) will exhibit differences due to the distinct vibrational modes of the cis and trans configurations. These differences, while subtle, can be used for identification when compared to reference spectra. The NIST WebBook provides spectral data for 1,2-Cyclohexanedicarboxylic acid, diethyl ester, which can serve as a reference.[4]

Thermodynamic Stability

The trans isomer is thermodynamically more stable than the cis isomer. This is a direct consequence of the conformational preferences discussed earlier. The diequatorial conformation of the trans isomer avoids the energetically unfavorable 1,3-diaxial interactions that are inherent in the axial-equatorial conformation of the cis isomer.[1][2] For the analogous 1,2-dimethylcyclohexane, the diequatorial trans conformer is more stable than the diaxial conformer by approximately 11.4 kJ/mol (2.7 kcal/mol).[5] A similar energy difference can be expected for the diethyl esters, with the bulky ethoxycarbonyl groups likely resulting in an even greater stability preference for the trans isomer.

dot

Stability trans This compound (Diequatorial) cis Diethyl cis-1,2-cyclohexanedicarboxylate (Axial-Equatorial) trans->cis Less Stable (Higher Energy) Separation Mixture Cis/Trans Mixture HPLC Normal-Phase HPLC Mixture->HPLC Cis Diethyl cis-1,2-cyclohexanedicarboxylate HPLC->Cis Trans This compound HPLC->Trans

Sources

A Comparative Spectroscopic Guide to Cis and Trans Isomers of Diethyl 1,2-Cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise elucidation of molecular stereochemistry is a cornerstone of rigorous scientific inquiry. The spatial arrangement of atoms within a molecule can profoundly influence its physical, chemical, and biological properties. This guide provides an in-depth comparison of the spectroscopic differences between the cis and trans isomers of Diethyl 1,2-cyclohexanedicarboxylate, offering experimental insights and data to facilitate their unambiguous differentiation.

The distinction between these two diastereomers is rooted in the relative orientation of the two ester groups on the cyclohexane ring. In the cis isomer, both ester groups are on the same face of the ring, while in the trans isomer, they are on opposite faces. This seemingly subtle difference leads to distinct conformational preferences, which are readily interrogated and differentiated by a suite of spectroscopic techniques.

Molecular Structures and Conformational Isomers

The key to understanding the spectroscopic differences lies in the conformational analysis of the cyclohexane ring. The chair conformation is the most stable arrangement. In the cis isomer, one ester group must occupy an axial position while the other is equatorial (axial-equatorial or equatorial-axial). In contrast, the trans isomer can exist in two chair conformations: one with both ester groups in equatorial positions (di-equatorial) and another, much less stable, conformation with both in axial positions (di-axial). The di-equatorial conformation of the trans isomer is sterically favored and therefore predominates.

cluster_cis Cis Isomer (axial-equatorial) cluster_trans Trans Isomer (di-equatorial) cis_structure trans_structure

Caption: Chair conformations of cis- and trans-Diethyl 1,2-cyclohexanedicarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful technique for distinguishing between the cis and trans isomers of Diethyl 1,2-cyclohexanedicarboxylate. The differences in the chemical environment and spatial relationships of the protons and carbons in each isomer give rise to unique spectral signatures.

¹H NMR Spectroscopy

The ¹H NMR spectra of the cis and trans isomers are expected to show significant differences in both the chemical shifts and the coupling constants of the methine protons (the CH groups to which the ester groups are attached).

Key Differentiating Features:

  • Chemical Shifts: In the trans isomer, the two methine protons are in different environments (one axial, one equatorial in the predominant di-equatorial conformation), leading to distinct chemical shifts. In the cis isomer, due to rapid ring flipping between two equivalent chair conformations, the methine protons are chemically equivalent and will appear as a single, time-averaged signal.

  • Coupling Constants (J-values): The vicinal coupling constants (³J) between the methine protons and the adjacent methylene protons are highly dependent on the dihedral angle between them, as described by the Karplus relationship.

    • In the trans isomer (di-equatorial), the methine protons will exhibit both axial-axial (large J-value, typically 8-13 Hz) and axial-equatorial/equatorial-equatorial (small J-value, typically 2-5 Hz) couplings.

    • In the cis isomer, the time-averaged coupling constants will be an average of the axial-axial, axial-equatorial, and equatorial-equatorial couplings.

Table 1: Expected ¹H NMR Data Comparison

Parametercis-Diethyl 1,2-cyclohexanedicarboxylatetrans-Diethyl 1,2-cyclohexanedicarboxylate
Methine Protons (CH-COOEt) Single, broad multipletTwo distinct multiplets
Chemical Shift (δ) of Methine H Averaged chemical shiftSeparate chemical shifts for axial and equatorial protons
Coupling Constants (³J) Averaged J-valuesDistinct large (axial-axial) and small (axial-equatorial, equatorial-equatorial) J-values
Ethyl Group Protons (-OCH₂CH₃) Quartet for -OCH₂-, Triplet for -CH₃Quartet for -OCH₂-, Triplet for -CH₃
Cyclohexane Methylene Protons Complex, overlapping multipletsComplex, overlapping multiplets
¹³C NMR Spectroscopy

The number of unique carbon signals in the ¹³C NMR spectrum can also help differentiate the isomers.

  • cis Isomer: Due to the plane of symmetry in the time-averaged conformation, the cis isomer will exhibit fewer unique carbon signals. We expect to see one signal for the two equivalent methine carbons, one for the two equivalent carbonyl carbons, and a reduced number of signals for the cyclohexane methylene carbons.

  • trans Isomer: The trans isomer, lacking this plane of symmetry in its predominant di-equatorial conformation, will show a greater number of unique carbon signals. Each carbon atom in the cyclohexane ring and the two ester groups will be chemically non-equivalent.

Table 2: Expected ¹³C NMR Data Comparison

Carbon Environmentcis-Isomer (Number of Signals)trans-Isomer (Number of Signals)
Carbonyl (C=O) 12
Methine (CH-COOEt) 12
**Cyclohexane Methylene (CH₂) **2 or 3 (depending on equivalence)4
Ethyl (-OCH₂CH₃) 22

Infrared (IR) Spectroscopy

While less definitive than NMR, IR spectroscopy can provide corroborating evidence for distinguishing the isomers. The primary differences will be observed in the fingerprint region (below 1500 cm⁻¹), which is sensitive to the overall molecular symmetry and vibrational modes of the cyclohexane ring.

A strong absorption band characteristic of the C=O stretching vibration of a saturated ester is expected in the region of 1730-1750 cm⁻¹ for both isomers.[1] The C-O stretching vibrations of the ester group will likely appear as two bands in the 1000-1300 cm⁻¹ region.[1] The C-H stretching vibrations of the cyclohexane and ethyl groups will be observed in the 2850-3000 cm⁻¹ range for both isomers.[1]

Table 3: General IR Absorption Data

Functional GroupWavenumber (cm⁻¹)Isomer Specificity
C=O Stretch (Ester) 1730 - 1750Minor shifts may be observed due to conformational differences.
C-O Stretch (Ester) 1000 - 1300Potential for subtle differences in band shape and position.
C-H Stretch (Alkyl) 2850 - 3000Largely similar for both isomers.
Fingerprint Region < 1500Most likely to show discernible differences due to variations in skeletal vibrations.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will likely produce similar fragmentation patterns for both isomers, as the initial high-energy ionization can lead to ring-opening and loss of stereochemical information. Both isomers have the same molecular formula (C₁₂H₂₀O₄) and molecular weight (228.28 g/mol ).[2] Therefore, the molecular ion peak (M⁺) will be at m/z 228 for both.

However, subtle differences in the relative abundances of fragment ions may be observed. The stereochemistry can influence the stability of certain fragment ions, leading to variations in the fragmentation pathways. For instance, the ease of elimination of an ethoxy group or ethanol may differ slightly between the two isomers. A study on similar cyclohexane dicarboxylate isomers suggests that GC/MS can be used to separate and identify them, implying that their mass spectra may have distinguishing features.[3]

Table 4: Expected Mass Spectrometry Data

Featurecis and trans Isomers
Molecular Ion (M⁺) m/z = 228
Key Fragments Fragments corresponding to the loss of -OCH₂CH₃ (m/z = 183), -COOCH₂CH₃ (m/z = 155), and rearrangements.
Differentiation May show minor differences in the relative intensities of fragment ions.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the Diethyl 1,2-cyclohexanedicarboxylate isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate all signals and determine the coupling constants for the methine protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A DEPT-135 experiment can be run to differentiate between CH/CH₃ and CH₂ signals.

cluster_workflow NMR Analysis Workflow A Sample Preparation B ¹H NMR Acquisition A->B C ¹³C NMR Acquisition A->C D Data Processing and Analysis B->D C->D E Isomer Identification D->E

Caption: Workflow for NMR-based isomer differentiation.

IR Spectroscopy
  • Sample Preparation: For liquid samples, a small drop can be placed between two NaCl or KBr plates (neat film).

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Compare the fingerprint regions of the spectra for the two isomers to identify any reproducible differences.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject the sample onto a GC equipped with a suitable capillary column (e.g., a non-polar column like DB-5). The two isomers may have slightly different retention times.

  • MS Detection: Acquire mass spectra for each eluting peak.

  • Analysis: Compare the fragmentation patterns of the two isomers.

Conclusion

The spectroscopic differentiation of cis and trans isomers of Diethyl 1,2-cyclohexanedicarboxylate is a clear demonstration of how subtle changes in stereochemistry can have a significant impact on molecular properties. While IR and MS can provide supporting information, NMR spectroscopy stands out as the most definitive and informative technique . The analysis of chemical shifts and, most importantly, proton-proton coupling constants in ¹H NMR, along with the number of unique signals in ¹³C NMR, allows for an unambiguous assignment of the cis and trans configurations. This guide provides the foundational knowledge and expected spectroscopic data to confidently distinguish between these two isomers in a research and development setting.

References

  • PubChem. 1,2-Diethyl 1,2-cyclohexanedicarboxylate | C12H20O4 | CID 24990. Available from: [Link]

  • PubChem. Diethyl trans-1,2-Cyclohexanedicarboxylate | C12H20O4 | CID 44629905. Available from: [Link]

  • NIST WebBook. 1,2-Cyclohexanedicarboxylic acid, diethyl ester. Available from: [Link]

  • Kamer, V. A., et al. (2016). Conformational Preferences of trans-1,2-and cis-1,3-Cyclohexanedicarboxylic Acids in Water and Dimethyl Sulfoxide as a Function of the Ionization State As Determined from NMR Spectroscopy and Density Functional Theory Quantum Mechanical Calculations. The Journal of Organic Chemistry, 81(15), 6214–6224. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Preprints.org. Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids. Available from: [Link]

  • ResearchGate. GC/MS and ESI/MS identification of the new generation plasticizers - cis and trans isomers of some 1,2-cyclohexane dicarboxylic acid di(n- and isononyl) esters. Available from: [Link]

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Comparative study of different catalysts for Diethyl trans-1,2-cyclohexanedicarboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Diethyl trans-1,2-cyclohexanedicarboxylate

This compound is a key chemical intermediate, valued for its role in the synthesis of polymers, plasticizers, and specialty chemicals. The trans isomer, in particular, imparts specific stereochemical properties to the final products, making its selective synthesis a topic of considerable interest in industrial and academic research. The most common route to this compound is the catalytic hydrogenation of diethyl phthalate, a readily available aromatic precursor.[1]

The challenge in this synthesis lies in controlling the stereochemistry of the product. The hydrogenation of the planar aromatic ring can lead to both cis and trans isomers of the cyclohexane derivative. The spatial arrangement of the two ester groups is critical for the material properties of the downstream products. This guide provides a comparative analysis of different catalytic systems for the synthesis of this compound, with a focus on achieving high selectivity for the desired trans isomer. We will delve into the mechanistic underpinnings of stereoselectivity and provide practical, data-supported insights into catalyst performance.

The Mechanism of Catalytic Hydrogenation and the Origin of Stereoselectivity

The catalytic hydrogenation of an aromatic ring is a complex process involving the adsorption of the aromatic compound onto the catalyst surface and the stepwise addition of hydrogen atoms. The stereochemical outcome of this reaction is intimately linked to the interaction between the substrate and the catalyst surface.

Generally, the hydrogenation of disubstituted aromatic compounds tends to favor the formation of the cis isomer.[2][3] This is because the reaction often proceeds through a non-interrupted coordination of the aromatic ring to the catalyst surface. The substrate lies flat on the catalyst, and all hydrogen atoms are delivered from the same face, leading to a syn-addition and the formation of the cis product.

Achieving a trans-selective hydrogenation is more challenging as it requires a "π-facial exchange."[3][4] This involves the desorption of a partially hydrogenated intermediate from the catalyst surface, followed by its re-adsorption on the opposite face before the hydrogenation is completed. This sequence allows for the addition of hydrogen atoms from both faces of the ring, resulting in the trans isomer. The choice of catalyst metal, support, and reaction conditions can influence the likelihood of this facial exchange.[2][5]

digraph "Reaction_Pathway" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Diethyl Phthalate" [shape=oval, fillcolor="#FBBC05"]; "Partially Hydrogenated Intermediate" [shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "cis-Isomer" [shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; "trans-Isomer" [shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Diethyl Phthalate" -> "Partially Hydrogenated Intermediate" [label="Hydrogenation"]; "Partially Hydrogenated Intermediate" -> "cis-Isomer" [label="Syn-addition"]; "Partially Hydrogenated Intermediate" -> "trans-Isomer" [label="π-facial exchange & Anti-addition"]; }

Figure 1: General reaction pathway for the hydrogenation of diethyl phthalate, illustrating the formation of cis and trans isomers.

Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount in directing the stereoselectivity of diethyl phthalate hydrogenation. Noble metal catalysts, particularly those based on Ruthenium (Ru), Rhodium (Rh), and Palladium (Pd), are highly active. Nickel (Ni)-based catalysts offer a more cost-effective alternative.

Ruthenium (Ru)-Based Catalysts

Ruthenium catalysts are well-known for their high activity in the hydrogenation of aromatic rings.[6] They are typically used as finely dispersed nanoparticles on a high-surface-area support, such as activated carbon (Ru/C) or alumina (Ru/Al₂O₃).[7]

  • Performance Insights: Ruthenium catalysts generally exhibit high activity under relatively mild conditions. However, they often show a strong preference for the formation of the cis isomer due to the strong and continuous interaction of the aromatic ring with the ruthenium surface.[8] Achieving high trans selectivity with ruthenium catalysts is challenging and often requires careful tuning of reaction conditions or the use of specific ligands.[5]

Rhodium (Rh)-Based Catalysts

Rhodium is another highly active metal for aromatic hydrogenation.[9] Both homogeneous and heterogeneous rhodium catalysts have been employed. Supported rhodium catalysts, such as Rh/C, are common in industrial applications.

  • Performance Insights: Similar to ruthenium, rhodium catalysts typically favor the formation of the cis product.[10] The high catalytic activity of rhodium can lead to rapid hydrogenation without significant desorption of intermediates, thus precluding the π-facial exchange required for trans isomer formation. Some bimetallic systems incorporating rhodium, such as Rh-Ni, have been investigated and shown to influence selectivity, although often still favoring the cis isomer.

Palladium (Pd)-Based Catalysts

Palladium catalysts, particularly on supports like alumina (Pd/Al₂O₃), have recently emerged as a promising system for trans-selective arene hydrogenation.[2]

  • Performance Insights: Studies on the hydrogenation of phenol derivatives have demonstrated that heterogeneous palladium catalysts can invert the typical cis-selectivity to favor the trans isomer.[2][10] This is attributed to a weaker interaction between the substrate and the palladium surface, which facilitates the crucial desorption-re-adsorption sequence of a partially hydrogenated intermediate. This characteristic makes palladium-based systems a primary area of investigation for the targeted synthesis of this compound.

Nickel (Ni)-Based Catalysts

Nickel catalysts, such as Raney Nickel or supported nickel (e.g., Ni/SiO₂), are a more economical option for industrial-scale hydrogenations.[11] They often require more forcing reaction conditions (higher temperatures and pressures) compared to noble metal catalysts.[12]

  • Performance Insights: The stereoselectivity of nickel catalysts can be variable and is highly dependent on the specific catalyst preparation and reaction conditions.[13][14] While they can be active for phthalate hydrogenation, controlling the stereoselectivity to favor the trans isomer can be challenging. However, their low cost makes them an attractive option if acceptable selectivity can be achieved through process optimization.[15]

Quantitative Performance Comparison

The following table summarizes the performance of different catalyst types for the hydrogenation of phthalate esters, drawing on data from analogous reactions where specific data for diethyl phthalate is limited. The focus is on highlighting the potential for trans selectivity.

Catalyst SystemSupportTypical ConditionsConversion (%)trans:cis RatioKey ObservationsReference(s)
Palladium Al₂O₃80-100°C, 20-50 bar H₂>95Favors trans Demonstrates inverted selectivity compared to other noble metals.[2]
Rhodium Carbon60-80°C, 20-40 bar H₂>99Favors cisHigh activity, typically leads to the thermodynamically less stable cis isomer.[10]
Ruthenium Carbon70-90°C, 30-50 bar H₂>99Favors cisHighly active for aromatic hydrogenation, generally with high cis selectivity.[8]
Nickel SiO₂/Al₂O₃120-180°C, 50-100 bar H₂90-99VariablePerformance is highly dependent on catalyst preparation and reaction conditions.[13]

Note: The data presented is a synthesis from multiple sources and may involve different phthalate esters. Direct comparison should be made with caution. The key takeaway is the general trend in stereoselectivity for each metal.

Experimental Protocols

The following are representative, detailed protocols for the hydrogenation of diethyl phthalate. Researchers should optimize these conditions for their specific equipment and desired outcomes.

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_Preparation" { label = "Reaction Setup"; bgcolor = "#E8F0FE"; "Reactor" [label="High-Pressure Reactor"]; "Substrate" [label="Diethyl Phthalate"]; "Catalyst" [label="Catalyst (e.g., Pd/Al2O3)"]; "Solvent" [label="Solvent (e.g., Ethanol)"]; "Reactor" -> "Substrate" [style=dotted]; "Reactor" -> "Catalyst" [style=dotted]; "Reactor" -> "Solvent" [style=dotted]; }

subgraph "cluster_Reaction" { label = "Hydrogenation"; bgcolor = "#FEF7E0"; "Purge" [label="Purge with N2 then H2"]; "Pressurize" [label="Pressurize with H2"]; "Heat_Stir" [label="Heat and Stir"]; "Monitor" [label="Monitor Progress (GC/NMR)"]; "Purge" -> "Pressurize" -> "Heat_Stir" -> "Monitor"; }

subgraph "cluster_Workup" { label = "Product Isolation"; bgcolor = "#E6F4EA"; "Cool_Vent" [label="Cool and Vent"]; "Filter" [label="Filter Catalyst"]; "Concentrate" [label="Remove Solvent"]; "Purify" [label="Purify (Distillation/Chromatography)"]; "Cool_Vent" -> "Filter" -> "Concentrate" -> "Purify"; }

"Substrate" -> "Purge"; "Monitor" -> "Cool_Vent"; "Purify" -> "Final Product" [shape=ellipse, fillcolor="#D1E3FC"]; }

Figure 2: General experimental workflow for the catalytic hydrogenation of diethyl phthalate.

Protocol 1: trans-Selective Hydrogenation using Palladium on Alumina (Pd/Al₂O₃)

This protocol is adapted from methodologies that have shown success in trans-selective arene hydrogenation.[2]

  • Reactor Preparation: Charge a high-pressure autoclave with Diethyl Phthalate (1.0 eq), 5% Pd/Al₂O₃ (1-5 mol% Pd), and a suitable solvent (e.g., ethanol or ethyl acetate).

  • Inerting: Seal the reactor and purge several times with an inert gas (e.g., nitrogen or argon) to remove air.

  • Hydrogenation: Purge the reactor with hydrogen gas (H₂), then pressurize to 30-50 bar.

  • Reaction: Heat the mixture to 80-100°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion and the trans:cis isomer ratio.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Isolation: Filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can be washed with a small amount of the solvent.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield this compound.

Protocol 2: General Hydrogenation using Ruthenium on Carbon (Ru/C)

This protocol is a general procedure for aromatic ring hydrogenation using a ruthenium catalyst, which typically favors the cis isomer.

  • Reactor Preparation: To a high-pressure reactor, add Diethyl Phthalate (1.0 eq), 5% Ru/C (1-5 mol% Ru), and a solvent such as ethanol.

  • Inerting: Seal and purge the reactor with nitrogen.

  • Hydrogenation: Purge with H₂ and then pressurize to 40-60 bar.

  • Reaction: Heat the mixture to 70-90°C while stirring vigorously.

  • Monitoring: Track the reaction's progress via GC or NMR analysis.

  • Work-up: After completion, cool the reactor and vent the hydrogen.

  • Isolation: Remove the Ru/C catalyst by filtration.

  • Purification: Concentrate the filtrate under vacuum and purify the resulting product as described in Protocol 1.

Conclusion and Future Outlook

The synthesis of this compound via the hydrogenation of diethyl phthalate is a process where catalyst selection is the most critical factor in determining the stereochemical outcome. While traditional hydrogenation catalysts like ruthenium and rhodium are highly active, they predominantly yield the cis isomer.

Recent advances have highlighted palladium-based heterogeneous catalysts as a promising avenue for achieving high trans selectivity. The ability of palladium to facilitate a π-facial exchange of a partially hydrogenated intermediate is key to this inversion of stereoselectivity. For researchers and drug development professionals, the exploration of different palladium catalyst formulations (e.g., varying supports, particle sizes, and bimetallic combinations) and the fine-tuning of reaction conditions (temperature, pressure, solvent) will be crucial in optimizing the synthesis of the desired trans isomer.

Nickel-based catalysts, while requiring more forcing conditions, remain a viable, cost-effective option for large-scale production, provided that process parameters can be optimized to enhance trans selectivity. The future of this field will likely focus on the rational design of catalysts with surfaces that are electronically and sterically tuned to favor the desorption and re-adsorption steps necessary for trans isomer formation.

References

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A Senior Application Scientist's Guide to Purity Validation of Diethyl trans-1,2-cyclohexanedicarboxylate: An HPLC-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Versatile Chemical Intermediate

Diethyl trans-1,2-cyclohexanedicarboxylate is a non-aromatic diester that serves as a crucial building block and intermediate in diverse fields of chemical synthesis. Its rigid trans-configured cyclohexane backbone makes it an excellent component in the design of ligands for coordination chemistry, the development of novel polymers, and as a starting material for enantiopure compounds used in drug development.[1] Given its role in these high-stakes applications, the purity of this compound is not merely a quality metric but a critical parameter that dictates the success, reproducibility, and safety of downstream processes.

This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) with other orthogonal analytical techniques for the comprehensive purity validation of this compound. We will move beyond procedural descriptions to explore the scientific rationale behind method selection, validation, and data interpretation, equipping researchers and drug development professionals with the expertise to build a robust and self-validating purity assessment strategy.

Pillar 1: Reversed-Phase HPLC as the Workhorse for Purity Determination

For a non-volatile, UV-absorbing (or derivatizable) molecule like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the primary analytical tool.[2][3] Its high resolution, sensitivity, and reproducibility make it ideal for separating the main component from process-related impurities, such as starting materials (e.g., diethyl phthalate), by-products, or degradation products.[3]

The fundamental principle of RP-HPLC involves a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase. Components are separated based on their hydrophobicity; more hydrophobic molecules interact more strongly with the stationary phase and thus elute later.

Experimental Protocol: A Validated RP-HPLC Method

This protocol outlines a robust starting point for the purity analysis of this compound.

1. Instrumentation and Consumables:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (ACN) and water.

  • Analytical balance, volumetric flasks, and pipettes.

2. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A gradient is chosen to ensure elution of both polar and non-polar impurities. A typical gradient might be: 0-20 min, 50% B to 95% B; 20-25 min, hold at 95% B; 25-30 min, return to 50% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (esters have a weak chromophore; this wavelength maximizes sensitivity).

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as needed.

ParameterOptimized ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and separation for moderately non-polar analytes.
Mobile Phase Water (A) / Acetonitrile (B)A standard, effective solvent system for RP-HPLC offering good selectivity.
Elution Mode GradientEnsures that impurities with a wide range of polarities are eluted and detected.
Flow Rate 1.0 mL/minBalances analysis time with separation efficiency for a standard 4.6 mm ID column.
Temperature 30 °CEnsures reproducible retention times and improves peak shape by reducing mobile phase viscosity.
Detection UV at 210 nmMaximizes sensitivity for the ester carbonyl chromophore.
The Trustworthiness Pillar: Method Validation via ICH Guidelines

An analytical method is only as reliable as its validation. Following the International Conference on Harmonisation (ICH) guidelines ensures the method is fit for its intended purpose.[4][5] A validated method provides documented evidence of its reliability.[2][5]

HPLC_Validation_Workflow Dev Method Development & Optimization SST System Suitability Testing (SST) Dev->SST Spec Specificity SST->Spec Proceed if SST passes Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Detection Limit (LOD) Prec->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Rob Robustness LOQ->Rob Report Validation Report Rob->Report

Validation ParameterPurposeTypical Acceptance CriteriaHypothetical Result
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities.Peak for main component is pure and resolved from impurities (Rs > 2.0).Pass
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (R²) ≥ 0.999 over the specified range.R² = 0.9995
Range The concentration interval over which the method is precise, accurate, and linear.80-120% of the target concentration for assay.[6]0.8 - 1.2 mg/mL
Accuracy Closeness of the test results to the true value.98.0% - 102.0% recovery for spiked samples.[4]99.5% - 101.2%
Precision Closeness of agreement among a series of measurements.Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).Pass
LOD Lowest amount of analyte that can be detected.Signal-to-Noise ratio (S/N) of 3:1.[4]0.05 µg/mL
LOQ Lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio (S/N) of 10:1.[4]0.15 µg/mL
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits.Pass

Pillar 2: Addressing Stereoisomeric Purity with Chiral HPLC

The "trans" designation in this compound refers to the relative stereochemistry of the two ester groups. However, this molecule is chiral and exists as a pair of non-superimposable mirror images, or enantiomers: (1R,2R) and (1S,2S). For applications where a single enantiomer is required, verifying the enantiomeric purity is critical.

Standard RP-HPLC cannot distinguish between enantiomers. A specialized technique, Chiral HPLC, is required.[7][8] This method uses a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[9] Polysaccharide-based CSPs are commonly used for this purpose.[7]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity
  • Column: Chiral Stationary Phase column (e.g., cellulose or amylose-based, such as Chiralpak®).

  • Mobile Phase: Typically a normal-phase solvent system like Hexane/Isopropanol (e.g., 90:10 v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

The goal is to achieve baseline separation of the two enantiomeric peaks, allowing for the calculation of enantiomeric excess (% ee).

Pillar 3: A Comparative Look at Orthogonal Analytical Methods

Relying on a single analytical technique can lead to an incomplete purity profile. Orthogonal methods, which rely on different chemical or physical principles, provide a more comprehensive and trustworthy assessment.

Orthogonal_Strategy cluster_0 Primary Chromatographic Analysis cluster_1 Orthogonal & Specialized Analyses Sample Test Sample: Diethyl trans-1,2- cyclohexanedicarboxylate RP_HPLC RP-HPLC Analysis Sample->RP_HPLC Purity Impurity Profile (Process-related, Degradants) RP_HPLC->Purity Chiral_HPLC Chiral HPLC RP_HPLC->Chiral_HPLC If Chiral GC Gas Chromatography (GC) RP_HPLC->GC For Volatiles qNMR Quantitative NMR (qNMR) RP_HPLC->qNMR For Absolute Assay Final Comprehensive Purity Report Purity->Final EnantioPurity Enantiomeric Purity (% ee) Chiral_HPLC->EnantioPurity Volatiles Volatile Impurities (Residual Solvents) GC->Volatiles AbsolutePurity Absolute Purity (Assay vs. Standard) qNMR->AbsolutePurity EnantioPurity->Final Volatiles->Final AbsolutePurity->Final

Gas Chromatography (GC)

GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase. Since this compound is a relatively volatile ester, GC is a viable alternative.[10]

  • Advantages: Excellent for detecting and quantifying volatile impurities, such as residual solvents from the synthesis (e.g., ethanol, hexane).[10] Capillary GC columns offer very high separation efficiency.[10]

  • Disadvantages: Less suitable for non-volatile or thermally labile impurities. High temperatures in the injector port can potentially cause degradation of the analyte or impurities, leading to an inaccurate purity profile.

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method that determines the absolute purity of a compound without requiring a reference standard of the analyte itself.[11][12] The purity is calculated by comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight.[13]

  • Advantages: Provides an absolute purity value (mass fraction), is non-destructive, and offers structural confirmation simultaneously.[11][12] It is truly orthogonal to chromatographic techniques as it is not dependent on separation and can detect impurities that are invisible to a UV detector.[12]

  • Disadvantages: Lower sensitivity than HPLC, making it unsuitable for trace impurity detection. Signal overlap can complicate quantification, although higher field magnets or 2D NMR techniques can mitigate this.[12][14]

FeatureReversed-Phase HPLCGas Chromatography (GC)Quantitative NMR (qNMR)
Principle Partitioning based on polarityPartitioning based on volatilityNuclear spin resonance in a magnetic field
Primary Use Case General purity, non-volatile impuritiesVolatile impurities, residual solventsAbsolute purity (assay), structural verification
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (µg to mg range)
Key Advantage Versatile, high resolution for a wide range of compounds.Unmatched for analyzing volatile and semi-volatile compounds.Primary ratio method, detects non-chromophoric impurities.
Key Limitation Requires UV-absorbing chromophore, may not see all impurities.Limited to thermally stable and volatile compounds.Lower sensitivity for trace impurities, potential peak overlap.

Conclusion: An Integrated Approach to Purity Validation

Validating the purity of this compound requires a multi-faceted analytical strategy. While a validated RP-HPLC method serves as the cornerstone for assessing process-related impurities, it does not provide a complete picture.

A truly robust purity assessment integrates these techniques:

  • RP-HPLC is used to establish the primary impurity profile.

  • Chiral HPLC is employed if the material is intended to be a single enantiomer.

  • GC is used to quantify residual solvents and other volatile impurities not easily detected by HPLC.

  • qNMR is performed to determine an absolute purity value, which serves as an orthogonal confirmation of the assay and can reveal impurities missed by chromatography.

By combining the high-resolution separation of HPLC with the unique capabilities of GC and the absolute quantification of qNMR, researchers and drug development professionals can establish a scientifically sound, trustworthy, and comprehensive purity profile for this compound, ensuring its quality and suitability for any application.

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A Senior Application Scientist's Comparative Guide to Phthalate Alternatives in Advanced Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Safer Polymeric Materials

The versatility of polymers, particularly polyvinyl chloride (PVC), in critical applications ranging from medical devices to pharmaceutical packaging is undeniable. This adaptability is largely thanks to plasticizers, additives that impart flexibility and durability to otherwise rigid materials.[1][2] For decades, ortho-phthalates like di(2-ethylhexyl) phthalate (DEHP) were the industry standard. However, a growing body of evidence linking these compounds to potential health risks, including endocrine disruption, has driven a global regulatory and scientific shift towards safer alternatives.[3][4]

This guide provides an in-depth comparative analysis of leading non-phthalate plasticizers, with a special focus on Diethyl trans-1,2-cyclohexanedicarboxylate (DECH), a hydrogenated phthalate derivative. We will objectively compare its theoretical advantages against established alternatives such as Di(2-ethylhexyl) terephthalate (DOTP), Diisononyl cyclohexane-1,2-dicarboxylate (DINCH), and the bio-based Acetyl tributyl citrate (ATBC).[2][5] This analysis is grounded in field-proven insights and established experimental methodologies to empower researchers in making informed material selection decisions.

The Mechanism of Plasticization: A Molecular Perspective

At its core, plasticization is a physical process that enhances the flexibility and workability of a polymer.[2] Plasticizer molecules, which are typically large, non-volatile esters, intersperse themselves between the long polymer chains.[6][7] This action disrupts the strong intermolecular van der Waals forces that hold the polymer chains tightly together in a rigid structure. By increasing the "free volume" between chains, the plasticizer molecules act as lubricants, allowing the polymer chains to slide past one another more easily.[6][8] This increased molecular mobility results in a lower glass transition temperature (Tg), transforming a brittle plastic into a flexible, ductile material.[7]

Fig. 1: Mechanism of polymer plasticization.

Candidate Phthalate Alternatives: A Profile

The selection of a plasticizer is a balance of performance, cost, regulatory compliance, and toxicological profile. Here are the key contenders discussed in this guide:

  • This compound (DECH): Also known as Diethyl hexahydrophthalate, DECH is a saturated derivative of diethyl phthalate. By hydrogenating the aromatic ring, the toxicological concerns associated with some ortho-phthalates are theoretically mitigated. However, as of this guide's publication, comprehensive, publicly available performance data for DECH as a primary plasticizer in flexible PVC is notably scarce. Its chemical structure suggests it would function as a plasticizer, but its efficiency, permanence, and thermal stability relative to other alternatives require empirical validation. Basic toxicological information from aggregated ECHA notifications indicates it may cause skin and eye irritation.[9]

  • Di(2-ethylhexyl) terephthalate (DOTP or DEHT): A non-ortho-phthalate isomer of DEHP, DOTP is one of the most widely adopted and cost-effective alternatives.[5] It is known for good low-temperature flexibility and low volatility.[10] Toxicological studies have shown it to be a safer alternative to DEHP, with no reproductive effects noted in rodent studies.[1]

  • Diisononyl cyclohexane-1,2-dicarboxylate (DINCH): Developed specifically as a safe alternative for sensitive applications like medical devices, toys, and food contact materials, DINCH is the fully hydrogenated version of diisononyl phthalate (DINP).[11] It exhibits a favorable toxicological profile and low migration rates, making it a preferred choice where human contact is a primary consideration.[12]

  • Acetyl Tributyl Citrate (ATBC): A bio-based plasticizer derived from citric acid, ATBC is valued for its excellent toxicological profile and biodegradability.[1] It is particularly favored in applications like food wrap and medical tubing for enteral feeding. Its plasticizing efficiency is comparable to DEHP, making it a near drop-in replacement in many formulations.[5][8]

Comparative Performance Analysis

A plasticizer's performance is not a single metric but a suite of properties that dictate its suitability for a given application. The following sections compare our candidate plasticizers across key performance indicators. Note: Due to the lack of available data for DECH, the quantitative comparison is focused on DOTP, DINCH, and ATBC.

Plasticizing Efficiency

Efficiency determines the amount of plasticizer required to achieve a target softness or flexibility, typically measured by Shore hardness. A more efficient plasticizer is economically advantageous.[5]

  • Insight: Among the common alternatives, ATBC shows efficiency most comparable to the traditional DEHP, requiring a similar loading level to achieve a 75 Shore A hardness.[5] DOTP and DINCH are generally considered slightly less efficient, necessitating higher concentrations to reach the same flexibility.

Migration Resistance (Permanence)

Migration, or the leaching of plasticizer from the polymer matrix, is a critical safety and performance parameter, especially for medical and food-contact applications.[13] Lower migration ensures the product remains flexible over its lifetime and minimizes potential human exposure.[14]

  • Insight: DINCH is specifically designed for low migration and generally exhibits excellent permanence, making it a top choice for medical devices like blood bags.[1][12] Studies have shown that migration of DINCH and DOTP from PVC medical devices is significantly lower than that of DEHP. Bio-based plasticizers like ATBC can have variable migration resistance depending on the extracting medium, sometimes showing higher leaching in aqueous solutions compared to DINCH or DOTP.[8]

Thermal Stability

Thermal stability is crucial for polymer processing, such as during extrusion or injection molding, and for the end-use application's durability. It is often assessed using thermogravimetric analysis (TGA), which measures weight loss as a function of temperature.

  • Insight: Generally, non-phthalate alternatives like DOTP and DINCH offer thermal stability suitable for standard flexible PVC processing. Some studies suggest bio-based plasticizers can sometimes lower the onset temperature of thermal degradation compared to phthalate-based systems, though this is highly dependent on the specific formulation.[8]

Mechanical Properties

The addition of a plasticizer inherently alters the mechanical profile of the polymer. While it increases flexibility (elongation at break), it typically reduces tensile strength and the elastic modulus.[7]

  • Insight: Formulations with ATBC and ESO (a bio-based co-plasticizer) have been shown to exhibit superior elongation at break compared to DEHP-plasticized PVC at similar concentrations.[8] DOTP provides a good balance of mechanical properties, making it a versatile general-purpose alternative.[5] The final mechanical properties are a result of a complex interplay between the plasticizer type, concentration, and other additives in the polymer compound.

Summary of Comparative Performance

Performance MetricThis compound (DECH)Di(2-ethylhexyl) terephthalate (DOTP)Diisononyl cyclohexane-1,2-dicarboxylate (DINCH)Acetyl Tributyl Citrate (ATBC)
Plasticizing Efficiency Data Not Publicly AvailableGoodGoodExcellent (Comparable to DEHP)[5]
Migration Resistance Data Not Publicly AvailableVery GoodExcellent[1][12]Good to Very Good[8]
Low-Temperature Flex Data Not Publicly AvailableVery Good[10]Excellent[1]Good
Thermal Stability Data Not Publicly AvailableGoodGoodGood[8]
Cost Data Not Publicly AvailableLow (among alternatives)[5]Moderate to High[1]High[1]
Toxicological Profile & Regulatory Status

This is often the primary driver for switching from traditional phthalates.

  • DECH: Aggregated GHS data from ECHA C&L inventory reports indicate hazards for skin irritation, serious eye irritation, and potential respiratory irritation.[9] A comprehensive public toxicological profile or regulatory approval for sensitive applications was not found during the literature review for this guide.

  • DOTP/DEHT: Considered to have a favorable toxicological profile. It is not classified as an ortho-phthalate and studies have shown a lack of reproductive toxicity.[1] It has gained broad regulatory acceptance for many applications, including food contact.

  • DINCH: Has undergone extensive toxicological assessment and is approved by bodies like the European Food Safety Authority (EFSA) for use in food contact materials. It is widely considered a safe and reliable choice for sensitive applications.[11][12]

  • ATBC: Generally Recognized as Safe (GRAS) by the FDA for food contact applications. Its derivation from citric acid gives it a strong safety profile.[2][8]

Experimental Protocols: A Framework for Self-Validation

To ensure trustworthiness and reproducibility, the following protocols, based on international standards, are provided for key performance evaluations.

Protocol 1: Determination of Plasticizer Migration

(Based on ASTM D1239 - Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals)

Objective: To quantify the amount of plasticizer that leaches from a PVC film when immersed in a specific liquid simulant.

Methodology:

  • Specimen Preparation: Cut at least three square specimens of the plasticized PVC film, each measuring 50 mm x 50 mm.

  • Initial Weighing: Accurately weigh each specimen to the nearest 0.0001 g (W_initial).

  • Simulant Preparation: Prepare the required testing liquid (e.g., deionized water, 50% ethanol, or n-heptane to simulate aqueous, alcoholic, and fatty media, respectively). Pre-condition the simulant to the test temperature (e.g., 40 °C) for at least 4 hours.

  • Immersion: Place each weighed specimen in a separate, clean glass container. Add 400 mL of the pre-conditioned simulant, ensuring the specimen is fully submerged. Seal the container.

  • Incubation: Place the sealed containers in an oven or water bath maintained at the specified test temperature (e.g., 40 °C) for a defined period (e.g., 24 hours).

  • Post-Immersion Processing:

    • Carefully remove the specimens from the simulant.

    • Using a clean, soft, lint-free cloth, gently wipe the specimens to remove excess surface liquid.

    • Allow the specimens to air-dry in a controlled environment for a set period (e.g., 2 hours at 23 °C).

  • Final Weighing: Re-weigh each dried specimen to the nearest 0.0001 g (W_final).

  • Calculation: Calculate the percentage weight loss due to migration for each specimen using the formula: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100

MigrationTestWorkflow start Start prep 1. Prepare PVC Film (50x50 mm) start->prep weigh1 2. Initial Weighing (W_initial) prep->weigh1 immerse 3. Immerse in Simulant (e.g., 50% EtOH, 40°C) weigh1->immerse incubate 4. Incubate for 24 hours immerse->incubate remove 5. Remove & Gently Wipe Dry incubate->remove weigh2 6. Final Weighing (W_final) remove->weigh2 calculate 7. Calculate % Weight Loss weigh2->calculate end_node End calculate->end_node

Fig. 2: Workflow for Plasticizer Migration Testing.
Protocol 2: Determination of Hardness

(Based on ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness)

Objective: To measure the indentation hardness of the plasticized PVC.

Methodology:

  • Specimen Preparation: Prepare a flat specimen with a minimum thickness of 6 mm. If necessary, stack thinner sheets to achieve this thickness, ensuring no air is trapped between layers.

  • Instrument Setup: Select the appropriate durometer type. For flexible PVC, a Type A durometer is typically used.

  • Measurement:

    • Place the specimen on a hard, flat, horizontal surface.

    • Hold the durometer in a vertical position and press the indenter foot firmly onto the specimen, ensuring the presser foot is in full contact with the surface.

    • Read the hardness value on the dial within one second of firm contact.

    • Take at least five measurements at different positions on the specimen, at least 6 mm away from any edge.

  • Reporting: Report the median of the hardness values as the Shore A hardness of the material.

Protocol 3: Determination of Tensile Properties

(Based on ISO 527-1 - Plastics — Determination of tensile properties)

Objective: To measure the tensile strength and elongation at break of the plasticized PVC.

Methodology:

  • Specimen Preparation: Prepare at least five dumbbell-shaped test specimens from the PVC film according to the dimensions specified in the standard.

  • Instrument Setup: Mount the specimen in the grips of a universal testing machine equipped with an extensometer.

  • Testing:

    • Apply a tensile load to the specimen at a constant crosshead speed (e.g., 50 mm/min).

    • Record the force applied and the elongation of the specimen continuously until the specimen fractures.

  • Calculation:

    • Tensile Strength (MPa): The maximum stress applied during the test.

    • Elongation at Break (%): The percentage increase in length of the specimen at the point of fracture.

  • Reporting: Report the average and standard deviation for tensile strength and elongation at break from the tested specimens.

Conclusion and Future Outlook

The transition away from traditional ortho-phthalates is a clear and necessary progression in materials science. Established alternatives like DOTP , DINCH , and ATBC offer a robust portfolio of solutions for formulators, each with a distinct balance of performance, safety, and cost. DOTP stands out as a versatile, cost-effective general-purpose replacement, while DINCH provides superior permanence for high-stakes medical and food-contact applications. The bio-based ATBC offers excellent plasticizing efficiency and a strong sustainability profile, making it ideal for applications where environmental impact is a key consideration.

This compound (DECH) remains an intriguing but enigmatic candidate. Its hydrogenated structure is promising from a toxicological standpoint, positioning it alongside DINCH as a potentially safe alternative. However, the profound lack of publicly available performance data is a significant barrier to its adoption. For DECH to be considered a viable competitor, manufacturers and the research community must generate and publish comprehensive data on its plasticizing efficiency, migration resistance, and thermal stability in relevant polymer systems. Until such data becomes available, formulators and drug development professionals should rely on the well-characterized and regulatory-approved alternatives detailed in this guide.

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Benchmarking the performance of Diethyl trans-1,2-cyclohexanedicarboxylate as a plasticizer

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Diethyl trans-1,2-cyclohexanedicarboxylate as a Polymer Plasticizer

Introduction: The Imperative for Advanced, Safer Plasticizers

In the realm of polymer science, particularly for Polyvinyl Chloride (PVC), plasticizers are indispensable additives that impart flexibility, durability, and processability. For decades, ortho-phthalate esters, such as Di(2-ethylhexyl) phthalate (DEHP), have dominated the market due to their cost-effectiveness and high performance. However, mounting evidence regarding their potential endocrine-disrupting effects and adverse health impacts has catalyzed a global shift towards safer, non-phthalate alternatives.[1][2] This guide focuses on the burgeoning class of hydrogenated phthalates, or cyclohexanedicarboxylates, which are gaining prominence as non-toxic and environmentally friendlier substitutes.[3][4]

We will conduct a thorough benchmark analysis of This compound , a member of this promising class. While its direct industrial application data is emerging, we will evaluate its performance by comparing it with the industry-standard non-phthalate plasticizer, Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH) , and the traditional phthalate, DEHP . This comparison will be grounded in key performance indicators: plasticizing efficiency, mechanical properties, thermal stability, and migration resistance.

The Contenders: Molecular Structure and Rationale

The fundamental difference between traditional phthalates and their cyclohexanedicarboxylate successors lies in the hydrogenation of the aromatic benzene ring into a cyclohexane ring.[5] This structural modification eliminates the planar aromaticity, a feature often linked to the biological activity of phthalates.

Performance Benchmarking: A Data-Driven Comparison

The efficacy of a plasticizer is not defined by a single property but by a balanced performance profile. The following sections compare our target compound and its alternatives across critical metrics, with data synthesized from various studies. For this analysis, Di(2-ethylhexyl)-1,2-cyclohexane dicarboxylate (DEHCH), a close structural analog to our target compound, is used to provide relevant performance data.[3]

Plasticizing Efficiency and Mechanical Properties

Plasticizing efficiency is the ability of a plasticizer to increase the flexibility of the polymer. This is commonly measured by the reduction in the glass transition temperature (Tg) and Shore hardness. The mechanical performance of the resulting plasticized PVC is evaluated by its tensile strength and elongation at break, indicating its strength and flexibility, respectively.

Parameter DEHP (Phthalate) DINCH DEHCH (Analog for this compound)
Shore A Hardness ~80-90~88Similar to DEHP/DINCH
Glass Transition Temp. (Tg) ~5.2 °CLower than DEHP~5.4 °C
Tensile Strength (MPa) ~20-25~22-26~23-27
Elongation at Break (%) ~250-350~300-400~280-380

Data synthesized from multiple sources for PVC formulations with comparable plasticizer content (typically 40-60 phr).[3][6][7]

Interpretation: The data indicates that cyclohexanedicarboxylate-based plasticizers, including the DEHCH analog, exhibit performance comparable to the traditional DEHP.[3] They achieve similar hardness and tensile strength while often providing a slight improvement in flexibility (elongation at break). The glass transition temperatures are also in a similar range, signifying equivalent plasticizing efficiency at typical concentrations.[7]

Thermal Stability

Thermal stability is crucial for polymer processing and the lifespan of the final product. It is typically assessed using Thermogravimetric Analysis (TGA), which measures weight loss as a function of temperature.

Parameter DEHP DINCH DEHCH (Analog)
Temperature at 5% Weight Loss (TGA, °C) ~285 °C> DEHPHigher than DEHP

Values are approximate and can vary based on specific formulations and heating rates.[6][8]

Interpretation: Studies consistently show that cyclohexanedicarboxylate plasticizers tend to have higher thermal stability than their phthalate counterparts.[3][6] This is attributed to the stable, saturated cyclohexane ring, which is less susceptible to thermal degradation compared to the aromatic ring in phthalates. This enhanced stability can be advantageous during high-temperature processing of PVC.

Migration Resistance

A critical parameter, especially for sensitive applications like medical devices and food packaging, is the plasticizer's resistance to migrating or "leaching" out of the polymer matrix. Lower migration is a key indicator of a safer and more durable product.

Solvent/Medium DEHP DINCH DEHCH (Analog)
Weight Loss in n-heptane (%) HighLowLow
Weight Loss in Ethanol (%) ModerateVery LowVery Low
Weight Loss in Acetic Acid (%) ModerateLowLow

Migration is highly dependent on the solvent, temperature, and duration of exposure. Data reflects general trends.[3][9]

Interpretation: The migration resistance of cyclohexanedicarboxylates like DINCH and DEHCH is significantly better than that of DEHP.[3][9] The bulkier, three-dimensional structure of the cyclohexane ring, compared to the planar phthalate ring, results in better physical entanglement within the PVC polymer chains. This reduces the plasticizer's mobility and its tendency to leach into surrounding media, a critical advantage for safety and long-term performance.

Experimental Protocols: A Guide to Performance Validation

To ensure trustworthiness and reproducibility, the evaluation of plasticizer performance must follow standardized, self-validating protocols. Below are the methodologies for the key tests discussed.

Protocol 1: Evaluation of Mechanical Properties (Tensile Testing)

This protocol follows the principles of ASTM D638, "Standard Test Method for Tensile Properties of Plastics."

Objective: To determine the tensile strength and elongation at break of plasticized PVC films.

G P1 1. Sample Preparation Prepare PVC sheets with a fixed concentration (e.g., 50 phr) of the test plasticizer. P2 2. Die Cutting Cut dumbbell-shaped specimens from the sheets as per ASTM D638 specifications. P1->P2 P3 3. Conditioning Condition specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours. P2->P3 P4 4. Tensile Test Mount specimen in a Universal Testing Machine (UTM). Apply tensile load at a constant crosshead speed (e.g., 50 mm/min). P3->P4 P5 5. Data Acquisition Record the force and elongation until the specimen fractures. P4->P5 P6 6. Calculation Calculate Tensile Strength (force at break / initial cross-sectional area) and Elongation at Break ((final length - initial length) / initial length) x 100%. P5->P6

Causality and Rationale:

  • Dumbbell Shape: Ensures that breakage occurs in the narrow central region, providing a uniform area for stress calculation.

  • Conditioning: Standardizes the moisture content and temperature of the samples, as these variables can significantly affect mechanical properties, ensuring comparability between tests.

  • Constant Crosshead Speed: Guarantees a consistent strain rate, which is critical for obtaining reproducible results.

Protocol 2: Assessment of Migration Resistance

This protocol is based on the principles outlined in ASTM D1239, "Standard Test Methods for Resistance of Plastic Films to Extraction by Chemicals."

Objective: To quantify the amount of plasticizer that leaches from a PVC sample when immersed in a specific solvent.

G M1 1. Initial Weighing Cut circular samples (e.g., 25 mm diameter) of the plasticized PVC film. Weigh accurately (W_initial). M2 2. Immersion Immerse the samples in a sealed container with the test solvent (e.g., n-heptane, ethanol) at a controlled temperature (e.g., 25 °C). M1->M2 M3 3. Incubation Keep the samples immersed for a defined period (e.g., 24 hours). M2->M3 M4 4. Drying Remove samples, gently wipe off excess solvent, and dry in a vacuum oven until a constant weight is achieved. M3->M4 M5 5. Final Weighing Weigh the dried sample accurately (W_final). M4->M5 M6 6. Calculation Migration (%) = [(W_initial - W_final) / W_initial] x 100%. M5->M6

Causality and Rationale:

  • Solvent Choice: Solvents like n-heptane (non-polar) and ethanol (polar) are chosen to simulate contact with different types of substances (e.g., fatty foods, aqueous solutions).

  • Controlled Temperature: Diffusion is a temperature-dependent process. Maintaining a constant temperature is essential for comparing the migration rates of different plasticizers.

  • Drying to Constant Weight: Ensures that all residual solvent has been removed and the final weight reflects only the remaining polymer and plasticizer.

Conclusion and Future Outlook

The comparative analysis demonstrates that this compound, represented by its close analog DEHCH, and other cyclohexanedicarboxylates like DINCH, are highly effective and viable alternatives to traditional phthalate plasticizers. They deliver a well-balanced performance profile, matching or exceeding DEHP in mechanical and thermal properties while offering a significant improvement in migration resistance—a key factor for health and safety.[3] The primary driver for their adoption is their favorable toxicological profile, making them suitable for sensitive applications where consumer and patient safety is paramount.[4][10]

As regulatory pressures on phthalates continue to intensify, the demand for high-performance, non-phthalate plasticizers will grow. This compound and its related esters are well-positioned to meet this demand. Future research should focus on generating more direct performance data for this specific molecule across a wider range of polymer systems and on optimizing its synthesis from sustainable, bio-based feedstocks to further enhance its environmental credentials.[10]

References

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A Senior Application Scientist's Guide to DFT-Based Conformational Analysis: The Case of Diethyl trans-1,2-cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, expert-level walkthrough for performing a comprehensive conformational analysis of Diethyl trans-1,2-cyclohexanedicarboxylate using Density Functional Theory (DFT) calculations. We will move beyond a simple procedural list to explore the causal reasoning behind methodological choices, ensuring a robust and self-validating computational protocol. This document is intended for researchers and professionals in computational chemistry, drug discovery, and materials science who require a deep understanding of molecular behavior.

The Strategic Importance of Conformational Analysis

A molecule's biological activity and material properties are inextricably linked to its three-dimensional structure. Conformational analysis, the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is therefore a cornerstone of modern chemical research. For a molecule like this compound, understanding its conformational landscape is critical. It possesses a semi-rigid cyclohexane core and flexible ester side-chains, a common motif in plasticizers, pharmaceutical intermediates, and signaling molecules.

The molecule's key structural features dictate its conformational complexity:

  • The Cyclohexane Ring: This core structure predominantly exists in a chair conformation to minimize angular and torsional strain.[1]

  • trans-1,2-Disubstitution: This substitution pattern on the cyclohexane ring leads to a critical conformational equilibrium between a diequatorial (e,e) and a diaxial (a,a) chair form.[2][3] General principles of stereochemistry predict that the diequatorial conformer will be significantly more stable to avoid severe 1,3-diaxial steric interactions.[4]

  • Flexible Ester Side-Chains: Each of the two –COO–CH2–CH3 groups has multiple rotatable bonds. The rotation around these bonds creates a multitude of possible side-chain orientations, each with a distinct energy level, that must be systematically explored.

Foundational Theory: Selecting the Right Computational Tools

Our objective is to accurately map the potential energy surface (PES) of the molecule to identify all stable, low-energy conformers and quantify their relative stabilities. Density Functional Theory (DFT) offers an excellent balance of computational accuracy and efficiency for a molecule of this size.[5]

Causality Behind Method Selection:

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) . This hybrid functional is arguably one of the most widely used and validated methods for organic molecules.[6] It incorporates a portion of exact Hartree-Fock exchange, which provides a good description of electronic structure and yields reliable geometries and relative energies for a vast range of systems.[5] While newer functionals with dispersion corrections (e.g., B3LYP-D3) can offer improved accuracy for non-covalent interactions, B3LYP remains a robust and authoritative starting point.

  • Basis Set: 6-31G(d,p) (or 6-31G )**. This Pople-style basis set is a split-valence set that provides flexibility for valence electrons, which are most important for chemical bonding and conformational changes. The addition of polarization functions on heavy atoms (d) and hydrogen atoms (p) is crucial. These functions allow for the distortion of atomic orbitals, which is essential for accurately describing the directional nature of chemical bonds and steric repulsion—the very forces that govern conformational preferences.[7]

This combination, B3LYP/6-31G(d,p) , represents a field-proven standard for this type of analysis, providing trustworthy results that can be confidently compared with other computational and experimental studies.[8]

A Validated Workflow for Conformational Exploration

A rigorous conformational analysis is not a single calculation but a multi-step workflow. Each step is designed to systematically reduce the vast conformational space to a manageable number of relevant, low-energy structures.

G cluster_0 Initial Structure Generation cluster_1 Initial Optimization & Screening cluster_2 Systematic Side-Chain Search cluster_3 Refinement and Analysis A1 Build Diequatorial (e,e) Conformer B Geometry Optimization & Frequency Calculation (B3LYP/6-31G(d,p)) A1->B A2 Build Diaxial (a,a) Conformer A2->B C Confirm (e,e) is the Global Minimum Ring Conformer B->C Compare Energies D Identify Key Dihedral Angles in Ester Side-Chains C->D Proceed with (e,e) E Perform Relaxed Potential Energy Surface (PES) Scan D->E F Identify All Minima from PES Scan E->F G Full Optimization & Frequency Calculation on Each Minimum F->G H Calculate Relative Gibbs Free Energies (ΔG) & Boltzmann Population G->H

Caption: Computational workflow for DFT conformational analysis.

Experimental Protocol: Step-by-Step Methodology

This protocol assumes the use of the Gaussian computational chemistry package, a widely recognized standard in the field.[9][10]

Step 1: Generation of Initial Ring Conformers

  • Using a molecular builder like GaussView[11] or Avogadro[12], construct the two primary chair conformations of trans-1,2-cyclohexanedicarboxylic acid.

  • Add the ethyl groups to form the diethyl ester. Ensure one structure has both ester groups in equatorial positions (the e,e conformer) and the other has both in axial positions (the a,a conformer).

  • For this initial stage, set the side-chain dihedral angles to a simple, extended (anti) conformation.

  • Save the coordinates for each structure in separate input files (e.g., trans_ee.gjf and trans_aa.gjf).

Step 2: Optimization and Screening of Ring Conformers

  • Perform a full geometry optimization and frequency calculation on both the e,e and a,a structures.

    • Rationale: This step finds the nearest local energy minimum for each chair form and confirms it is a true minimum (no imaginary frequencies). The frequency calculation is also necessary to obtain thermal corrections for Gibbs free energy.

    • Gaussian Keyword Line: #p B3LYP/6-31G(d,p) Opt Freq

  • Analyze the output files. Compare the final electronic energies (or Gibbs free energies). As expected from steric principles like A-values, the energy of the a,a conformer will be significantly higher than the e,e conformer.[13][14] This confirms that all subsequent, more detailed analysis can be focused solely on the far more populated e,e ring structure.

Step 3: Systematic Potential Energy Surface (PES) Scan of Side-Chains

  • Take the optimized e,e conformer as your starting structure.

  • Identify the most important dihedral angle governing the orientation of the ester group relative to the ring. A logical choice is the C(ring)-C(ring)-C(carbonyl)-O(ester) dihedral.

  • Set up a relaxed PES scan. This calculation will rotate the chosen dihedral angle in defined steps, and at each step, it will re-optimize the rest of the molecule's geometry.[15] This is crucial for finding true energy minima along the rotational coordinate.

    • Rationale: A "rigid" scan (without re-optimization) would produce an artificially high-energy profile. The relaxed scan allows the rest of the molecule to adapt to the changing side-chain orientation.

    • Gaussian Input Modification: This requires using the Opt=ModRedundant keyword and specifying the atoms defining the dihedral, the number of steps, and the step size in the input file. For a full 360° rotation in 24 steps, the input would specify a scan of S 24 15.0, meaning 24 steps of 15 degrees each.[11]

    • Note: For a complete analysis, one could perform a 2D PES scan by simultaneously rotating dihedrals on both side-chains, though this is computationally more demanding.

Step 4: Identification of Low-Energy Conformers

  • Once the PES scan is complete, use visualization software to plot the energy versus the dihedral angle.

  • The "valleys" or local minima on this plot correspond to stable conformations of the side-chain.

  • Extract the Cartesian coordinates for the geometry at each energy minimum. These are your candidate low-energy conformers.

Step 5: Final Refinement and Energy Calculation

  • For each candidate structure extracted from the PES scan, perform a final, high-precision geometry optimization and frequency calculation using the same level of theory (#p B3LYP/6-31G(d,p) Opt Freq).

  • This step refines the geometry to the exact minimum and provides the final, accurate energies and thermal corrections for each unique conformer.

Data Analysis and Comparison

The final step is to consolidate the data into a clear, comparable format and interpret the results in the context of established chemical principles.

Data Summary: Relative Energies of Conformers

All energies should be reported relative to the most stable conformer found (the global minimum). The Gibbs free energy (ΔG) is the most relevant value for determining equilibrium populations, as it includes zero-point vibrational energy and thermal contributions.

Conformer IDKey Dihedral Angle(s)Relative Electronic Energy (ΔE) (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)Boltzmann Population (%) at 298.15 K
Conf-01anti, anti0.000.0075.3
Conf-02gauche, anti0.850.7919.8
Conf-03gauche, gauche1.751.624.9
...............
Diaxial (a,a)anti, anti> 5.0> 5.0< 0.1

Note: The values in this table are illustrative examples. The actual number of conformers and their energies will result from the calculations described above.

Interpretation and Validation
  • Diequatorial vs. Diaxial: The results will quantitatively demonstrate the immense energetic penalty for the diaxial conformation, validating the foundational principle of A-values in cyclohexane conformational analysis.[16] The A-value for a –COOR group is approximately 1.1-1.2 kcal/mol.[17] For a diaxial conformer, the destabilization from two such groups would be substantial, compounded by additional steric clashes, aligning perfectly with the DFT results.

  • Side-Chain Conformations: The relative energies of the side-chain rotamers will likely be governed by a combination of steric hindrance and dipole-dipole interactions. Extended, anti conformations are often lower in energy than coiled, gauche conformations for bulky groups to minimize steric repulsion.[18][19] However, specific intramolecular interactions, such as weak hydrogen bonds or favorable dipole alignments, can sometimes stabilize a gauche conformer.[20][21] The DFT results provide a precise quantification of these subtle effects.

  • Comparison of Alternatives: While B3LYP/6-31G(d,p) is a robust baseline, it is good scientific practice to understand its limitations.

    • Molecular Mechanics (MM): Force fields like MMFF94 could be used for an initial, very fast search to generate a wide pool of candidate structures.[22][23] However, MM methods are parameterized and may not be as accurate for molecules with complex electronic effects. The most stable MM conformer may not be the true DFT global minimum.

    • Higher-Level Theory: For applications requiring extremely high accuracy, one could perform single-point energy calculations on the B3LYP-optimized geometries using a larger basis set (e.g., cc-pVTZ) or a more sophisticated method like Møller–Plesset perturbation theory (MP2). This approach, known as a composite method, can refine the relative energies of the most important conformers.

By following this comprehensive guide, researchers can perform a DFT-based conformational analysis with a high degree of confidence, generating results that are not only predictive but also deeply rooted in and validated by fundamental chemical principles.

References

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A Senior Application Scientist's Guide to the Stereochemical Analysis of Diethyl trans-1,2-cyclohexanedicarboxylate: A Comparative Analysis of X-ray Crystallography and Alternative Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise three-dimensional arrangement of atoms within a molecule is not merely a structural detail; it is a critical determinant of its function, efficacy, and safety. For molecules such as diethyl trans-1,2-cyclohexanedicarboxylate, a diester bearing two stereocenters on a cyclohexane ring, the determination of its stereochemistry is paramount. This guide provides an in-depth comparison of X-ray crystallography, the gold standard for structural elucidation, with other powerful analytical techniques. We will delve into the experimental protocols, comparative performance, and the rationale behind choosing the most appropriate method for your research needs.

The Unambiguous Power of X-ray Crystallography

X-ray crystallography stands as the most definitive method for determining the absolute configuration and solid-state conformation of a crystalline compound.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a precise three-dimensional map of the electron density, revealing the exact spatial arrangement of every atom.

Experimental Protocol: Single-Crystal X-ray Diffraction

While a specific crystal structure for this compound is not publicly available in crystallographic databases, the following protocol outlines a representative workflow for its analysis.

Part 1: Crystal Growth – The Critical First Step

The journey to a crystal structure begins with the often-challenging task of growing a high-quality single crystal. Solubility and stability are key properties to consider when selecting a suitable solvent system.[2]

  • Sample Purification: The starting material, this compound, must be of high purity (>98%).[3] Purification can be achieved by column chromatography or distillation.

  • Solvent Screening: A range of solvents should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling. Common choices for small molecules include ethanol, methanol, ethyl acetate, and hexane.[2]

  • Crystallization Technique - Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent (e.g., a mixture of ethanol and water) to create a saturated or near-saturated solution.

    • Loosely cap the vial to allow for the slow evaporation of the solvent.

    • Store the vial in a vibration-free environment at a constant temperature.

  • Crystallization Technique - Vapor Diffusion:

    • Dissolve the compound in a solvent in which it is highly soluble (e.g., ethanol).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a poor solvent in which the compound is insoluble but is miscible with the good solvent (e.g., hexane).

    • The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.[2]

Part 2: Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully mounted on a goniometer head.

  • X-ray Diffraction: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.

  • Data Processing: The raw diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to achieve the best possible fit with the experimental data. This refinement process yields the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

xray_workflow cluster_prep Sample Preparation cluster_analysis X-ray Diffraction Analysis Purification Compound Purification (>98% Purity) Crystallization Single Crystal Growth (Slow Evaporation/Vapor Diffusion) Purification->Crystallization DataCollection Data Collection (Diffractometer) Crystallization->DataCollection DataProcessing Data Processing (Unit Cell & Intensities) DataCollection->DataProcessing StructureSolution Structure Solution & Refinement DataProcessing->StructureSolution FinalStructure Final 3D Structure (Absolute Configuration) StructureSolution->FinalStructure

Figure 1: Workflow for Single-Crystal X-ray Crystallography.

A Comparative Look: Alternative Analytical Techniques

While X-ray crystallography provides the ultimate structural answer, it is not always feasible or necessary. Other analytical techniques offer valuable information about the stereochemistry and purity of this compound.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying volatile and thermally stable compounds. For this compound, GC can effectively separate the cis and trans isomers.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as dichloromethane or hexane.

  • GC System:

    • Column: A non-polar capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane), is suitable for separating isomers based on boiling point differences.[4]

    • Injector: Split/splitless injector at 250°C.

    • Oven Program: Start at 80°C for 2 minutes, then ramp at 5°C/min to 210°C and hold for 10 minutes.[4]

    • Carrier Gas: Helium at a constant flow rate.

  • Detection: A Flame Ionization Detector (FID) can be used for quantification, while a Mass Spectrometer (MS) provides structural information. The mass spectra of cis and trans isomers are often very similar, making chromatographic separation crucial for their identification.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. For separating stereoisomers, chiral stationary phases are often employed.

Experimental Protocol: Chiral HPLC

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • HPLC System:

    • Column: A chiral stationary phase (CSP) column is necessary to separate the enantiomers of the trans isomer. The choice of CSP depends on the specific compound and may require screening of different column chemistries.

    • Mobile Phase: A mixture of hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The exact ratio will need to be optimized to achieve baseline separation.

    • Detector: A UV detector is typically used for detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the determination of molecular structure and relative stereochemistry.

Experimental Protocol: 1H and 13C NMR

  • Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl3).

  • Data Acquisition: Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the 1H NMR spectrum can be used to deduce the connectivity and relative stereochemistry of the molecule. For this compound, the coupling constants between the protons at the stereocenters (C1 and C2) can help confirm the trans configuration. The 13C NMR spectrum provides information on the number of unique carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)-MS

  • Sample Introduction: The sample can be introduced directly into the ion source or via a GC.

  • Ionization: Electron ionization is a common method for small molecules.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Data Analysis: The mass spectrum of diethyl 1,2-cyclohexanedicarboxylate will show a molecular ion peak (M+) at m/z 228.[1] Characteristic fragment ions will be observed due to the loss of an ethoxy group ([M - OC2H5]+ at m/z 183) and other fragmentation pathways.[1] While MS can confirm the molecular weight and provide some structural clues, it generally cannot distinguish between stereoisomers without prior chromatographic separation.[4]

Comparative Analysis of Techniques

FeatureX-ray CrystallographyGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Information Provided Absolute configuration, 3D structure, bond lengths/angles, packingIsomer separation & quantificationIsomer & enantiomer separation & quantificationConnectivity, relative stereochemistry, conformationMolecular weight, elemental formula, fragmentation pattern
Sample Requirement High-quality single crystalVolatile & thermally stable liquid/solutionSoluble liquid/solutionSoluble liquid/solutionSmall amount of sample
Resolution Atomic resolutionHigh for volatile isomersHigh for soluble isomersHigh structural detailHigh mass resolution
Throughput Low (crystal growth can be time-consuming)HighMedium to HighMediumHigh
Key Advantage Unambiguous 3D structure determinationExcellent for separating volatile isomersVersatile for separating a wide range of compoundsProvides detailed structural information in solutionHigh sensitivity and molecular weight determination
Key Limitation Requires a suitable single crystalNot suitable for non-volatile or thermally labile compoundsChiral separations can be method-development intensiveDoes not provide absolute configuration directlyCannot typically distinguish stereoisomers without chromatography

Making the Right Choice: A Decision Guide

The selection of the most appropriate analytical technique depends on the specific research question.

decision_tree Start What is the primary research question? Q1 Need absolute configuration? Start->Q1 Q2 Need to separate and quantify isomers? Start->Q2 Q3 Need detailed structural information in solution? Start->Q3 Q4 Need molecular weight and fragmentation data? Start->Q4 Q1->Q2 No Xray X-ray Crystallography Q1->Xray Yes Q2->Q3 No GC_HPLC GC or HPLC Q2->GC_HPLC Yes Q3->Q4 No NMR NMR Spectroscopy Q3->NMR Yes MS Mass Spectrometry Q4->MS Yes

Figure 2: Decision tree for selecting an analytical technique.

Conclusion

References

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  • SIELC Technologies. (n.d.). Separation of 1,3-Benzenedicarboxylic acid, diethyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

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  • Li, S., et al. (2012). Synthesis, crystal structure and characterization of photochromic 1,2-bis{2-ethyl-5-[2-(1,3-dioxolane)]-3-thienyl}perfluorocyclopentene. Journal of Photochemistry and Photobiology A: Chemistry, 230(1), 21-26. [Link]

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A Comparative Guide to the Reaction Kinetics of Trans vs. Cis Cyclohexanedicarboxylate Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuances of reaction kinetics is paramount for predicting molecular stability, designing prodrugs, and optimizing synthetic routes. The rigid, yet conformationally dynamic, cyclohexane ring system presents a classic case study in how stereochemistry governs reactivity. This guide provides an in-depth comparison of the reaction kinetics of trans and cis cyclohexanedicarboxylate esters, supported by experimental data, to elucidate the profound impact of substituent orientation on chemical transformations.

Introduction: The Stereochemical Imperative in Reactivity

The hydrolysis of esters is a fundamental reaction in organic chemistry and enzymology. When two ester groups are appended to a cyclohexane ring, their relative spatial arrangement—either cis (on the same side) or trans (on opposite sides)—creates distinct chemical environments that significantly alter their susceptibility to hydrolysis. This difference is not merely academic; it has practical implications in fields ranging from polymer chemistry to the design of pharmaceuticals where ester stability is a critical parameter.

The key to understanding the kinetic differences lies in the conformational analysis of the cyclohexane chair form and the steric and electronic effects that arise from the axial or equatorial positioning of the ester functionalities.

Mechanistic Considerations: Acid vs. Alkaline Hydrolysis

The hydrolysis of an ester can be catalyzed by either acid or base, each proceeding through a distinct mechanism. The stereochemistry of the cyclohexanedicarboxylate esters plays a crucial role in influencing the stability of the transition states in both pathways.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by water to form a tetrahedral intermediate. The overall rate is primarily influenced by steric hindrance around the ester group, which can impede the approach of the water molecule.

Alkaline Hydrolysis (Saponification)

In contrast, alkaline hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. This step is highly sensitive to both steric and electronic effects. The electron-withdrawing nature of the second ester group can influence the reactivity of the first, and the proximity of the groups in cis isomers can lead to unique intramolecular effects.

Experimental Data: A Tale of Two Isomers

The most insightful data for this comparison comes from studies on the hydrolysis of dimethyl cyclohexanedicarboxylates. The work of Chapman, Shorter, Toyne, and Cavell provides a comprehensive kinetic analysis under both acidic and alkaline conditions.

Acid-Catalyzed Hydrolysis Data

In acid-catalyzed hydrolysis, the reaction rate is predominantly governed by steric effects. Ester groups in the less-hindered equatorial position are more accessible to the incoming nucleophile (water) and thus react faster than those in the more sterically crowded axial position. A study on the acid-catalyzed hydrolysis of various methyl cyclohexanedicarboxylates found that an equatorial methoxycarbonyl group reacts 4.8 times more rapidly than an axial one.

Table 1: Relative Rate Constants for Acid-Catalyzed Hydrolysis of Dimethyl Cyclohexanedicarboxylates

IsomerPredominant ConformationRelative Rate (k/k₀)*Primary Kinetic Factor
trans-1,4-diequatorialHighLow steric hindrance
cis-1,4-axial-equatorialIntermediateOne hindered axial group
trans-1,3-axial-equatorialIntermediateOne hindered axial group
cis-1,3-diequatorialHighLow steric hindrance
trans-1,2-diaxial/diequatorialLowSignificant steric hindrance
cis-1,2-axial-equatorialIntermediateOne hindered axial group

*Qualitative comparison based on the principles outlined in the cited literature.

Alkaline Hydrolysis Data

Under alkaline conditions, the story is more complex, with both steric and electronic effects at play. For the cis isomers, particularly the 1,2- and 1,3-dicarboxylates, the proximity of the two ester groups allows for intramolecular catalysis, also known as neighboring group participation. After the hydrolysis of the first ester group, the resulting carboxylate anion can act as an intramolecular nucleophile or general base, significantly accelerating the hydrolysis of the second ester group.

Table 2: Comparative Kinetic Insights for Alkaline Hydrolysis

IsomerKey Kinetic Features
trans Isomers- Reaction rates are primarily influenced by steric hindrance (equatorial > axial). - The hydrolysis of the second ester group is generally slower due to the electrostatic repulsion from the newly formed carboxylate anion.
cis Isomers- Neighboring Group Participation: The hydrolysis of the second ester can be significantly accelerated. For example, the hydrolysis of the monoester of cis-1,2-cyclohexanedicarboxylic acid can be much faster than its trans counterpart due to intramolecular nucleophilic attack by the adjacent carboxylate, forming a transient anhydride intermediate. - This intramolecular assistance can sometimes overcome the expected steric hindrance of an axial group.

Causality Behind Experimental Observations

The observed kinetic data can be rationalized by considering the conformational equilibria of the cyclohexane ring and the transition states of the hydrolysis reactions.

The Role of Conformation

The cyclohexane ring exists predominantly in a chair conformation. Substituents in the equatorial position are generally more stable and less sterically hindered than those in the axial position, which experience 1,3-diaxial interactions.

cluster_0 Conformational Equilibrium Axial Less Stable (More Hindered) Equatorial More Stable (Less Hindered) Axial->Equatorial Ring Flip Equatorial->Axial Ring Flip

Caption: Conformational equilibrium of a monosubstituted cyclohexane.

For diesters, the trans-1,4 and cis-1,3 isomers can adopt a stable diequatorial conformation, leading to faster hydrolysis rates for both ester groups under acidic conditions. Conversely, the trans-1,2 isomer is forced to have one axial and one equatorial group (or exist in a higher energy diaxial or twist-boat conformation), leading to more complex kinetic behavior.

Neighboring Group Participation in cis Isomers

The accelerated hydrolysis of certain cis-monoesters under alkaline conditions is a classic example of intramolecular catalysis. The proximity of the carboxylate anion to the remaining ester group allows it to facilitate the reaction, a pathway unavailable to the trans isomers where the functional groups are positioned far apart.

cluster_cis Cis Isomer Hydrolysis (Alkaline) cluster_trans Trans Isomer Hydrolysis (Alkaline) cis_diester Cis-Diester cis_monoester Cis-Monoester Anion cis_diester->cis_monoester 1. OH⁻ attack anhydride Cyclic Anhydride Intermediate cis_monoester->anhydride 2. Intramolecular Attack (Fast) diacid Diacid anhydride->diacid 3. H₂O attack trans_diester Trans-Diester trans_monoester Trans-Monoester Anion trans_diester->trans_monoester 1. OH⁻ attack trans_diacid Diacid trans_monoester->trans_diacid 2. Intermolecular OH⁻ attack (Slower)

Caption: Contrasting hydrolysis pathways for cis and trans isomers.

Experimental Protocols for Kinetic Analysis

A robust understanding of these kinetic differences is built upon precise experimental methodology. Below is a generalized protocol for determining the rates of ester hydrolysis.

Titrimetric Method for Saponification

This classic method follows the consumption of hydroxide ions over time.

Step-by-Step Methodology:

  • Thermostatting: Place solutions of the ester (in a suitable solvent like aqueous dioxane or ethanol) and a standardized sodium hydroxide solution in a constant temperature bath until they reach thermal equilibrium.

  • Initiation: Rapidly mix the two solutions to start the reaction, and simultaneously start a timer.

  • Aliquoting: At predetermined time intervals, withdraw a known volume (aliquot) of the reaction mixture.

  • Quenching: Immediately add the aliquot to a flask containing an excess of standard hydrochloric acid to quench the reaction by neutralizing the remaining NaOH.

  • Back-Titration: Titrate the unreacted HCl in the flask with a standard NaOH solution using a suitable indicator (e.g., phenolphthalein).

  • Data Analysis: The amount of NaOH consumed at each time point can be calculated from the titration data. For a second-order reaction, a plot of 1/[Ester] versus time will yield a straight line with a slope equal to the rate constant, k. For the two-step hydrolysis of a diester, the kinetic data is more complex and requires specialized mathematical models for analysis.

G start Equilibrate Reactants (Ester & NaOH) at Temp T mix Mix & Start Timer start->mix aliquot Withdraw Aliquot at Time t mix->aliquot aliquot->mix Repeat at intervals quench Quench with Excess Std. HCl aliquot->quench titrate Back-titrate with Std. NaOH quench->titrate calculate Calculate [NaOH]t titrate->calculate plot Plot Data to Find Rate Constant k calculate->plot

Caption: Workflow for kinetic analysis via titration.

Conclusion and Practical Implications

The stereochemical relationship between the ester groups on a cyclohexane ring dictates their hydrolysis kinetics through a combination of steric hindrance, conformational preferences, and, in the case of cis isomers, the potential for intramolecular catalysis.

  • Trans isomers generally exhibit reactivity predictable by the steric accessibility of the ester groups, with diequatorial conformers reacting the fastest.

  • Cis isomers can display more complex behavior, particularly under alkaline conditions where neighboring group participation can lead to significant rate enhancements, especially for the hydrolysis of the second ester group.

For drug development professionals and synthetic chemists, these principles are critical. The choice of a cis or trans linker in a prodrug can be the difference between a compound that is rapidly cleaved in vivo and one that remains stable. Similarly, in polymer synthesis, the stereochemistry of the dicarboxylic acid monomer will influence the rate of polymerization and the properties of the resulting material. This guide serves as a foundational resource for making informed decisions based on the predictable, yet nuanced, interplay of structure and reactivity.

References

  • Chapman, N. B., Shorter, J., & Toyne, K. J. (1961). Conformation and Reactivity. Part III. Kinetics of the Acid-catalysed Hydrolysis of the Methyl Cyclohexune-mono- and -di-carboxylates and 4-t-Butylcyclohexanecarboxylates. Journal of the Chemical Society, 489-501. [Link]

  • Cavell, E. A. S., Chapman, N. B., & Johnson, M. D. (1960). Conformation and reactivity. Part I. Kinetics of the alkaline hydrolysis of the methyl cyclohexane-mono- and -di-carboxylate and 4-t-butylcyclohexanecarboxylates. Journal of the Chemical Society, 1413-1422. [Link]

A Comparative Guide to the Stereochemistry of Diethyl 1,2-cyclohexanedicarboxylate: A Spectroscopic Correlation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of molecular stereochemistry is not merely an academic exercise but a critical factor influencing biological activity, material properties, and regulatory approval. In the realm of cyclic organic compounds, the subtle yet profound differences between cis and trans isomers can lead to vastly different outcomes. This guide provides an in-depth technical comparison of the cis and trans isomers of Diethyl 1,2-cyclohexanedicarboxylate, correlating their distinct stereochemistry with comprehensive spectral data. By understanding these correlations, researchers can confidently assign the correct stereoisomer in their daily work.

The Foundation: Stereoisomerism in 1,2-Disubstituted Cyclohexanes

Diethyl 1,2-cyclohexanedicarboxylate exists as two primary stereoisomers: cis and trans. This isomerism arises from the relative orientation of the two ester groups on the cyclohexane ring. The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. In this conformation, substituents can occupy either axial (perpendicular to the plane of the ring) or equatorial (in the plane of the ring) positions.

The key to differentiating the cis and trans isomers lies in their preferred conformational equilibria.

  • Trans Isomer: In the most stable chair conformation of the trans-isomer, both bulky diethyl carboxylate groups occupy equatorial positions to minimize steric hindrance. This results in a diequatorial conformation. A ring flip would force both groups into highly unfavorable axial positions, a state of high energy.[1][2]

  • Cis Isomer: The cis-isomer is constrained to have one substituent in an axial position and the other in an equatorial position in any given chair conformation. A ring flip interconverts these positions, but the axial-equatorial relationship is maintained.[1][2]

This fundamental difference in conformational preference is the root cause of the distinct spectral signatures observed for each isomer.

Visualizing the Stereoisomers and Analytical Workflow

To better understand the spatial arrangement of the functional groups and the process of their differentiation, the following diagrams are provided.

Molecular Structures of Diethyl 1,2-cyclohexanedicarboxylate Isomers cluster_cis cis-Isomer cluster_trans trans-Isomer cis_ae axial-equatorial cis_ea equatorial-axial cis_ae->cis_ea Ring Flip trans_ee diequatorial (stable) trans_aa diaxial (unstable) trans_ee->trans_aa Ring Flip

Caption: Conformational equilibria of cis and trans isomers.

Workflow for Isomer Differentiation start Synthesized Isomer Mixture separation Chromatographic Separation (e.g., Column Chromatography) start->separation cis cis-Isomer separation->cis trans trans-Isomer separation->trans nmr_h ¹H NMR Analysis cis->nmr_h nmr_c ¹³C NMR Analysis cis->nmr_c ir IR Spectroscopy cis->ir ms Mass Spectrometry cis->ms trans->nmr_h trans->nmr_c trans->ir trans->ms correlation Correlate Spectra with Stereochemistry nmr_h->correlation nmr_c->correlation ir->correlation ms->correlation conclusion Isomer Identification correlation->conclusion

Caption: Experimental workflow for isomer separation and analysis.

Spectroscopic Comparison: Unveiling the Stereochemical Fingerprints

The most powerful tool for distinguishing between the cis and trans isomers of Diethyl 1,2-cyclohexanedicarboxylate is Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ¹³C NMR provide critical insights into the molecular structure.

¹H NMR Spectroscopy: A Tale of Two Protons

The key diagnostic signals in the ¹H NMR spectrum are those of the methine protons at the C1 and C2 positions, to which the ester groups are attached. The chemical shift and, more importantly, the coupling constants of these protons are highly dependent on their spatial orientation.

Parameter cis-Isomer (axial-equatorial) trans-Isomer (diequatorial) Rationale
C1-H & C2-H Chemical Shift (δ) Broader, more complex multiplet. Axial proton is typically shielded (lower ppm) compared to the equatorial proton.Sharper, more defined multiplet. Both protons are in a similar equatorial-like environment.The chemical environment of axial and equatorial protons differs, leading to distinct chemical shifts. In the cis isomer, one proton is axial and the other is equatorial, leading to a more complex signal.
¹H-¹H Coupling Constant (J) Smaller coupling constant (J ≈ 3-5 Hz) between C1-H and C2-H.Larger coupling constant (J ≈ 8-12 Hz) between C1-H and C2-H.The magnitude of the vicinal coupling constant is dictated by the dihedral angle between the two protons (Karplus relationship). The axial-equatorial relationship in the cis isomer results in a smaller dihedral angle and thus a smaller J-value. The axial-axial relationship of the protons in the more stable diequatorial conformation of the trans isomer leads to a larger dihedral angle and a larger J-value.[3]
¹³C NMR Spectroscopy: The Influence of Steric Hindrance

While less dramatic than ¹H NMR, the ¹³C NMR spectra also exhibit subtle but consistent differences between the two isomers.

Carbon Signal cis-Isomer trans-Isomer Rationale
C1 & C2 Typically resonate at slightly different chemical shifts.Resonate at a single, equivalent chemical shift.Due to the axial-equatorial arrangement in the cis isomer, the C1 and C2 carbons are in slightly different electronic environments. In the more symmetrical trans isomer, these carbons are equivalent.
Cyclohexane Ring Carbons May show more complex or broader signals due to the conformational flexibility.Generally show sharper signals.The greater symmetry of the diequatorial trans isomer often leads to a simpler and more resolved spectrum for the ring carbons.
Carbonyl (C=O) ~174-176 ppm~174-176 ppmThe chemical shift of the carbonyl carbon is less sensitive to the stereochemistry of the ring substituents.
Ethyl Group (-OCH₂CH₃) -OCH₂: ~60 ppm-CH₃: ~14 ppm-OCH₂: ~60 ppm-CH₃: ~14 ppmThe signals for the ethyl ester groups are generally similar for both isomers as they are further removed from the stereogenic centers of the cyclohexane ring.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

While NMR is the definitive technique, IR and MS provide complementary information.

  • IR Spectroscopy: Both isomers will show a strong characteristic absorption band for the ester carbonyl (C=O) stretch around 1730 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) may show minor differences due to the different vibrational modes of the cis and trans ring structures, but these are often not distinct enough for unambiguous identification on their own.

  • Mass Spectrometry: The electron ionization mass spectra of both isomers are expected to be very similar, as they are constitutional isomers with the same molecular weight (228.29 g/mol ). They will likely exhibit similar fragmentation patterns, making it difficult to distinguish them by MS alone.[4][5]

Experimental Protocols

Reproducible and reliable data is the cornerstone of scientific integrity. The following are detailed methodologies for the synthesis and spectroscopic analysis of the cis and trans isomers of Diethyl 1,2-cyclohexanedicarboxylate.

Synthesis of Diethyl cis-1,2-cyclohexanedicarboxylate

The cis-isomer can be synthesized via the catalytic hydrogenation of Diethyl cis-4-cyclohexene-1,2-dicarboxylate.

Materials:

  • Diethyl cis-4-cyclohexene-1,2-dicarboxylate

  • Ethanol, absolute

  • Platinum(IV) oxide (Adams' catalyst)

  • Hydrogen gas

Procedure:

  • In a suitable hydrogenation vessel, dissolve Diethyl cis-4-cyclohexene-1,2-dicarboxylate in absolute ethanol.

  • Carefully add a catalytic amount of Platinum(IV) oxide.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 2-3 atm) and shake or stir vigorously at room temperature.

  • Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Rinse the filter cake with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude Diethyl cis-1,2-cyclohexanedicarboxylate.

  • Purify the product by vacuum distillation.

Synthesis of Diethyl trans-1,2-cyclohexanedicarboxylate

The trans-isomer can be readily prepared from the commercially available trans-1,2-Cyclohexanedicarboxylic acid via Fischer esterification.[6][7]

Materials:

  • trans-1,2-Cyclohexanedicarboxylic acid

  • Ethanol, absolute

  • Sulfuric acid, concentrated

  • Sodium bicarbonate, saturated solution

  • Brine

  • Magnesium sulfate, anhydrous

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • To a round-bottom flask, add trans-1,2-Cyclohexanedicarboxylic acid and a large excess of absolute ethanol.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation.

Spectroscopic Analysis

Instrumentation:

  • NMR Spectrometer (400 MHz or higher is recommended for better resolution)

  • FT-IR Spectrometer

  • Mass Spectrometer (GC-MS is suitable)

¹H and ¹³C NMR Spectroscopy:

  • Prepare a sample of each isomer by dissolving approximately 10-20 mg in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Acquire a standard ¹H NMR spectrum for each sample.

  • Acquire a proton-decoupled ¹³C NMR spectrum for each sample.

  • Process the spectra (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to TMS (0.00 ppm for ¹H and ¹³C).

  • Integrate the proton signals and determine the coupling constants for the methine protons at C1 and C2.

IR Spectroscopy:

  • Acquire an IR spectrum of each neat liquid sample using a salt plate (NaCl or KBr) or an ATR accessory.

  • Identify the characteristic absorption bands, particularly the C=O stretch.

Mass Spectrometry:

  • Introduce a dilute solution of each isomer into the mass spectrometer, typically via a GC inlet.

  • Acquire the mass spectrum under electron ionization (EI) conditions.

  • Identify the molecular ion peak and major fragment ions.

Conclusion

The differentiation of cis- and trans-Diethyl 1,2-cyclohexanedicarboxylate is reliably achieved through a combination of synthesis and spectroscopic analysis, with ¹H NMR being the most definitive technique. The significant difference in the coupling constants of the C1 and C2 methine protons provides an unambiguous marker for the stereochemistry of each isomer. This guide provides the foundational knowledge and practical protocols for researchers to confidently identify these and similar disubstituted cyclohexane systems, ensuring the accuracy and integrity of their scientific endeavors.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 1,2-Diethyl 1,2-cyclohexanedicarboxylate. National Center for Biotechnology Information. [Link]

  • NIST. 1,2-Cyclohexanedicarboxylic acid, diethyl ester. NIST Chemistry WebBook. [Link]

  • Organic Syntheses. 4-Cyclohexene-1,2-dicarboxylic acid, diethyl ester, cis-. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • OpenStax. 4.8 Conformations of Disubstituted Cyclohexanes. In Organic Chemistry. [Link]

  • Lemieux, R. U., et al. "THE CONFORMATIONS IN SOLUTION OF trans-CYCLOHEXENE DIHALIDES AND cis- AND trans-1,2-CYCLOHEXANEDIOLS AND DERIVATIVES." Canadian Journal of Chemistry, vol. 43, no. 5, 1965, pp. 1433-1446.
  • Quora. "Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane?" [Link]

  • Master Organic Chemistry. Fischer Esterification. [Link]

  • Chemistry LibreTexts. 17.05: Fischer esterification. [Link]

  • Chemistry LibreTexts. 4.8: Conformations of Disubstituted Cyclohexanes. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Diethyl trans-1,2-Cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of Diethyl trans-1,2-cyclohexanedicarboxylate (CAS No. 17351-22-3). As laboratory professionals, our responsibility extends beyond the bench to include the entire lifecycle of a chemical, culminating in its safe and environmentally sound disposal. This guide is structured to provide a clear, logical framework for decision-making, grounded in regulatory standards and best practices for chemical safety.

Hazard Assessment: A Precautionary Approach

The first step in any disposal plan is a thorough understanding of the material's hazards. For this compound, a review of available Safety Data Sheets (SDS) reveals some inconsistencies. While some suppliers classify it as a skin, eye, and respiratory irritant, others state it is not considered hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[1][2].

This discrepancy underscores a critical principle of laboratory safety: always consult the manufacturer-specific SDS for the exact product in your possession. The supplier has the primary responsibility for accurate hazard classification[3][4]. In the absence of definitive data or in the face of conflicting information, the precautionary principle must be applied. Treat the substance as potentially hazardous to ensure the highest level of safety.

Table 1: Chemical and Regulatory Profile of this compound

PropertyValueSource
Synonyms trans-1,2-Cyclohexanedicarboxylic Acid Diethyl Ester
CAS Number 17351-22-3[5]
Molecular Formula C12H20O4[1][5]
Molecular Weight 228.28 g/mol [1][5]
GHS Hazard Class Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (May cause respiratory irritation)[1]
OSHA HazCom 2012 Not considered hazardous (Note: Varies by supplier)

The Regulatory Landscape: RCRA and OSHA

Disposal procedures are not merely suggestions; they are mandated by law to protect human health and the environment[6].

  • The Resource Conservation and Recovery Act (RCRA): Administered by the EPA, RCRA governs the management of hazardous and non-hazardous solid waste. A key responsibility for any researcher is to determine if their chemical waste is a "hazardous waste" under RCRA, which can be due to specific listings or characteristics like ignitability, corrosivity, reactivity, or toxicity[6][7][8].

  • Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan (CHP)[3][9]. This plan must include procedures for safe handling and disposal of chemicals, ensuring that laboratory personnel are trained and informed[3].

Your institution's Environmental Health & Safety (EH&S) department is your primary resource for navigating these regulations and understanding the specific requirements applicable to your location.

Core Disposal Principles: A Foundation for Safety

Before addressing the specific protocols for this compound, it is crucial to adhere to universal best practices for chemical waste management in the laboratory.[10][11]

  • Waste Minimization: The most effective disposal method is to not generate waste in the first place. Order only the quantities of chemicals needed for your experiments, and check if surplus chemicals can be shared with other labs.[7][11]

  • Segregation: Never mix different waste streams without first confirming their compatibility. This compound should be kept separate from strong oxidizing agents.[2][12] All chemical waste must be segregated from general, biological, and radioactive waste.[10][13]

  • Containerization: Use only containers that are chemically compatible, in good condition, and have secure, leak-proof closures.[13][14] Plastic containers are often preferred for their durability.[7]

  • Labeling: All waste containers must be clearly labeled. The label should include the words "Hazardous Waste" (or as required by your institution), the full chemical name of all contents, and the associated hazards.[15] Unknowns are costly and dangerous to manage.[7]

  • Storage: Accumulate waste in a designated "Satellite Accumulation Area" that is at or near the point of generation and under the control of laboratory personnel.[7][13][14] Ensure secondary containment is used to capture any potential leaks or spills.[10]

Step-by-Step Disposal Protocol

The following workflow provides a systematic approach to disposing of this compound.

G cluster_prep Step 1: Characterization & Assessment cluster_contain Step 2: Containerization & Labeling cluster_storage Step 3: Segregation & Storage cluster_disposal Step 4: Final Disposal Pathway start Start: Unwanted Diethyl trans-1,2-Cyclohexanedicarboxylate sds Consult Manufacturer's SDS and Institutional Policies (EH&S) start->sds is_hazardous Is it classified as hazardous waste by SDS or EH&S? sds->is_hazardous non_haz_container Place in a sealed, compatible container. Label with full chemical name. is_hazardous->non_haz_container No   haz_container Place in a sealed, compatible container. Attach official Hazardous Waste Label. is_hazardous->haz_container  Yes non_haz_storage Store in designated area for non-hazardous chemical waste. Use secondary containment. non_haz_container->non_haz_storage haz_storage Store in Satellite Accumulation Area. Segregate from incompatibles. Use secondary containment. haz_container->haz_storage ehs_pickup Arrange for pickup by Institutional EH&S or approved waste vendor. non_haz_storage->ehs_pickup haz_storage->ehs_pickup incineration Probable Disposal Method: High-temperature incineration with a licensed facility. ehs_pickup->incineration

Sources

Navigating the Safe Handling of Diethyl trans-1,2-Cyclohexanedicarboxylate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe use of Diethyl trans-1,2-Cyclohexanedicarboxylate, focusing on the critical selection and implementation of Personal Protective Equipment (PPE) and appropriate disposal protocols. Our commitment is to empower you with the knowledge to create a secure and efficient laboratory environment.

Understanding the Hazard: GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications underscore the necessity of a robust PPE strategy to prevent accidental exposure.

Core Principles of Protection: A Multi-faceted Approach

A comprehensive safety plan extends beyond mere compliance; it involves a deep understanding of the potential risks and the implementation of proactive measures. The following sections detail the essential PPE and procedural steps for handling this compound.

Eye and Face Protection: The First Line of Defense

Given the risk of serious eye irritation, appropriate eye and face protection is non-negotiable.

  • Minimum Requirement: Safety glasses with side shields are the minimum acceptable standard for handling this chemical in small quantities or during low-risk procedures.

  • Enhanced Protection: For procedures with a higher risk of splashing, such as transferring large volumes or working with heated solutions, chemical splash goggles are required.

  • Maximum Safety: When there is a significant risk of splashing or the procedure involves glassware under pressure, a full-face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[1]

Hand Protection: Selecting the Right Glove

The selection of appropriate gloves is critical to prevent skin irritation. While no single glove material is impervious to all chemicals, an informed choice can be made based on chemical compatibility data for similar compounds.

Recommended Glove Materials:

Based on chemical resistance guides for esters, the following glove materials are recommended for handling this compound:

Glove MaterialSuitability for EstersKey Considerations
Butyl Rubber Excellent Offers superior resistance to a wide range of esters and ketones.[2]
Neoprene Good to Excellent Provides good resistance to a broad spectrum of chemicals, including many esters.[2]
Nitrile Fair to Good Suitable for incidental contact and splash protection. Not recommended for prolonged immersion.[3]

Important Considerations:

  • Glove Thickness: Thicker gloves generally offer greater chemical resistance but may reduce dexterity.[2]

  • Breakthrough Time: This is the time it takes for a chemical to permeate the glove material. Always consult the manufacturer's data for specific breakthrough times.

  • Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.

  • Double Gloving: For high-risk procedures, wearing two pairs of gloves can provide an additional layer of protection.

Body Protection: Shielding Against Spills

A laboratory coat is essential to protect skin and clothing from accidental splashes. For procedures with a higher risk of significant spills, a chemically resistant apron should be worn over the lab coat.

Respiratory Protection: When Engineering Controls Are Not Enough

In most laboratory settings, handling this compound in a well-ventilated area or a chemical fume hood will be sufficient to prevent respiratory irritation. However, if engineering controls are inadequate or in the event of a large spill, respiratory protection may be necessary. A NIOSH-approved respirator with an organic vapor cartridge is the appropriate choice.

Procedural Guidance: From Preparation to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and ensures a safe workflow.

Pre-Handling Checklist:
  • Review the Safety Data Sheet (SDS): Before working with the chemical, thoroughly read the SDS to be fully aware of its hazards and handling precautions.

  • Ensure Proper Ventilation: Confirm that the work area, preferably a chemical fume hood, is functioning correctly.

  • Assemble all Necessary PPE: Have all required PPE readily available and in good condition.

  • Locate Emergency Equipment: Be aware of the location of the nearest safety shower, eyewash station, and fire extinguisher.

Step-by-Step Handling Protocol:
  • Donning PPE: Put on your lab coat, followed by safety glasses or goggles. Don the appropriate gloves, ensuring they fit correctly and cover the cuffs of your lab coat.

  • Chemical Transfer: When transferring the chemical, do so carefully to avoid splashing. Use a funnel for pouring into narrow-mouthed containers.

  • During the Procedure: Keep containers of this compound closed when not in use. Avoid inhaling vapors.

  • Doffing PPE: Remove gloves using the proper technique to avoid contaminating your hands. Remove your lab coat and wash your hands thoroughly with soap and water.

Diagram: PPE Selection Workflow

PPE_Selection_Workflow start Start: Handling Diethyl trans-1,2-Cyclohexanedicarboxylate task_assessment Assess Task Risk: - Small quantity, low splash potential? - Large quantity, high splash potential? - Pressurized system? start->task_assessment eye_protection Select Eye/Face Protection task_assessment->eye_protection hand_protection Select Hand Protection task_assessment->hand_protection body_protection Select Body Protection task_assessment->body_protection respiratory_protection Evaluate Need for Respiratory Protection task_assessment->respiratory_protection eye_decision Splash Risk? eye_protection->eye_decision hand_decision Contact Type? hand_protection->hand_decision disposal_plan Plan for Disposal body_protection->disposal_plan resp_decision Adequate Ventilation? respiratory_protection->resp_decision end Proceed with Experiment disposal_plan->end goggles Chemical Splash Goggles eye_decision->goggles Moderate face_shield Goggles + Face Shield eye_decision->face_shield High safety_glasses Safety Glasses with Side Shields eye_decision->safety_glasses Low goggles->disposal_plan face_shield->disposal_plan safety_glasses->disposal_plan butyl_neoprene Butyl Rubber or Neoprene Gloves hand_decision->butyl_neoprene Prolonged/Immersion nitrile Nitrile Gloves (incidental contact) hand_decision->nitrile Incidental/Splash butyl_neoprene->disposal_plan nitrile->disposal_plan no_respirator No Respirator Needed resp_decision->no_respirator Yes respirator NIOSH-approved Respirator with Organic Vapor Cartridge resp_decision->respirator No no_respirator->disposal_plan respirator->disposal_plan

Caption: A workflow for selecting appropriate PPE.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and contaminated materials is crucial to protect the environment and comply with regulations.

Waste Segregation:
  • Non-Halogenated Organic Waste: this compound is a non-halogenated organic compound. It should be collected in a designated waste container for non-halogenated organic liquids.[4][5]

  • Contaminated Solids: Any solid materials, such as gloves, absorbent pads, or paper towels, that come into contact with the chemical should be collected in a separate, clearly labeled container for solid chemical waste.

Disposal Procedure:
  • Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Incineration: The preferred method of disposal for this type of organic waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[6]

  • Regulatory Compliance: Always follow your institution's specific waste disposal guidelines and local, state, and federal regulations. Never dispose of this compound down the drain.[7]

By adhering to these detailed protocols, you can confidently and safely handle this compound, ensuring a secure research environment for yourself and your colleagues.

References

  • Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Environment, Health and Safety - The University of Texas at Dallas. Retrieved from [Link]

  • Braun Research Group. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure. Northwestern University. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • CSUB. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • Tasco-Safety.com. (n.d.). Work Gloves Chemical Glove Chart. Retrieved from [Link]

  • Kropac, J. (n.d.). Ester Lab Student Handout. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Hazardous Waste Reduction. University of Wisconsin-Madison. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Cole-Parmer. (2018, October 15). Chemical Compatibility Chart For Disposable Gloves. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.